Product packaging for Ac-Ala-OH(Cat. No.:CAS No. 110294-55-8)

Ac-Ala-OH

货号: B7803179
CAS 编号: 110294-55-8
分子量: 131.13 g/mol
InChI 键: KTHDTJVBEPMMGL-VKHMYHEASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N-acetyl-L-alanine is an N-acetyl-L-amino acid that is L-alanine in which one of the hydrogens attached to the nitrogen is replaced by an acetyl group. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a L-alanine derivative and a N-acetyl-L-amino acid. It is a conjugate acid of a N-acetyl-L-alaninate.
N-Acetyl-L-alanine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N-Acetyl-L-alanine has been reported in Drosophila melanogaster, Candida tropicalis, and other organisms with data available.
N-Acetyl-L-alanine is a metabolite found in or produced by Saccharomyces cerevisiae.
immunodominant determinant of acidic surface antigen from culture filtrate of human strain of Staph aureus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B7803179 Ac-Ala-OH CAS No. 110294-55-8

属性

IUPAC Name

(2S)-2-acetamidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHDTJVBEPMMGL-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50861704
Record name N-Acetylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-L-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

97-69-8, 110294-55-8
Record name N-Acetyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudismase [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02518
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50861704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamidopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-L-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000766
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the chemical properties of Ac-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of N-Acetyl-L-alanine (Ac-Ala-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-alanine (this compound) is the N-acetylated derivative of the nonessential amino acid L-alanine.[1] This modification, where an acetyl group replaces a hydrogen on the amino group, alters the molecule's physicochemical properties compared to its parent amino acid.[2] These changes influence its polarity, reactivity, and metabolic stability, making it a compound of interest in biochemical research, peptide synthesis, and as a potential biomarker.[2][3] N-acetylated amino acids are endogenous metabolites found in various organisms, playing roles in protein stability and synthesis.[4][5] This guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, supported by experimental data and protocols.

Physicochemical Properties

The fundamental physicochemical properties of N-Acetyl-L-alanine are crucial for its application in research and development. These properties have been compiled from various sources and are summarized below.

Table 1: General and Physicochemical Properties of N-Acetyl-L-alanine

PropertyValueSource(s)
IUPAC Name (2S)-2-acetamidopropanoic acid[4]
Synonyms This compound, N-Acetylalanine[6][7]
CAS Number 97-69-8[1]
Molecular Formula C₅H₉NO₃[1][4]
Molecular Weight 131.13 g/mol [1][8]
Appearance White to off-white crystalline solid[3][9]
Melting Point 122 - 128 °C[8][10]
125 °C[1]
125-126 °C[3][9]
Boiling Point 100-102 °C (at 0.2 Torr)[3][9]
Density 1.170 ± 0.06 g/cm³ (Predicted)[3][9]
pKa 3.69 ± 0.10 (Predicted)[3][9]
3.89 (Predicted)[5][6]
Solubility Soluble in Water[7]
Slightly soluble in DMSO and Water[3][9]
Soluble in DMSO up to 26 mg/mL (198.27 mM)[11]
logP (n-octanol/water) -0.53 to -0.9 (Predicted)[4][5][6]
Optical Rotation −64° (c=2 in Water)[8]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Acetyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (600 MHz, H₂O, pH 7.03): Chemical shifts (δ) are observed at approximately 1.31-1.32 ppm (doublet, CH₃ of alanine), 2.00 ppm (singlet, CH₃ of acetyl group), and 4.09-4.14 ppm (quartet, α-proton).[4][12]

  • ¹³C NMR (125 MHz, H₂O, pH 7.00): Resonances appear at approximately 20.06-20.10 ppm (alanine CH₃), 24.58-24.63 ppm (acetyl CH₃), 53.60-53.70 ppm (α-carbon), 175.99 ppm (acetyl C=O), and 182.93 ppm (carboxyl C=O).[4]

Infrared (IR) Spectroscopy

Experimental Protocols

Detailed methodologies are critical for the accurate determination of chemical properties. The following sections describe standard protocols relevant to N-Acetyl-L-alanine.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of N-Acetyl-L-alanine to a known volume of deionized water in a sealed flask.[2]

  • Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated aqueous phase from the excess solid.

  • Quantification: Withdraw a precise aliquot of the clear, saturated solution. Determine the concentration of N-Acetyl-L-alanine using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Workflow for Aqueous Solubility Determination A 1. Preparation Add excess this compound to water in a sealed flask. B 2. Equilibration Agitate in a constant temperature bath (24-48h). A->B C 3. Phase Separation Centrifuge or filter to remove undissolved solid. B->C D 4. Quantification Analyze the concentration of the clear supernatant via HPLC. C->D E Result Equilibrium Solubility Value D->E

Caption: Experimental workflow for determining aqueous solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.[2]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of N-Acetyl-L-alanine in a known volume of deionized water to create a solution of known concentration.[2]

  • Titration Setup: Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.[2]

  • Titration: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. Add the titrant in small, accurate increments, recording the pH of the solution after each addition.[2]

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Synthesis Protocol (Amide Bond Formation)

The reactivity of N-Acetyl-L-alanine is exemplified by its use in peptide synthesis. A standard method for forming an amide bond involves carbodiimide-mediated coupling. The following protocol describes the synthesis of N-acetyl-L-alanine methylamide.[15]

Materials:

  • N-acetyl-L-alanine

  • Methylamine (B109427) hydrochloride

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Methodology:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir until all solids are dissolved.[15]

  • Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in DCM and add DIPEA (2.5 equivalents).[15]

  • Coupling Reaction: Add the methylamine/DIPEA solution to the activated N-acetyl-L-alanine solution. Cool the mixture to 0 °C. Slowly add EDC (1.2 equivalents). Allow the reaction to warm to room temperature and stir for approximately 8 hours.[15]

  • Workup and Purification: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate it, and purify the crude product by silica (B1680970) gel column chromatography to yield the pure amide.[15]

G cluster_synthesis Carbodiimide-Mediated Amide Synthesis cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 This compound P1 1. Activation (this compound + HOBt) R2 Methylamine HCl P2 2. Coupling (Add Amine, Base, EDC) R3 EDC / HOBt (Coupling Agents) R4 DIPEA (Base) P1->P2 P3 3. Reaction (Stir at RT, 8h) P2->P3 W1 4. Workup (Wash with acid/base) P3->W1 W2 5. Chromatography W1->W2 Product Product N-acetyl-L-alanine methylamide W2->Product

References

N-acetyl-L-alanine structure and function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-acetyl-L-alanine: Structure and Function

Abstract

N-acetyl-L-alanine is an endogenous N-acetylated derivative of the amino acid L-alanine. It is a metabolite found in various organisms, including humans and Saccharomyces cerevisiae.[1] While its precise biological roles are still under investigation, it is known to be involved in amino acid metabolism and protein synthesis. This technical guide provides a comprehensive overview of the current understanding of N-acetyl-L-alanine, focusing on its chemical structure, established biological functions, and relevant experimental methodologies. This document also addresses the uncorroborated claims of its direct involvement in p21 and epidermal growth factor (EGFR) signaling pathways.

Chemical Structure and Properties

N-acetyl-L-alanine is formed by the acetylation of the amino group of L-alanine. Its chemical properties are summarized in the table below.

PropertyValue
IUPAC Name (2S)-2-acetamidopropanoic acid
CAS Number 97-69-8
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES CC(=O)N--INVALID-LINK--C(=O)O
InChI Key KTHDTJVBEPMMGL-VKHMYHEASA-N

Biological Function

N-acetyl-L-alanine is primarily recognized as an endogenous metabolite. Its known and proposed functions are detailed below.

Role in Metabolism

N-acetyl-L-alanine is a product of L-alanine metabolism. It can be synthesized from L-alanine and acetyl-CoA. It serves as a substrate for aminoacylase-1 (ACY1), an enzyme that catalyzes the hydrolysis of N-acetylated amino acids to yield the free amino acid and acetate.[2] Elevated urinary levels of N-acetyl-L-alanine are associated with mutations in the ACY1 gene, leading to a rare inborn error of metabolism.[2]

Involvement in Protein Synthesis and Modification

As an acetylated amino acid, N-acetyl-L-alanine is involved in the broader context of N-terminal acetylation of proteins, a common post-translational modification in eukaryotes. This process can influence protein stability, function, and localization.[2]

Association with Pathophysiological Conditions

Recent research has implicated N-acetyl-L-alanine in certain disease states. For instance, altered levels of N-acetyl-L-alanine have been observed in diabetic neuropathic pain.[2] A 2024 study proposed that N-acetyl-L-alanine may act as a mediator in the causal pathway between the abundance of a specific regulatory T-cell subtype (CD3 on activated & secreting Tregs) and the risk of developing Guillain-Barré syndrome.

Unsubstantiated Claims Regarding p21 and EGFR Signaling

Some commercial sources claim that N-acetyl-L-alanine inhibits p21 and epidermal growth factor. However, a thorough review of the scientific literature did not yield any direct evidence to support these claims. No studies detailing a mechanism of action or a signaling pathway for the direct inhibition of p21 or EGFR by N-acetyl-L-alanine were found. Therefore, these purported functions should be considered unsubstantiated until validated by peer-reviewed research.

Experimental Protocols

Quantification of N-acetyl-L-alanine in Biological Samples

The following is a general protocol for the quantification of N-acetylated amino acids in biological fluids, such as plasma or urine, using liquid chromatography-mass spectrometry (LC-MS). This protocol is adapted from methods used for similar N-acetylated amino acids and should be optimized and validated for N-acetyl-L-alanine specifically.

Objective: To determine the concentration of N-acetyl-L-alanine in a biological matrix.

Materials:

  • Biological sample (e.g., plasma, urine)

  • N-acetyl-L-alanine analytical standard

  • Stable isotope-labeled internal standard (e.g., N-acetyl-L-alanine-d3)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation agent (e.g., methanol (B129727) or trichloroacetic acid)

  • Centrifuge

  • LC-MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To 100 µL of the sample, add a known concentration of the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate N-acetyl-L-alanine from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI positive or negative mode (to be optimized).

    • MS Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for N-acetyl-L-alanine and its internal standard.

  • Quantification:

    • Prepare a calibration curve using the analytical standard at various concentrations.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of N-acetyl-L-alanine in the samples by interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

As direct signaling pathways for N-acetyl-L-alanine remain unelucidated, the following diagram illustrates its metabolic context.

metabolic_context cluster_protein_metabolism Protein Metabolism cluster_acetylation N-Acetylation Pathway Protein Proteins Protein_Degradation Protein Degradation Protein->Protein_Degradation Proteolysis L_Alanine L-Alanine Protein_Synthesis Protein Synthesis L_Alanine->Protein_Synthesis NAT N-acetyltransferase L_Alanine->NAT Protein_Synthesis->Protein Protein_Degradation->L_Alanine NA_L_A N-acetyl-L-alanine ACY1 Aminoacylase-1 NA_L_A->ACY1 Hydrolysis Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT NAT->NA_L_A Acetylation ACY1->L_Alanine

Caption: Metabolic context of N-acetyl-L-alanine.

Conclusion

N-acetyl-L-alanine is an intriguing endogenous metabolite with established roles in amino acid metabolism and protein biochemistry. While its full range of biological activities is yet to be completely understood, its association with certain pathological states suggests that it may have further undiscovered functions. The claims regarding its inhibitory effects on p21 and EGFR are not supported by the current scientific literature and warrant cautious interpretation. Future research should focus on elucidating the specific signaling pathways in which N-acetyl-L-alanine participates and on validating its potential as a biomarker or therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this metabolite.

References

In-Depth Technical Guide to N-Acetyl-L-alanine (Ac-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-L-alanine (Ac-Ala-OH), a key acetylated amino acid. This document details its chemical properties, synthesis methodologies, and biological significance, presenting data in a structured format for scientific and research applications.

Core Data Presentation

Quantitative data for this compound is summarized in the tables below for ease of reference and comparison.

Identifier Value Source
CAS Number 97-69-8[1][2][3]
Molecular Formula C5H9NO3[1][2]
Molecular Weight 131.13 g/mol [1]
Synonyms This compound, N-Acetylalanine, (2S)-2-acetamidopropanoic acid[2][3]
Physicochemical Property Value Source
Appearance White to light yellow powder/crystal[4]
Melting Point 125 °C[1]
Solubility Soluble in water[5]

Experimental Protocols

Chemical Synthesis of N-Acetyl-L-alanine

A prevalent method for the synthesis of N-acetylated amino acids involves the use of acetic anhydride (B1165640). The following protocol is adapted from established methods for the acetylation of amino acids.

Materials:

  • L-alanine

  • Acetic anhydride

  • Glacial acetic acid

  • Water (deionized)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Vacuum filtration setup

Procedure:

  • In a round-bottom flask equipped with a stirrer and condenser, combine L-alanine with glacial acetic acid. The concentration should be approximately 3.3-3.8 moles of L-alanine per liter of acetic acid.[6]

  • Heat the mixture to a temperature between 48-55°C with continuous stirring until the L-alanine is fully dissolved.[6]

  • Slowly add 1.2 to 1.3 molar equivalents of acetic anhydride to the solution.

  • Maintain the reaction temperature and continue stirring for several hours to ensure the reaction proceeds to completion.

  • After the reaction is complete, evaporate the acetic acid under reduced pressure.

  • The resulting residue is then recrystallized from water.

  • Collect the crystalline product by vacuum filtration and dry thoroughly. This process typically yields N-Acetyl-D,L-alanine with a purity of 98.7-99%.[6] For the synthesis of the pure L-enantiomer, L-alanine is used as the starting material.

Enzymatic Synthesis Pathway

N-acetylated amino acids can be synthesized biologically. In organisms like Escherichia coli, the enzyme L-amino acid N-acetyltransferase, encoded by the aaaT gene, catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-amino acids.[7] While the primary substrate for this enzyme in some studies is L-phenylalanine, it has been shown to also acetylate other amino acids, including L-alanine, albeit at a slower rate.[8]

The reaction is as follows: L-alanine + acetyl-CoA → N-acetyl-L-alanine + CoA

This biosynthetic pathway is a key target for metabolic engineering to produce N-acetylated amino acids in microbial systems.

Visualizations

Enzymatic Synthesis of N-Acetyl-L-alanine

The following diagram illustrates the enzymatic reaction for the synthesis of N-Acetyl-L-alanine.

Enzymatic_Synthesis cluster_reactants Reactants cluster_products Products L-alanine L-alanine Enzyme L-amino acid N-acetyltransferase L-alanine->Enzyme Acetyl-CoA Acetyl-CoA Acetyl-CoA->Enzyme N-Acetyl-L-alanine N-Acetyl-L-alanine CoA CoA Enzyme->N-Acetyl-L-alanine Enzyme->CoA

Caption: Enzymatic synthesis of N-Acetyl-L-alanine from L-alanine and Acetyl-CoA.

General Workflow for Chemical Synthesis

This diagram outlines the general workflow for the chemical synthesis and purification of N-Acetyl-L-alanine.

Chemical_Synthesis_Workflow start Start dissolution Dissolve L-alanine in Acetic Acid start->dissolution addition Add Acetic Anhydride dissolution->addition reaction Reaction at 48-55°C addition->reaction evaporation Evaporate Acetic Acid reaction->evaporation recrystallization Recrystallize from Water evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Dry Product filtration->drying end N-Acetyl-L-alanine drying->end

Caption: Workflow for the chemical synthesis of N-Acetyl-L-alanine.

Biological Significance and Applications

N-Acetyl-L-alanine is an endogenous metabolite found in various organisms, including humans.[2] It is formed through the N-acetylation of the nonessential amino acid L-alanine. This modification can occur via the action of N-acetyltransferases or through the degradation of N-terminally acetylated proteins.[4]

In clinical research, elevated levels of N-Acetyl-L-alanine in urine have been associated with mutations in the gene encoding aminoacylase-1 (ACY1), indicating a role in protein and amino acid metabolism.[5] Furthermore, it has been identified as a potential mediator in the pathology of autoimmune diseases such as Guillain-Barré syndrome.[9] In the context of infectious diseases, N-Acetyl-L-alanine has been observed to decrease IFN-γ production in natural killer cells exposed to M. tuberculosis.[5]

In the field of drug development and peptide chemistry, the N-acetylation of amino acids like L-alanine is a critical step to protect the N-terminus during peptide synthesis, preventing unwanted side reactions.

References

Synthesis and Purification of N-Acetyl-L-alanine (Ac-Ala-OH): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Acetyl-L-alanine (Ac-Ala-OH), a derivative of the nonessential amino acid L-alanine. N-acetylation is a crucial chemical modification in peptide synthesis, serving as a protective strategy for the amino group to prevent unwanted side reactions. This document outlines a standard laboratory-scale synthesis protocol, details purification methodologies, and presents relevant quantitative data to support researchers in the efficient production of high-purity this compound.

Synthesis of N-Acetyl-L-alanine

The most common and efficient method for the synthesis of this compound is the direct acetylation of L-alanine using acetic anhydride (B1165640). The reaction proceeds via a nucleophilic attack of the amino group of L-alanine on one of the carbonyl carbons of acetic anhydride.

Reaction Scheme

The overall chemical transformation is as follows:

Experimental Protocol: Acetylation of L-alanine with Acetic Anhydride

This protocol is based on established methods for the N-acetylation of amino acids.[1][2]

Materials:

  • L-alanine

  • Glacial Acetic Acid

  • Acetic Anhydride

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, combine L-alanine and glacial acetic acid. A typical molar ratio is 1 mole of L-alanine to 5-6 moles of acetic acid.[1]

  • Dissolution: Gently heat the mixture to 50-60°C while stirring to facilitate the dissolution of L-alanine.[1]

  • Addition of Acetic Anhydride: Once the L-alanine is completely dissolved, begin the dropwise addition of acetic anhydride (approximately 1.2 molar equivalents relative to L-alanine) from the dropping funnel over a period of 1-2 hours.[1]

  • Reaction: After the addition is complete, maintain the reaction mixture at 50-60°C with continuous stirring for an additional 2-4 hours to ensure the reaction proceeds to completion.[1]

  • Crystallization: After the reaction period, cool the mixture in an ice bath to induce the crystallization of N-Acetyl-L-alanine. Allow the flask to stand in the ice bath for at least one hour to maximize crystal formation.[1]

  • Isolation: Collect the resulting white crystalline product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual acetic acid and other water-soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification of N-Acetyl-L-alanine

The crude this compound obtained from the synthesis typically requires further purification to remove unreacted starting materials and byproducts. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on the polar nature of this compound, suitable solvent systems include ethanol/water or methanol (B129727)/diethyl ether. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot primary solvent (e.g., ethanol) with stirring and gentle heating to dissolve the solid completely.

  • Hot Filtration (Optional): If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution, followed by hot gravity filtration to remove the charcoal.

  • Crystallization: If a co-solvent system is used (e.g., ethanol/water), add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently to redissolve the precipitate and then allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified this compound.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Column Chromatography

For applications requiring very high purity, column chromatography is an effective purification method. It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase for the purification of polar molecules like N-acetylated amino acids.

  • Mobile Phase (Eluent): A gradient of ethyl acetate/methanol can be used as the mobile phase. The polarity of the eluent is gradually increased by increasing the proportion of methanol to effectively separate this compound from less polar and more polar impurities.[3]

  • Column Packing: The silica gel is typically packed into a glass column as a slurry in the initial, less polar mobile phase.

  • Sample Loading: The crude this compound is dissolved in a minimum amount of the mobile phase and carefully loaded onto the top of the silica gel bed.

  • Elution: The mobile phase is passed through the column, and fractions are collected as the solvent drips from the bottom.

  • Analysis: The collected fractions are analyzed for purity, for instance, by thin-layer chromatography (TLC).

  • Isolation: Fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation or lyophilization to yield the purified product.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and purification of N-acetylated amino acids, providing a reference for expected outcomes.

ParameterValueReference
Synthesis of N-Acetyl-D,L-alanine
Molar Equivalents of Acetic Anhydride1.2 - 1.3[5]
Molar Equivalents of Acetic Acid4.4 - 5.0[5]
Reaction Temperature48 - 55 °C[5]
Yield78 - 83%[5]
Purity (after crystallization from water)98.7 - 99%[5]
ParameterValueReference
Synthesis of N-Acetyl-L-phenylalanine
Molar Ratio (L-phenylalanine:Acetic Acid)1 : 5-6[1]
Molar Equivalents of Acetic Anhydride~1.2[1]
Reaction Temperature50 - 60 °C[1]
Reaction Time2 - 4 hours[1]
Expected Purity (after purification)>95%

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Dissolve L-alanine in Acetic Acid Dissolve L-alanine in Acetic Acid Start->Dissolve L-alanine in Acetic Acid Step 1 Add Acetic Anhydride Add Acetic Anhydride Dissolve L-alanine in Acetic Acid->Add Acetic Anhydride Step 2 Reaction at 50-60°C Reaction at 50-60°C Add Acetic Anhydride->Reaction at 50-60°C Step 3 Cooling and Crystallization Cooling and Crystallization Reaction at 50-60°C->Cooling and Crystallization Step 4 Isolate Crude Product Isolate Crude Product Cooling and Crystallization->Isolate Crude Product Step 5 Recrystallization Recrystallization Isolate Crude Product->Recrystallization Initial Purification Column Chromatography Column Chromatography Isolate Crude Product->Column Chromatography High Purity Req. Pure this compound Pure this compound Recrystallization->Pure this compound High Purity Column Chromatography->Pure this compound Very High Purity

Caption: Workflow for the synthesis and purification of this compound.

Logical_Relationships Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Analysis Analysis Crude Product->Analysis Pure Product Pure Product Purification->Pure Product Pure Product->Analysis

Caption: Logical relationships in the synthesis and purification process.

References

The Strategic Role of N-Acetyl-L-alanine (Ac-Ala-OH) in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the integral role of N-Acetyl-L-alanine (Ac-Ala-OH) in peptide synthesis. This document provides an in-depth analysis of its function as a terminal capping agent, detailed experimental protocols for its incorporation, quantitative data on synthesis outcomes, and a comparative overview of coupling reagents.

In the landscape of therapeutic peptide development and biochemical research, the strategic modification of peptide structures is paramount to enhancing their stability, bioavailability, and overall efficacy. Among the various modifications, N-terminal acetylation, often accomplished using N-Acetyl-L-alanine (this compound), stands out as a critical step in synthesizing robust and reliable peptides. This guide elucidates the multifaceted role of this compound, offering a technical deep-dive for professionals in the field.

The Core Function of this compound: N-Terminal Protection

The primary role of this compound in peptide synthesis is to introduce an acetyl group at the N-terminus of a peptide chain. This process, known as N-terminal capping, serves several crucial purposes:

  • Enhanced Enzymatic Stability: The free N-terminal amine of a peptide is a primary target for aminopeptidases, enzymes that degrade peptides from the N-terminus. By acetylating this amine, the peptide is rendered resistant to this enzymatic degradation, significantly increasing its in-vitro and in-vivo half-life.

  • Mimicking Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. The incorporation of an N-acetyl group allows for the synthesis of peptides that more closely mimic these native proteins, which can be crucial for studying protein-protein interactions and biological function.

  • Reduced Overall Charge: Acetylation neutralizes the positive charge of the N-terminal amine, which can influence the peptide's overall physicochemical properties, such as its isoelectric point and solubility.

  • Prevention of Unwanted Side Reactions: During peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the free N-terminal amine can participate in undesirable side reactions. Capping with an acetyl group prevents these reactions, leading to a purer final product.

Quantitative Analysis of N-Terminal Acetylation with this compound

The efficiency of incorporating this compound and its impact on the final peptide's purity are critical considerations. The following tables summarize representative quantitative data for the synthesis of a model hexapeptide (RRWQWR-NH₂) with and without N-terminal acetylation.

Table 1: Crude Purity Comparison of a Model Peptide

Peptide SequenceN-Terminal ModificationCrude Purity (%)
H-RRWQWR-NH₂None (Free Amine)78%
Ac-RRWQWR-NH₂Acetylated72%

Note: Data is representative and can vary based on the specific peptide sequence, synthesis scale, and purification methods.[1]

Table 2: Representative Yield and Purity Data for a Synthesized Tripeptide (Ac-Gly-Ala-Tyr-OH)

ParameterValueUnitNotes
Resin Substitution0.5mmol/gPre-loaded Wang resin with Fmoc-Tyr(tBu)-OH
Synthesis Scale0.1mmol
Crude Peptide Yield~85mg
Crude Purity (by HPLC)>70%
Final Yield after Purification~45mg
Final Purity (by HPLC)>95%

Note: This data is illustrative for a standard manual solid-phase synthesis.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) with N-Terminal Acetylation using this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide with a C-terminal amide, followed by N-terminal acetylation using this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • This compound (N-Acetyl-L-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • HPLC grade water and acetonitrile (B52724) with 0.1% TFA for purification

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless) indicates complete coupling.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in step 2.

  • N-Terminal Acetylation with this compound:

    • Wash the resin thoroughly with DMF.

    • In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold dry ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC.

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Protocol 2: On-Resin N-Terminal Acetylation using Acetic Anhydride (B1165640)

An alternative to using this compound for the final coupling step is to acetylate the N-terminus of the completed peptide chain directly on the resin using acetic anhydride.

Materials:

  • Peptide-resin with a free N-terminus

  • Acetic anhydride solution (e.g., 10% in DMF)

  • DIEA

  • DMF

Methodology:

  • Final Fmoc Deprotection: After the final amino acid coupling, deprotect the N-terminus using the standard piperidine protocol and wash the resin thoroughly with DMF.

  • Acetylation:

    • Prepare a solution of 10% acetic anhydride and a slight excess of DIEA in DMF.

    • Add this solution to the resin and agitate for 30-60 minutes at room temperature.

    • Wash the resin thoroughly with DMF.

  • Cleavage and Purification: Proceed with the cleavage and purification steps as described in Protocol 1.

Mandatory Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect 4. Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid wash3 Wash (DMF) final_deprotect->wash3 acetylate 5. N-Terminal Acetylation (this compound, HBTU/HATU, DIEA) wash3->acetylate wash4 Wash (DMF, DCM, MeOH) acetylate->wash4 cleave 6. Cleavage & Deprotection (TFA Cocktail) wash4->cleave purify 7. HPLC Purification cleave->purify analyze 8. MS Analysis purify->analyze end End: Purified Ac-Peptide analyze->end

Caption: Workflow for manual Solid-Phase Peptide Synthesis with N-terminal acetylation.

Rationale_N_Terminal_Acetylation cluster_peptide Peptide Chain cluster_modification N-Terminal Modification cluster_result Resulting Peptide cluster_benefits Benefits Peptide H₂N-CHR₁-CO-...-CHRₙ-COOH (Unprotected Peptide) Acetylation This compound Coupling or Acetic Anhydride Peptide->Acetylation is modified by ProtectedPeptide Ac-NH-CHR₁-CO-...-CHRₙ-COOH (N-Acetylated Peptide) Acetylation->ProtectedPeptide to produce Stability Increased Enzymatic Stability ProtectedPeptide->Stability leads to Purity Reduced Side Reactions ProtectedPeptide->Purity leads to Mimicry Mimics Natural Proteins ProtectedPeptide->Mimicry leads to

Caption: Rationale and benefits of N-terminal peptide acetylation.

Comparative Overview of Coupling Reagents for this compound Incorporation

The choice of coupling reagent can significantly impact the efficiency of the acetylation step. While standard reagents like HBTU and HATU are effective, other reagents can offer advantages in specific contexts.

Table 3: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HBTU/TBTU Aminium SaltEfficient, widely used, cost-effective.Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium SaltFaster reaction times and less racemization compared to HBTU.[2]More expensive than HBTU.
HCTU Aminium SaltHigh reactivity, comparable to HATU.Based on potentially explosive triazole reagents.
PyBOP Phosphonium SaltCleaner reactions than uronium salts, no guanidinylation side reaction.
COMU Uronium SaltSafer alternative to benzotriazole-based reagents, highly reactive.[2]
DIC/HOBt CarbodiimideCost-effective, minimizes racemization when HOBt is added.Byproduct (DIU) is soluble and needs to be washed away.

For the coupling of this compound, which is a relatively small and unhindered amino acid derivative, standard and cost-effective reagents like HBTU or DIC/HOBt are generally sufficient to achieve high coupling efficiency. However, for particularly sensitive or difficult sequences, the use of HATU can be beneficial to minimize potential side reactions and ensure complete capping.

Conclusion

N-Acetyl-L-alanine is an indispensable tool in modern peptide synthesis. Its role extends beyond a simple protecting group; it is a strategic component for enhancing the therapeutic potential and research utility of synthetic peptides. By providing increased stability against enzymatic degradation and enabling the synthesis of peptides that mimic natural proteins, this compound allows researchers and drug developers to create more robust and effective molecules. The protocols and data presented in this guide offer a solid foundation for the successful incorporation of this critical building block in a variety of peptide synthesis applications.

References

The Biological Significance of N-Acetylated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-acetylated amino acids (NAAAs) represent a diverse and crucial class of metabolites involved in a vast array of physiological and pathological processes. From their well-established role as neuronal markers to their emerging significance in oncology and metabolic regulation, the biological importance of these molecules is a rapidly expanding field of research. This technical guide provides an in-depth exploration of the core biological significance of N-acetylated amino acids, with a focus on their metabolism, signaling functions, and implications in human health and disease. Tailored for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data, details experimental methodologies, and provides visual representations of key pathways to facilitate a comprehensive understanding of this vital area of biochemistry.

Introduction

N-acetylation, the addition of an acetyl group to the nitrogen atom of an amino acid, is a fundamental biochemical modification that alters the physicochemical properties and biological functions of the parent molecule. This process can occur as a post-translational modification at the N-terminus of proteins or on the side chains of amino acids, and it can also involve the acetylation of free amino acids.[1] This guide focuses on the latter, the free N-acetylated amino acids, which are increasingly recognized as active players in cellular metabolism and signaling.

Historically, N-acetylaspartate (NAA) has been the most extensively studied NAAA, primarily due to its high concentration in the central nervous system (CNS) and its utility as a marker of neuronal health in magnetic resonance spectroscopy (MRS).[2][3] However, the field has expanded to recognize the importance of other NAAAs, such as N-acetylglutamate (NAG) as an essential activator of the urea (B33335) cycle, and N-acetylcysteine (NAC) as a widely used antioxidant and mucolytic agent.[4][5] Furthermore, metabolomic studies are continuously identifying novel NAAAs and linking their altered levels to various disease states, including cancer and metabolic disorders.[6][7]

This guide will delve into the enzymatic pathways governing the synthesis and degradation of NAAAs, their roles in key signaling cascades, and their potential as diagnostic biomarkers and therapeutic targets.

Metabolism of N-Acetylated Amino Acids

The cellular pool of N-acetylated amino acids is tightly regulated by the coordinated action of synthesizing and degrading enzymes. The primary mechanism of synthesis is the transfer of an acetyl group from acetyl-CoA to the amino group of an amino acid, a reaction catalyzed by a family of enzymes known as N-acetyltransferases (NATs).[8] Degradation, or deacetylation, is primarily carried out by aminoacylases.

Synthesis of N-Acetylated Amino Acids

The synthesis of NAAAs is a critical metabolic process for cellular homeostasis. The general workflow involves the enzymatic transfer of an acetyl group from acetyl-CoA to a precursor amino acid.

General Biosynthetic Pathway of N-Acetylated Amino Acids Amino Acid Amino Acid N-Acetyltransferase (NAT) N-Acetyltransferase (NAT) Amino Acid->N-Acetyltransferase (NAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-Acetyltransferase (NAT) N-Acetylated Amino Acid N-Acetylated Amino Acid N-Acetyltransferase (NAT)->N-Acetylated Amino Acid CoA CoA N-Acetyltransferase (NAT)->CoA

Caption: General biosynthetic pathway of N-acetylated amino acids.

A key enzyme in the synthesis of N-acetylaspartate (NAA) is aspartate N-acetyltransferase (Asp-NAT), encoded by the NAT8L gene.[9] This enzyme catalyzes the reaction between L-aspartate and acetyl-CoA, primarily within neuronal mitochondria.[2] In the case of N-acetylglutamate (NAG), the enzyme N-acetylglutamate synthase (NAGS) is responsible for its production from glutamate (B1630785) and acetyl-CoA.[10]

Degradation of N-Acetylated Amino Acids

The breakdown of N-acetylated amino acids is primarily accomplished through hydrolysis by aminoacylases, which cleave the acetyl group, regenerating the parent amino acid and acetate (B1210297). Aminoacylase I, for instance, is responsible for the deacetylation of a broad range of N-acetylated amino acids.[11] Deficiencies in this enzyme can lead to an accumulation of various NAAAs in the urine.[7]

The degradation of NAA is catalyzed by aspartoacylase (ASPA), an enzyme predominantly found in oligodendrocytes in the CNS.[12] This compartmentalization of NAA synthesis in neurons and degradation in glial cells highlights a dynamic intercellular metabolic coupling.

General Degradation Pathway of N-Acetylated Amino Acids N-Acetylated Amino Acid N-Acetylated Amino Acid Aminoacylase Aminoacylase N-Acetylated Amino Acid->Aminoacylase H2O H2O H2O->Aminoacylase Amino Acid Amino Acid Aminoacylase->Amino Acid Acetate Acetate Aminoacylase->Acetate

Caption: General degradation pathway of N-acetylated amino acids.

Quantitative Data on N-Acetylated Amino Acids

The concentrations of N-acetylated amino acids can vary significantly depending on the tissue, physiological state, and the presence of disease. This section summarizes key quantitative data for prominent NAAAs.

Table 1: Concentration of N-Acetylaspartate (NAA) in Human Brain

Brain RegionConditionNAA Concentration (mM)Reference(s)
Global Gray MatterHealthy Adult14.3 ± 1.1[13]
Global White MatterHealthy Adult9.5 ± 1.0[13]
Various RegionsHealthy AdultUp to 10 mM or greater[14]
Posterior Cingulate GyrusAlzheimer's Disease15-20% reduction[15]
BrainCanavan DiseaseMarkedly increased[2]
BrainNeurodegenerative DisordersReduced[2]

Table 2: Pharmacokinetic Parameters and Dosage of N-Acetylcysteine (NAC)

ParameterValueReference(s)
Oral BioavailabilityLow and variable[16]
Peak Plasma Concentration (200-400 mg oral dose)0.35 to 4 mg/L[16]
Time to Peak Plasma Concentration (oral)1 to 2 hours[16][17]
Volume of Distribution0.33 to 0.47 L/kg[16]
Plasma Protein Binding~50%[16]
Terminal Half-life (oral)6.25 hours[16]
Common Oral Dosage600–1,800 mg per day[18]
IV Loading Dose (Acetaminophen toxicity)150 mg/kg over 1 hour[12]

Biological Roles and Signaling Pathways

N-acetylated amino acids are not merely metabolic intermediates but also act as signaling molecules that regulate a variety of cellular processes.

N-Acetylaspartate (NAA) in the Central Nervous System

NAA is a cornerstone of neuronal metabolism and function. Its high concentration in neurons suggests several important roles, including:

  • Neuronal Health and Viability Marker: Decreased NAA levels are a well-established indicator of neuronal loss or dysfunction in a range of neurological disorders, including Alzheimer's disease, stroke, and multiple sclerosis.[2][19]

  • Myelination: The acetate cleaved from NAA in oligodendrocytes serves as a precursor for myelin lipid synthesis.[12]

  • Energy Metabolism: NAA may be involved in the transfer of carbon atoms across the mitochondrial membrane for energy production.[2]

  • Osmoregulation: Its high concentration contributes to the osmotic balance within neurons.[14]

Metabolic Pathway of N-Acetylaspartate (NAA) in the CNS cluster_neuron Neuron cluster_oligo Oligodendrocyte Aspartate Aspartate Asp-NAT Aspartate N-acetyltransferase Aspartate->Asp-NAT Acetyl-CoA_N Acetyl-CoA Acetyl-CoA_N->Asp-NAT NAA_N NAA Asp-NAT->NAA_N NAA_O NAA NAA_N->NAA_O Transport ASPA Aspartoacylase NAA_O->ASPA Acetate_O Acetate ASPA->Acetate_O Aspartate_O Aspartate ASPA->Aspartate_O Myelin Lipids Myelin Lipids Acetate_O->Myelin Lipids Synthesis

Caption: Intercellular metabolism of NAA between neurons and oligodendrocytes.

N-Acetylglutamate (NAG) and the Urea Cycle

N-acetylglutamate is a critical allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the rate-limiting enzyme of the urea cycle.[20][21] The urea cycle is essential for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[22] The synthesis of NAG itself is stimulated by arginine, an intermediate of the urea cycle, creating a feed-forward regulatory loop.[21] Deficiencies in NAGS lead to hyperammonemia and severe neurological complications.[10][23]

Regulation of the Urea Cycle by N-Acetylglutamate (NAG) Glutamate Glutamate NAGS N-Acetylglutamate Synthase Glutamate->NAGS Acetyl-CoA Acetyl-CoA Acetyl-CoA->NAGS NAG N-Acetylglutamate NAGS->NAG CPS1 Carbamoyl Phosphate Synthetase I NAG->CPS1 Allosteric Activation Carbamoyl Phosphate Carbamoyl Phosphate CPS1->Carbamoyl Phosphate Urea Cycle Urea Cycle Arginine Arginine Urea Cycle->Arginine Arginine->NAGS Stimulation Ammonia Ammonia Ammonia->CPS1 Bicarbonate Bicarbonate Bicarbonate->CPS1 Carbamoyl Phosphate->Urea Cycle

Caption: The pivotal role of NAG in activating the urea cycle.

N-Acetylcysteine (NAC) as an Antioxidant

N-acetylcysteine is a precursor to the amino acid L-cysteine and, subsequently, the major intracellular antioxidant glutathione (B108866) (GSH).[24] By replenishing intracellular GSH levels, NAC plays a crucial role in protecting cells from oxidative damage caused by reactive oxygen species (ROS).[5] Its antioxidant properties are the basis for its clinical use in conditions associated with oxidative stress. NAC can also act as a direct scavenger of free radicals through its free thiol group.[[“]]

Antioxidant Mechanism of N-Acetylcysteine (NAC) NAC N-Acetylcysteine Cysteine Cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species NAC->ROS Direct Scavenging GSH_Synth Glutathione Synthesis Cysteine->GSH_Synth GSH Glutathione GSH_Synth->GSH Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Inhibition Neutralized_ROS Neutralized ROS GSH->Neutralized_ROS ROS->Oxidative_Stress ROS->Neutralized_ROS Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

Caption: NAC's dual role in combating oxidative stress.

N-Acetylated Amino Acids in Cancer

Recent studies have highlighted the involvement of N-acetylated amino acids in cancer metabolism. Cancer cells exhibit reprogrammed metabolism to support their rapid proliferation and survival.[26][27] Alterations in amino acid metabolism, including N-acetylation, are a key feature of this reprogramming.[28] For instance, elevated levels of certain NAAAs have been observed in cancer cells and may contribute to tumor growth and resistance to therapy.[6] Targeting the enzymes involved in NAAA metabolism is therefore emerging as a potential anti-cancer strategy.

Role of N-Acetylated Amino Acids in Cancer Cell Metabolism Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Amino Acids Amino Acids TCA Cycle TCA Cycle Amino Acids->TCA Cycle NATs N-Acetyltransferases Amino Acids->NATs Acetyl-CoA_C Acetyl-CoA Glycolysis->Acetyl-CoA_C TCA Cycle->Acetyl-CoA_C Acetyl-CoA_C->NATs NAAAs N-Acetylated Amino Acids NATs->NAAAs Biomass_Synth Biomass Synthesis NAAAs->Biomass_Synth Signaling Pro-survival Signaling NAAAs->Signaling Drug_Resistance Drug Resistance NAAAs->Drug_Resistance Workflow for LC-MS/MS Analysis of N-Acetylated Amino Acids Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_MS_Detection MS/MS Detection (MRM) LC_Separation->MS_MS_Detection Data_Analysis Data Analysis and Quantification MS_MS_Detection->Data_Analysis Workflow for N-Terminal Protein Acetylation Analysis Protein_Extract Protein Extract Denature_Reduce_Alkylate Denaturation, Reduction, Alkylation Protein_Extract->Denature_Reduce_Alkylate Chemical_Acetylation Chemical Acetylation (Acetic Anhydride) Denature_Reduce_Alkylate->Chemical_Acetylation Trypsin_Digestion Trypsin Digestion Chemical_Acetylation->Trypsin_Digestion Enrichment N-terminal Peptide Enrichment (Optional) Trypsin_Digestion->Enrichment LC_MS_MS_Analysis LC-MS/MS Analysis Trypsin_Digestion->LC_MS_MS_Analysis Without Enrichment Enrichment->LC_MS_MS_Analysis Database_Search Database Search and Peptide Identification LC_MS_MS_Analysis->Database_Search

References

Ac-Ala-OH as a Substrate for Aminoacylases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid L-alanine. The enzymatic hydrolysis of such N-acyl-L-amino acids is a critical process in various biological contexts, primarily catalyzed by a class of enzymes known as aminoacylases. This technical guide provides a comprehensive overview of this compound as a substrate for these enzymes, with a particular focus on aminoacylase (B1246476) I (ACY1), the most abundant and well-characterized of these hydrolases.

Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14) is a cytosolic, zinc-dependent metalloenzyme that plays a crucial role in the catabolism of N-acetylated proteins.[1][2] The enzyme catalyzes the hydrolysis of the N-acyl group from a variety of N-acylated L-amino acids, yielding a free L-amino acid and a carboxylate.[3] This function is essential for the recycling of amino acids from degraded proteins and peptides. ACY1 is highly expressed in the kidney and brain.[4]

The stereospecificity of aminoacylase I is a key characteristic; it preferentially hydrolyzes the L-enantiomers of N-acylated amino acids, making it a valuable tool in industrial applications for the resolution of racemic mixtures of amino acids.[3][5] From a drug development perspective, understanding the interaction of aminoacylases with N-acetylated amino acids is relevant for the design of prodrugs and for understanding the metabolic fate of therapeutic peptides and proteins.

This guide will delve into the quantitative aspects of this compound as an aminoacylase substrate, provide detailed experimental protocols for its characterization, and present visual representations of the underlying biochemical processes.

Data Presentation: Quantitative Analysis of Aminoacylase Activity

SubstrateMichaelis-Menten Constant (Km) (mM)
N-acetyl-L-methionine0.99
N-acetyl-L-phenylalanine5.5
N-acetyl-L-glutamic acid10.2
N-acetyl-L-alanine Data not available

Signaling Pathways and Experimental Workflows

The enzymatic hydrolysis of this compound by aminoacylase I is a straightforward catalytic process. The following diagrams illustrate the reaction pathway and a typical experimental workflow for determining the kinetic parameters of this interaction.

EnzymaticHydrolysis cluster_reactants Reactants cluster_products Products AcAlaOH This compound AminoacylaseI Aminoacylase I (ACY1) AcAlaOH->AminoacylaseI H2O H₂O H2O->AminoacylaseI L_Alanine L-Alanine AminoacylaseI->L_Alanine Acetate Acetate AminoacylaseI->Acetate

Enzymatic hydrolysis of this compound by Aminoacylase I.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis A Prepare this compound Substrate Solutions (Varying Concentrations) D Incubate Substrate and Enzyme (e.g., 37°C) A->D B Prepare Aminoacylase I Solution (Fixed Concentration) B->D C Prepare Reaction Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 7.5) C->D E Collect Aliquots at Different Time Points D->E F Stop Reaction (e.g., Heat Inactivation or Acid Quenching) E->F G Quantify L-Alanine Production (e.g., HPLC or Spectrophotometric Assay) F->G H Determine Initial Reaction Velocities G->H I Plot Michaelis-Menten & Lineweaver-Burk Graphs H->I J Calculate Km and Vmax I->J

Workflow for kinetic analysis of this compound hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound as a substrate for aminoacylase I.

Protocol 1: Spectrophotometric Assay for Aminoacylase Activity

This protocol is a common method for determining aminoacylase activity by quantifying the released L-amino acid.

Materials:

  • N-acetyl-L-alanine (this compound)

  • Porcine Kidney Aminoacylase I (e.g., Sigma-Aldrich, Product No. A3010)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • o-Phthalaldehyde (OPA) reagent

  • L-Alanine (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in 50 mM potassium phosphate buffer (pH 7.5) to a final concentration of 50 mM. Prepare a series of dilutions from this stock solution to test a range of substrate concentrations.

  • Prepare Enzyme Solution: Dissolve porcine kidney aminoacylase I in cold 50 mM potassium phosphate buffer (pH 7.5) to a suitable concentration (e.g., 0.1 mg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate over time.

  • Enzyme Assay:

    • In a microcentrifuge tube, pre-warm 450 µL of each this compound substrate dilution to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 50 µL of the enzyme solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10, 20, 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by heating the tubes at 100°C for 5 minutes.

  • Quantification of L-Alanine:

    • Take an aliquot of the reaction mixture.

    • Add the OPA reagent according to the manufacturer's instructions.

    • Measure the absorbance at 340 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of L-alanine to determine the amount of product formed in the enzymatic reaction.

  • Calculate Enzyme Activity: Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of L-alanine per minute under the specified conditions.

Protocol 2: HPLC-Based Assay for Aminoacylase Activity

This protocol allows for the direct and simultaneous quantification of both the substrate (this compound) and the product (L-alanine).

Materials:

  • N-acetyl-L-alanine (this compound)

  • Porcine Kidney Aminoacylase I

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV detector

Procedure:

  • Enzyme Reaction:

    • Set up the reaction as described in Protocol 1 (steps 1-3).

    • Stop the reaction by adding an equal volume of acetonitrile containing 0.1% TFA.

  • Sample Preparation:

    • Centrifuge the samples at high speed to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient to separate this compound and L-alanine. A common mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm).

  • Quantification:

    • Create standard curves for both this compound and L-alanine to determine their concentrations in the reaction samples.

    • Calculate the rate of substrate consumption and product formation.

Conclusion

N-acetyl-L-alanine is a recognized substrate for aminoacylase I, an enzyme of significant biological and industrial importance. While specific quantitative kinetic data for this particular substrate are not as readily available as for more hydrophobic N-acetylated amino acids, the provided experimental protocols offer robust methodologies for researchers to determine these parameters. The established substrate specificity of aminoacylase I, favoring more hydrophobic side chains, provides a qualitative framework for understanding its interaction with this compound. The workflows and protocols detailed in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to investigate the role of aminoacylases in the metabolism of N-acetylated compounds like this compound, aiding in fields ranging from metabolic research to the design of novel therapeutics.

References

Conformational Landscape of N-acetyl-L-alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-alanine, a simple N-acetylated amino acid, serves as a fundamental model for understanding the conformational preferences of the alanine (B10760859) residue within complex polypeptide chains. Its conformational landscape, primarily defined by the torsional angles of its backbone, is crucial for protein folding, structure, and function. This technical guide provides an in-depth analysis of the conformational properties of N-acetyl-L-alanine and its commonly studied amide derivatives, summarizing key quantitative data, outlining experimental and computational protocols, and visualizing important conceptual frameworks.

Core Concepts: Dihedral Angles and the Ramachandran Plot

The conformation of a peptide backbone is principally determined by a set of dihedral angles for each amino acid residue. For N-acetyl-L-alanine and its derivatives, the key dihedral angles are:

  • Phi (φ): The angle of rotation around the N-Cα bond.

  • Psi (ψ): The angle of rotation around the Cα-C' bond.

  • Omega (ω): The angle of rotation around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, ω is generally planar and restricted to approximately 180° (trans), which is the overwhelmingly favored conformation.[1]

  • Chi1 (χ1): The angle of rotation around the Cα-Cβ bond of the alanine side chain.

The sterically allowed combinations of φ and ψ angles are visualized on a Ramachandran plot, which serves as a critical tool for validating protein structures and understanding conformational preferences.[1][2] For an L-amino acid like alanine, a significant portion of the φ, ψ space is sterically disallowed.[2]

Key Conformers and Their Energetics

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in mapping the potential energy surface of N-acetyl-L-alanine derivatives as a function of their dihedral angles.[1] These studies have identified several low-energy conformers, stabilized by intramolecular interactions. The N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe) is a widely studied model.[1][3]

Summary of Key Conformers for Ac-Ala-NHMe
ConformerDihedral Angles (φ, ψ)Relative Energy (kcal/mol) - DFTStabilizing Interactions
C7eq(-82°, 72°)0.00Intramolecular N-H···O=C hydrogen bond[3]
C5(-158°, 154°)0.75Intramolecular N-H···O=C hydrogen bond[3]
C7ax(76°, -65°)1.50Intramolecular N-H···O=C hydrogen bond[3]
β2(-135°, 25°)2.20Weaker C-H···O interactions[3]
α'(55°, 45°)2.50Weaker C-H···O interactions[3]
Right-handed α-helix(-70° to -50°, -50° to -30°)--
β-sheet(-139°, 135°)--

Note: The relative energies and dihedral angles can vary slightly depending on the computational method and basis set used.

The N',N'-dimethylated analogue (Ac-Ala-NMe2) exhibits a more restricted conformational space due to the absence of the N-H donor for the C7 hydrogen bond.[4] Its preferred conformations are stabilized by weaker N-H···O, N-H···N, and C-H···O hydrogen bonds, as well as dipole-dipole interactions.[4][5]

Experimental and Computational Protocols

The determination of the conformational landscape of N-acetyl-L-alanine and its derivatives involves a synergistic approach of chemical synthesis, experimental spectroscopy, and computational modeling.

Synthesis of N-acetyl-L-alanine-N'-methylamide

A standard laboratory synthesis involves the coupling of N-acetyl-L-alanine with methylamine (B109427).[3]

Materials:

  • N-acetyl-L-alanine

  • Methylamine hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-acetyl-L-alanine (1 eq.), methylamine hydrochloride (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DCM and cool to 0°C.[3]

  • Add TEA (1.1 eq.) to neutralize the hydrochloride salt.[3]

  • Add DCC (1.1 eq.) to the mixture and stir at 0°C for 2 hours, followed by stirring at room temperature overnight.[3]

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.[3]

  • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[3]

  • Purify the crude product via column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield the desired product.[3]

Computational Analysis Workflow

Ab initio and DFT calculations are the primary theoretical tools for exploring the conformational preferences.

Computational_Workflow A Initial Structure Generation B Potential Energy Surface (PES) Scan (Relaxed scan varying φ and ψ) A->B Build model C Geometry Optimization of Minima (e.g., B3LYP/6-31+G**) B->C Identify low-energy regions D Frequency Calculation (Confirm true minima) C->D Refine structures E Analysis of Results (Relative energies, dihedral angles, stabilizing interactions) D->E Characterize conformers

Computational workflow for dihedral angle determination.

Detailed Protocol for ab initio/DFT Calculations:

  • Initial Structure Generation: An initial 3D model of the molecule is constructed using standard bond lengths and angles.[1]

  • Potential Energy Surface (PES) Scan: A systematic grid search of the conformational space is performed by incrementally varying the φ and ψ dihedral angles. A relaxed scan, where all other geometric parameters are optimized for each fixed (φ, ψ) pair, is commonly employed. A step size of 15° is often used to balance computational cost and resolution.[1]

  • Geometry Optimization: The low-energy structures identified from the PES scan are then fully optimized without constraints using a higher level of theory and a more extensive basis set (e.g., B3LYP/6-311++G**).

  • Vibrational Frequency Calculation: Harmonic frequency calculations are performed on the optimized structures to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data.

Experimental Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the solution-phase conformations of peptides. Key parameters, such as nuclear Overhauser effects (NOEs) and scalar coupling constants (³J-couplings), provide information about internuclear distances and dihedral angles, respectively. The Karplus equation relates the observed ³J-coupling constant to the dihedral angle.

Visualizing Key Relationships

The following diagrams illustrate the conceptual frameworks central to the conformational analysis of N-acetyl-L-alanine.

Ramachandran_Plot cluster_plot Ramachandran Plot for L-Alanine beta β-sheet (φ ≈ -139°, ψ ≈ +135°) alpha_R Right-handed α-helix (φ ≈ -57°, ψ ≈ -47°) alpha_L Left-handed α-helix (φ ≈ +57°, ψ ≈ +47°) disallowed Sterically Disallowed Regions phi_axis φ (degrees) psi_axis ψ (degrees)

Key regions on the Ramachandran plot for an L-alanine residue.

Conformer_Relationships C7eq C7eq (Global Minimum) C5 C5 C7eq->C5 Transition State 1 C7ax C7ax C7eq->C7ax Transition State 2 alpha_helix α-helix region C7eq->alpha_helix Conformational Transition beta_sheet β-sheet region C5->beta_sheet Conformational Transition

Energetic relationships between major conformers.

Conclusion

The conformational analysis of N-acetyl-L-alanine provides critical insights into the intrinsic structural preferences of the alanine residue. The interplay of steric constraints and intramolecular interactions, such as hydrogen bonds, dictates a conformational landscape with several well-defined low-energy states. A comprehensive understanding of this landscape, achieved through a combination of computational modeling and experimental validation, is essential for the accurate parameterization of molecular mechanics force fields and for the rational design of peptides and proteins in drug development. The methodologies and data presented in this guide serve as a foundational resource for researchers in these fields.

References

The Role of N-Acetyl-L-alanine (Ac-Ala-OH) in Elucidating Protein Folding and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-alanine (Ac-Ala-OH), the N-terminally acetylated form of alanine, serves as a crucial model compound in the study of protein folding and stability. Its structural simplicity, combined with its prevalence as an N-terminal residue in eukaryotic proteins, makes it an ideal system for dissecting the fundamental forces that govern polypeptide chain conformation and the overall stability of folded proteins. This technical guide provides an in-depth overview of the significance of this compound, detailing its use in various experimental and computational methodologies and presenting quantitative data on its impact on protein thermodynamics.

Introduction: The Significance of N-Terminal Acetylation and Model Systems

N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting approximately 85% of all human proteins. This modification, which involves the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid, plays a critical role in protein stability, folding, and protection from degradation.[1][2] The presence of an acetyl group neutralizes the positive charge of the N-terminal amine, potentially altering the protein's electrostatic interactions and conformational preferences.

To understand the intricate process of protein folding, researchers often utilize simplified model systems that capture the essential biophysical properties of polypeptides. This compound and short alanine-rich peptides are excellent models for studying the intrinsic tendencies of amino acid residues to form secondary structures, particularly the α-helix. Alanine's high propensity to form helices makes it a valuable tool for investigating the energetics of helix nucleation and propagation.

The Role of this compound in Protein Stability

This compound contributes to protein stability through several mechanisms, primarily related to its influence on the conformational entropy of the unfolded state and its interactions in the folded state.

  • Conformational Entropy: The acetylation of the N-terminus, as in this compound, can reduce the conformational freedom of the polypeptide chain in its unfolded state. This decrease in the entropy of the denatured state can thermodynamically favor the folded state.

  • Hydrogen Bonding: The acetyl group can participate in hydrogen bonding interactions within the folded protein structure, contributing to its enthalpic stabilization.

  • Hydrophobic Interactions: While the acetyl group itself is relatively small, its addition to the N-terminus can influence the local hydrophobic environment, potentially impacting the overall hydrophobic collapse that drives protein folding.

  • Protection from Degradation: N-terminal acetylation can act as a protective shield against cellular degradation pathways, thereby increasing the protein's half-life and apparent stability.[1][2]

Quantitative Analysis of Stability: Thermodynamic Parameters

The effect of this compound and N-terminal acetylation on protein stability can be quantified by measuring changes in thermodynamic parameters such as the Gibbs free energy of unfolding (ΔG°), enthalpy of unfolding (ΔH°), entropy of unfolding (ΔS°), and the melting temperature (Tm). While specific thermodynamic data for the addition of a single this compound to a protein is not extensively tabulated in the literature, we can infer its stabilizing effect from studies on N-terminal acetylation and mutations involving alanine.

The following tables present illustrative data from studies on N-terminal acetylation and amino acid substitutions to provide a quantitative context for the stabilizing effects.

Table 1: Illustrative Thermodynamic Parameters of Protein Unfolding

Protein SystemModification/MutationTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°25°C (kcal/mol)Reference
LysozymeWild-Type61.71474376.06[3]
gpW62Wild-Type6791.7-8.11[3]
EcCutA1_0SHWild-Type85.6403--[4]
EcCutA1_0SH_S11VS11V Mutant103525--[4]

Note: This table provides examples of thermodynamic parameters for different proteins and the effect of mutations. The S11V mutation in EcCutA1_0SH, which replaces a serine with a more hydrophobic valine, demonstrates a significant increase in stability, highlighting the sensitivity of protein thermodynamics to single residue changes.

Table 2: Illustrative Free Energy Changes (ΔΔG°) Upon Amino Acid Substitution

ProteinSubstitutionΔΔG° (kcal/mol)InterpretationReference
NTL9Gly to D-Ala+1.87Stabilizing[5]
UBAGly to D-Ala+0.60Stabilizing[5]
Trp-cageGly to D-Ala+0.90Stabilizing[5]
UbiquitinG35 to D-Ala-0.1Slightly Destabilizing[5]

Note: This table illustrates the change in folding free energy upon substituting glycine (B1666218) with D-alanine at a helical C-capping position. A positive ΔΔG° indicates stabilization. These values showcase how subtle changes in a single residue can significantly impact protein stability, a principle that applies to the effect of N-terminal modifications like acetylation.

Experimental Protocols for Studying this compound's Impact

Several biophysical techniques are employed to investigate the influence of this compound on protein folding and stability.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring the secondary structure of proteins in solution.[6] Thermal or chemical denaturation studies monitored by CD can provide information on the stability of a protein.

Protocol for Thermal Denaturation Monitored by CD Spectroscopy:

  • Sample Preparation:

    • Prepare a solution of the protein of interest (with and without N-terminal acetylation) in a suitable buffer with low absorbance in the far-UV region. A typical protein concentration is 0.1-1.0 mg/mL.

    • Use a high-transparency quartz cuvette with a defined path length (e.g., 0.1 cm).

  • Instrument Setup:

    • Set up the CD spectropolarimeter to measure in the far-UV range (typically 190-260 nm).

    • Equilibrate the sample holder to the starting temperature (e.g., 20°C).

  • Data Acquisition:

    • Record a baseline spectrum with the buffer alone.

    • Record the CD spectrum of the protein sample at the starting temperature.

    • Increase the temperature in controlled increments (e.g., 1-2°C/minute).

    • At each temperature point, record the CD signal at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helices).

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Plot the CD signal at the chosen wavelength as a function of temperature to generate a melting curve.

    • Fit the melting curve to a two-state unfolding model to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.

    • The van't Hoff equation can be used to derive the enthalpy (ΔH°) and entropy (ΔS°) of unfolding from the temperature dependence of the equilibrium constant.[7]

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a direct measurement of the thermodynamic parameters of unfolding.[4]

Protocol for DSC Analysis of Protein Stability:

  • Sample Preparation:

    • Prepare a protein solution (typically 0.5-2.0 mg/mL) and dialyze it extensively against the desired buffer.

    • Use the final dialysis buffer as the reference solution.

    • Degas both the protein sample and the reference buffer immediately before the experiment to prevent bubble formation.

  • Instrument Setup:

    • Load the reference cell with the buffer and the sample cell with the protein solution.

    • Set the desired temperature range (e.g., 20-100°C) and scan rate (e.g., 60°C/hour).

  • Data Acquisition:

    • Perform a baseline scan with buffer in both cells.

    • Perform a scan with the protein sample in the sample cell.

    • After the first scan, cool the sample and perform a second scan to assess the reversibility of the unfolding process.

  • Data Analysis:

    • Subtract the baseline scan from the sample scan to obtain the excess heat capacity as a function of temperature.

    • The peak of the resulting thermogram corresponds to the melting temperature (Tm).

    • The area under the peak is the calorimetric enthalpy of unfolding (ΔH°cal).

    • The change in heat capacity upon unfolding (ΔCp) can be determined from the difference in the pre- and post-transition baselines.

    • From these parameters, the Gibbs free energy (ΔG°) and entropy (ΔS°) of unfolding can be calculated at any temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about protein structure, dynamics, and interactions in solution.[8][9] It can be used to map the binding site of small molecules and to monitor conformational changes upon ligand binding or changes in environmental conditions.

Protocol for NMR Titration to Study this compound Interaction:

  • Sample Preparation:

    • Prepare a solution of ¹⁵N-labeled protein in a suitable NMR buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum provides a unique signal for each backbone amide proton.

    • Add small aliquots of the this compound stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor for chemical shift perturbations (changes in the position of the peaks) for specific amino acid residues.

    • Residues with significant chemical shift changes are likely part of or near the binding site for this compound.

    • The magnitude of the chemical shift changes as a function of this compound concentration can be used to determine the dissociation constant (Kd) of the interaction.

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study the dynamics of protein folding and the effect of modifications like N-terminal acetylation at an atomic level.

Protocol for MD Simulation of a Protein with an N-terminal Ac-Ala:

  • System Preparation:

    • Obtain or build a 3D structure of the protein with an N-terminal Ac-Ala residue.

    • Choose an appropriate force field (e.g., AMBER, CHARMM) that accurately represents the interactions of the protein and the solvent.

    • Place the protein in a simulation box and solvate it with an explicit water model.

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes in the initial structure.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein atoms (NVT equilibration).

    • Adjust the system density to the correct level at the target temperature and pressure (NPT equilibration).

  • Production Simulation:

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational landscape of the protein.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate structural properties such as root-mean-square deviation (RMSD), radius of gyration (Rg), and secondary structure content over time.

    • Calculate thermodynamic properties like free energy landscapes to identify stable and intermediate states.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for studying protein stability and the logical relationship of thermodynamic parameters.

Experimental_Workflow_CD_Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (with/without this compound) Prep_Cuvette Select Quartz Cuvette Prep_Protein->Prep_Cuvette Prep_Buffer Prepare Buffer Prep_Buffer->Prep_Cuvette Inst_Setup Instrument Setup (Far-UV, Temperature Control) Prep_Cuvette->Inst_Setup Baseline Record Buffer Baseline Inst_Setup->Baseline CD_Scan Perform Temperature Ramp & Record CD Signal at 222 nm Baseline->CD_Scan Melting_Curve Plot CD Signal vs. Temperature CD_Scan->Melting_Curve Fit_Model Fit to Two-State Model Melting_Curve->Fit_Model Determine_Tm Determine Melting Temperature (Tm) Fit_Model->Determine_Tm Calc_Thermo Calculate ΔH° and ΔS° (van't Hoff Analysis) Fit_Model->Calc_Thermo Experimental_Workflow_DSC cluster_prep_dsc Sample Preparation cluster_acq_dsc Data Acquisition cluster_analysis_dsc Data Analysis Prep_Protein_DSC Prepare & Dialyze Protein Degas Degas Sample and Buffer Prep_Protein_DSC->Degas Prep_Buffer_DSC Prepare Reference Buffer Prep_Buffer_DSC->Degas Load_Cells Load Sample and Reference Cells Degas->Load_Cells Baseline_Scan Perform Baseline Scan (Buffer vs. Buffer) Load_Cells->Baseline_Scan Sample_Scan Perform Sample Scan (Protein vs. Buffer) Baseline_Scan->Sample_Scan Reversibility_Scan Perform Reversibility Scan Sample_Scan->Reversibility_Scan Subtract_Baseline Subtract Baseline from Sample Scan Sample_Scan->Subtract_Baseline Thermogram Generate Excess Heat Capacity Curve Subtract_Baseline->Thermogram Determine_Tm_DSC Determine Tm (Peak of Curve) Thermogram->Determine_Tm_DSC Calculate_dH Calculate ΔH° (Area under Curve) Thermogram->Calculate_dH Calculate_dCp Determine ΔCp Thermogram->Calculate_dCp Thermodynamic_Relationships cluster_params Primary Thermodynamic Parameters cluster_derived Derived Thermodynamic Parameters Experimental_Data Experimental Data (CD or DSC) Tm Melting Temperature (Tm) Experimental_Data->Tm dH Enthalpy Change (ΔH°) Experimental_Data->dH dCp Heat Capacity Change (ΔCp) Experimental_Data->dCp dS Entropy Change (ΔS°) dH->dS at Tm, ΔS° = ΔH°/Tm dG Gibbs Free Energy (ΔG°) dH->dG dCp->dH influences T-dependence dS->dG ΔG° = ΔH° - TΔS° Stability Protein Stability dG->Stability

References

N-Acetyl-L-alanine as a Metabolite in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (NAL) is an N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various biological systems, including humans, Saccharomyces cerevisiae, and Escherichia coli.[1] While historically viewed as a simple product of amino acid metabolism, emerging research has highlighted its involvement in crucial cellular processes and its association with specific pathological conditions. This technical guide provides an in-depth overview of the biosynthesis, degradation, physiological roles, and clinical significance of N-acetyl-L-alanine, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Core Concepts

N-acetyl-L-alanine is formed through the enzymatic transfer of an acetyl group from acetyl-CoA to the amino group of L-alanine. This process is catalyzed by a class of enzymes known as N-acetyltransferases (NATs).[2][3] The reverse reaction, the hydrolysis of N-acetyl-L-alanine back to L-alanine and acetate (B1210297), is primarily mediated by the enzyme aminoacylase (B1246476) I (ACY1).[4]

The biological significance of N-acetyl-L-alanine is multifaceted. It is involved in the widespread process of N-terminal acetylation of proteins, a modification that can influence protein stability, function, and localization. Furthermore, dysregulation of N-acetyl-L-alanine metabolism is a key hallmark of the inborn error of metabolism known as aminoacylase I deficiency, leading to a significant accumulation of various N-acetylated amino acids in the urine.[4][5][6] Elevated levels have also been noted in the context of other diseases, and it is considered a uremic toxin.[7]

Data Presentation

Quantitative Data Summary

The concentration of N-acetyl-L-alanine in biological fluids is a critical parameter for diagnosing and monitoring certain metabolic disorders. The following table summarizes the reported quantitative data for N-acetyl-L-alanine in human urine and serum, with a particular focus on the context of Aminoacylase I Deficiency.

Biological MatrixConditionAnalyteConcentration RangeCitation(s)
UrineAminoacylase I DeficiencyN-acetyl-L-alanine100-500 µmol/mmol creatinine[5]
SerumAminoacylase I DeficiencyN-acetylated amino acids< 20 µmol/L[5]

Signaling and Metabolic Pathways

The metabolism of N-acetyl-L-alanine involves a straightforward enzymatic synthesis and degradation cycle. The key enzymes and substrates are depicted in the following diagrams.

Biosynthesis of N-Acetyl-L-alanine

The synthesis of N-acetyl-L-alanine is catalyzed by N-acetyltransferases, which utilize acetyl-CoA as the acetyl group donor. In humans, the NatA complex is known to acetylate proteins with N-terminal small amino acids, including alanine.

Biosynthesis of N-Acetyl-L-alanine L-Alanine L-Alanine N-Acetyltransferase (e.g., NatA) N-Acetyltransferase (e.g., NatA) L-Alanine->N-Acetyltransferase (e.g., NatA) Acetyl-CoA Acetyl-CoA Acetyl-CoA->N-Acetyltransferase (e.g., NatA) N-Acetyl-L-alanine N-Acetyl-L-alanine N-Acetyltransferase (e.g., NatA)->N-Acetyl-L-alanine CoA CoA N-Acetyltransferase (e.g., NatA)->CoA

Biosynthesis of N-Acetyl-L-alanine
Degradation of N-Acetyl-L-alanine

The hydrolysis of N-acetyl-L-alanine is primarily carried out by the enzyme aminoacylase I, regenerating L-alanine and acetate. A deficiency in this enzyme leads to the accumulation of N-acetyl-L-alanine.

Degradation of N-Acetyl-L-alanine N-Acetyl-L-alanine N-Acetyl-L-alanine Aminoacylase I (ACY1) Aminoacylase I (ACY1) N-Acetyl-L-alanine->Aminoacylase I (ACY1) H2O H2O H2O->Aminoacylase I (ACY1) L-Alanine L-Alanine Aminoacylase I (ACY1)->L-Alanine Acetate Acetate Aminoacylase I (ACY1)->Acetate Deficiency Deficiency Aminoacylase I (ACY1)->Deficiency

Degradation of N-Acetyl-L-alanine

Experimental Protocols

Accurate quantification of N-acetyl-L-alanine in biological matrices is essential for research and clinical diagnostics. Below are detailed methodologies for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantification of Urinary N-Acetyl-L-alanine by GC-MS

This protocol is designed for the sensitive detection and quantification of N-acetyl-L-alanine in urine, particularly relevant for the diagnosis of aminoacylase I deficiency.

1. Sample Preparation and Derivatization:

  • Urine Collection: Collect a first-morning mid-stream urine sample.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of N-acetyl-L-alanine) to an aliquot of the urine sample.

  • Drying: Evaporate the urine sample to dryness under a stream of nitrogen gas.

  • Derivatization: To increase volatility for GC analysis, a two-step derivatization is typically performed.

    • Step 1 (Esterification): Add 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes to form the methyl ester.[8]

    • Step 2 (Amidation): Subsequently, add pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate and heat at 65°C for 30 minutes to derivatize the amide group.[8]

  • Extraction: After derivatization, reconstitute the sample in a suitable buffer and extract the derivatives into an organic solvent such as toluene.

2. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for amino acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample in splitless mode.

  • Oven Program: A typical temperature program would start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of all derivatives.

  • Mass Spectrometer: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, using characteristic ions of the derivatized N-acetyl-L-alanine.

GC-MS Workflow for N-Acetyl-L-alanine cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Dry Down Dry Down Add Internal Standard->Dry Down Derivatization Derivatization Dry Down->Derivatization Extraction Extraction Derivatization->Extraction GC Injection GC Injection Extraction->GC Injection Chromatographic Separation Chromatographic Separation GC Injection->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

GC-MS Workflow for N-Acetyl-L-alanine
Quantification of N-Acetyl-L-alanine in Plasma by HPLC

This protocol outlines a method for quantifying N-acetyl-L-alanine in plasma samples using HPLC, which is useful for studying its pharmacokinetics and its role in various physiological and pathological states.

1. Sample Preparation:

  • Plasma Collection: Collect blood in an appropriate anticoagulant tube and centrifuge to separate the plasma.

  • Protein Precipitation: To a known volume of plasma, add a threefold volume of a cold organic solvent like methanol or acetonitrile (B52724) to precipitate proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Analysis:

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Detection: N-acetyl-L-alanine can be detected using a UV detector at a low wavelength (around 200-210 nm). For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

  • Quantification: Create a calibration curve using standards of known N-acetyl-L-alanine concentrations to quantify the analyte in the plasma samples.

HPLC Workflow for N-Acetyl-L-alanine cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Dry & Reconstitute Dry & Reconstitute Supernatant Collection->Dry & Reconstitute Filtration Filtration Dry & Reconstitute->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV or MS Detection UV or MS Detection Chromatographic Separation->UV or MS Detection Data Analysis Data Analysis UV or MS Detection->Data Analysis NMR Workflow for N-Acetyl-L-alanine cluster_prep Sample Preparation cluster_analysis NMR Analysis Biofluid Sample Biofluid Sample Add D2O Buffer & ISTD Add D2O Buffer & ISTD Biofluid Sample->Add D2O Buffer & ISTD Transfer to NMR Tube Transfer to NMR Tube Add D2O Buffer & ISTD->Transfer to NMR Tube Data Acquisition (1D/2D) Data Acquisition (1D/2D) Transfer to NMR Tube->Data Acquisition (1D/2D) Data Processing Data Processing Data Acquisition (1D/2D)->Data Processing Signal Identification Signal Identification Data Processing->Signal Identification Quantification Quantification Signal Identification->Quantification

References

Ac-Ala-OH in High-Throughput Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (Ac-Ala-OH) is an acetylated amino acid that serves as a valuable tool in high-throughput screening (HTS) for drug discovery. Its utility stems from its role as a substrate for various enzymes, particularly peptidases and acylases, and as a building block for peptide libraries. The acetyl group can influence solubility, stability, and interaction with enzyme active sites, making this compound and related acetylated compounds key components in assays targeting enzymes involved in post-translational modifications.

This guide provides an in-depth overview of the applications of this compound and other acetylated substrates in HTS, with a focus on experimental protocols for key enzyme classes, presentation of quantitative data from screening campaigns, and visualization of relevant biological pathways and experimental workflows.

Core Applications in High-Throughput Screening

The primary applications of this compound and similar acetylated molecules in HTS are centered on the discovery of enzyme modulators. The N-acetyl group mimics the post-translational modification of proteins, a critical regulatory mechanism in cellular signaling. Key enzyme classes targeted in such screens include:

  • Histone Deacetylases (HDACs): These enzymes remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibitors of HDACs are actively pursued as anti-cancer agents.

  • Histone Acetyltransferases (HATs): Conversely, HATs acetylate histones, promoting a more open chromatin structure and gene activation. Screening for HAT inhibitors is another important avenue in cancer and inflammatory disease research.

  • Aminoacylases: These enzymes catalyze the hydrolysis of N-acyl-L-amino acids. This compound can be used as a substrate to screen for inhibitors or to characterize enzyme activity.[1][2]

  • Proteases: Many proteases recognize and cleave peptide substrates at specific sequences, and the presence of an N-terminal acetyl group can be a key determinant for substrate recognition and cleavage.

Data Presentation: Quantitative Insights from HTS

High-throughput screening campaigns generate vast amounts of data. The potency of identified "hit" compounds is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of IC50 values for various HDAC inhibitors identified through screening, illustrating the type of quantitative data obtained.

CompoundHDAC Isoform(s)IC50 (µM)Cell LineReference
Nafamostat Class I & II0.07HCT116[3]
HDAC14.67[3]
HDAC24.69[3]
HDAC34.04[3]
HDAC81.52[3]
HDAC41.49[3]
HDAC51.33[3]
HDAC64.39[3]
HDAC91.55[3]
Piceatannol Class I & II4.88 ± 0.33HCT116[3]
5.22 ± 2.61HEK293[3]
HDAC14.28[3]
HDAC25.04[3]
HDAC323.29[3]
HDAC83.42[3]
Isoliquiritigenin Class I & II1.60 ± 0.10HCT116[3]
0.92 ± 0.57HEK293[3]
Trichostatin A Class I & II0.16 ± 0.03HCT116[3]
Vorinostat (SAHA) Class I & II0.67HCT116[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and success of HTS campaigns. Below are representative protocols for fluorescence-based assays targeting HAT and HDAC enzymes.

Protocol 1: Fluorescence-Based HTS Assay for Histone Acetyltransferase (HAT) Inhibitors

This protocol is adapted from a generic method for measuring HAT activity by detecting the co-product, Coenzyme A (CoA), using a thiol-reactive fluorescent probe.

Materials and Reagents:

  • Recombinant HAT enzyme (e.g., p300/CBP-Associated Factor - pCAF)

  • Acetyl-CoA

  • HAT peptide substrate (e.g., a peptide derived from Histone H3)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 250 mM NaCl, 1% DMSO)

  • Thiol-reactive fluorescent probe (e.g., ThioGlo4)

  • HAT Stop Reagent (e.g., isopropanol)

  • HAT Developer (containing the fluorescent probe)

  • 384-well black microplates

  • Microplate reader with fluorescence capabilities (Excitation: ~380-400 nm, Emission: ~460-480 nm)

Procedure (384-Well Format):

  • Compound Plating: Dispense test compounds and controls (e.g., solvent for 100% activity, known inhibitor for positive control) into the wells of a 384-well plate.

  • Enzyme and Cofactor Preparation: Prepare a master mix containing Assay Buffer, Acetyl-CoA, and the diluted HAT enzyme.

  • Enzyme Addition: Add the enzyme/cofactor mix to all wells containing compounds and controls.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the HAT peptide substrate to all wells.

  • Enzymatic Reaction: Incubate the plate on a shaker for a set time (e.g., 5-30 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding the HAT Stop Reagent to all wells.

  • Signal Development: Add the HAT Developer solution to all wells.

  • Final Incubation: Incubate the plate for a further 20 minutes at room temperature, protected from light, to allow for the development of the fluorescent signal.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

Protocol 2: Fluorescence-Based HTS Assay for Histone Deacetylase (HDAC) Inhibitors

This protocol is based on a commercially available HDAC inhibitor screening kit that utilizes a fluorogenic substrate containing an acetylated lysine (B10760008).

Materials and Reagents:

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • HDAC fluorometric substrate (containing an acetylated lysine side chain)

  • Assay Buffer

  • Lysine Developer

  • Known HDAC inhibitor (e.g., Trichostatin A) for positive control

  • 96-well or 384-well microplates

  • Microplate reader with fluorescence capabilities

Procedure (96-Well Format):

  • Reagent Preparation: Prepare working solutions of the HDAC substrate, Assay Buffer, and Lysine Developer according to the kit manufacturer's instructions.

  • Compound and Control Dispensing: Add test compounds, a known HDAC inhibitor (positive control), and assay buffer (negative control for inhibition) to the wells of the microplate.

  • Enzyme and Substrate Addition: Add the HeLa nuclear extract and the HDAC fluorometric substrate to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to allow for the deacetylation reaction to proceed.

  • Reaction Termination and Development: Stop the reaction and initiate signal development by adding the Lysine Developer to each well.

  • Second Incubation: Incubate the plate for an additional 30 minutes at 37°C.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader. The signal is inversely proportional to the HDAC activity.

Mandatory Visualizations

Signaling Pathway: Gene Regulation by Histone Acetylation

The following diagram illustrates the central role of HATs and HDACs in regulating gene transcription through the modification of histone tails.

Histone_Acetylation_Pathway cluster_chromatin Chromatin State cluster_enzymes Enzymatic Activity cluster_transcription Transcriptional Outcome Condensed Condensed Chromatin (Heterochromatin) HDACs Histone Deacetylases (HDACs) Condensed->HDACs Repression Transcriptional Repression Condensed->Repression Relaxed Relaxed Chromatin (Euchromatin) HATs Histone Acetyltransferases (HATs) Relaxed->HATs Activation Transcriptional Activation Relaxed->Activation HATs->Relaxed Acetylation HDACs->Condensed Deacetylation

Gene Regulation by Histone Acetylation and Deacetylation.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

This diagram outlines a typical workflow for a high-throughput screening campaign aimed at identifying enzyme inhibitors.

HTS_Workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation & Characterization Assay_Development Assay Development & Optimization Compound_Library Compound Library Screening Assay_Development->Compound_Library Data_Acquisition Data Acquisition Compound_Library->Data_Acquisition Primary_Analysis Primary Data Analysis Data_Acquisition->Primary_Analysis Hit_Selection Hit Selection Primary_Analysis->Hit_Selection Hit_Confirmation Hit Confirmation Hit_Selection->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead_Optimization Secondary_Assays->Lead_Optimization Lead Optimization

A Generalized Workflow for High-Throughput Screening.

References

An In-depth Technical Guide to the Safe Handling of Ac-Ala-OH in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Acetyl-L-alanine (Ac-Ala-OH), a compound utilized in various biochemical and pharmaceutical research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A fundamental understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
Molecular Formula C5H9NO3[1][2][3][4]
Molecular Weight 131.13 g/mol [1][2][4]
Appearance White to light yellow powder or crystalline solid[4][5]
Melting Point 122 - 128 °C[4][5]
Purity >95.0%[5]
Solubility No specific data available in search results.
CAS Number 97-69-8[1][2][3][4][5]
Hazard Identification and Safety Classifications

According to the provided safety data sheets, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[4]. However, standard laboratory precautions should always be observed.

Hazard StatementCodePrecautionary StatementCode
Harmful if swallowedH302Avoid breathing dust/fume/gas/mist/vapors/sprayP261
Causes skin irritationH315Avoid release to the environmentP273
Causes serious eye irritationH319Wear protective gloves/protective clothing/eye protection/face protectionP280
May cause respiratory irritationH335IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P305+P351+P338

Note: Hazard and precautionary statements are based on GHS classifications from some suppliers and may vary. Always refer to the specific Safety Data Sheet (SDS) provided with the product.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

AspectRecommendationReference
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Prevent dust formation.[4]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. Some suppliers recommend refrigeration (0-10°C) or keeping it cold. Store under an inert gas as it may be air and heat sensitive.[2][4][5][6]
Incompatible Materials Strong oxidizing agents.[4]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE TypeSpecificationReference
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
Respiratory Protection No protective equipment is needed under normal use conditions. If dust is generated, a particle filter respirator may be used.[4]
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid should be administered.

Exposure RouteFirst Aid ProcedureReference
Inhalation Move to fresh air. If symptoms occur, get medical attention.[4]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops and persists.[4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4]
Fire-Fighting Measures
AspectRecommendationReference
Suitable Extinguishing Media Use extinguishing measures that are appropriate to local circumstances and the surrounding environment.
Unsuitable Extinguishing Media No limitations of extinguishing agents are given for this substance/mixture.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[4]
Accidental Release Measures
AspectRecommendationReference
Personal Precautions Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]
Environmental Precautions Should not be released into the environment.[4]
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Visual Guides to Safety and Handling

To further clarify the safety protocols, the following diagrams illustrate key workflows for handling this compound in a laboratory setting.

G Figure 1: General Laboratory Workflow for Handling this compound A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh/Measure this compound in a Ventilated Area B->C D Perform Experimental Procedure C->D E Clean Work Area and Equipment D->E F Dispose of Waste According to Institutional Protocols E->F G Store Remaining this compound in a Designated, Cool, and Dry Location E->G

Caption: General Laboratory Workflow for Handling this compound.

G Figure 2: PPE Selection Workflow A Handling this compound? D Wear Lab Coat, Safety Glasses, and Gloves A->D Yes B Risk of Dust Generation? C Risk of Splash? B->C No E Use Ventilated Enclosure (e.g., Fume Hood) B->E Yes F Wear Chemical Goggles or Face Shield C->F Yes D->B E->C

Caption: PPE Selection Workflow.

G Figure 3: Chemical Spill Response A Spill Occurs B Alert Others in the Area A->B C Evacuate if Necessary B->C D Don Appropriate PPE C->D E Contain the Spill with Absorbent Material D->E F Sweep up Spilled Solid E->F G Place in a Sealed Container for Disposal F->G H Clean the Spill Area G->H I Report the Incident H->I

Caption: Chemical Spill Response.

References

Methodological & Application

Application Notes: N-Terminal Acetylation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-terminal acetylation is a crucial and widespread modification in peptide and protein chemistry. It involves the addition of an acetyl group (-COCH₃) to the alpha-amino group of the N-terminal amino acid of a peptide chain.[1] In nature, it is one of the most common protein modifications, with estimates suggesting that over 80% of human proteins are N-terminally acetylated.[1] This modification neutralizes the positive charge of the N-terminal amine under physiological conditions, which can have profound effects on the peptide's structure, stability, and biological function.[1]

The synthesis of a peptide with an acetylated N-terminal alanine (B10760859), such as one starting with the sequence Ac-Ala-, is achieved during Solid-Phase Peptide Synthesis (SPPS) by coupling the final alanine residue and then performing a subsequent N-terminal "capping" step. This is most commonly accomplished using acetic anhydride (B1165640).

Key Applications and Advantages

N-terminal acetylation offers several advantages for researchers and drug developers:

  • Enhanced Proteolytic Stability: The primary benefit of N-terminal acetylation is the increased resistance to degradation by exopeptidases, which are enzymes that cleave peptides from the N-terminus.[2][3] This modification can significantly extend the in-vivo half-life of peptide-based drugs. For instance, acetylation of the antimicrobial peptide Lfc was shown to extend its half-life in human serum from 0.5 to 1.5 hours.[4]

  • Mimicking Natural Proteins: Since most eukaryotic proteins are naturally acetylated, adding this modification to a synthetic peptide can make it a better mimic of the native protein segment, which is often essential for studying protein-protein interactions or for use as a substrate in enzymatic assays.[2]

  • Modulation of Biological Activity: The change in charge and hydrophobicity at the N-terminus can alter a peptide's interaction with its biological targets, potentially enhancing its specificity and efficacy.[5]

  • Improved Cellular Uptake: Certain modifications, including acetylation, can increase a peptide's ability to cross cell membranes, thereby improving its bioavailability.[5]

  • Prevention of Side Reactions: During syntheses that involve modifications to internal amino acid side chains (e.g., on lysine), capping the N-terminus ensures that the only reactive amine available for subsequent reactions is the intended side-chain amine.[6]

A key biological role of N-terminal acetylation is its ability to act as a protective signal against protein degradation pathways, such as the ubiquitin-proteasome system.

Figure 1: Role of N-Terminal Acetylation in Protein Stability cluster_0 Unprotected N-Terminus cluster_1 Acetylated N-Terminus Peptide_Uncapped Peptide (Free N-Terminus) E3_Ligase E3 Ubiquitin Ligase (Recognition) Peptide_Uncapped->E3_Ligase Ubiquitination Ubiquitination E3_Ligase->Ubiquitination No_Recognition Recognition Blocked E3_Ligase->No_Recognition Acetylation Prevents Binding Degradation Proteasomal Degradation Ubiquitination->Degradation Peptide_Capped Peptide (Acetylated N-Terminus) Peptide_Capped->No_Recognition Stability Increased Peptide Stability No_Recognition->Stability

Caption: Role of N-Terminal Acetylation in Protein Stability.

Experimental Protocols

This section details the standard procedure for N-terminal acetylation of a peptide-resin following the final amino acid coupling in Fmoc-based SPPS.

Materials and Reagents

ReagentFormula/TypeGradeNotes
Peptide-Resin-Synthesis GradeResin with fully assembled peptide sequence and final N-terminal Fmoc group removed.
N,N-Dimethylformamide (DMF)C₃H₇NOPeptide Synthesis Grade
Dichloromethane (DCM)CH₂Cl₂ACS GradeFor resin washing.
Piperidine (B6355638)C₅H₁₁NReagent GradeFor Fmoc deprotection.
Acetic Anhydride(CH₃CO)₂OReagent GradeAcetylating agent.
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉NPeptide Synthesis GradeOptional base, can be used with acetic anhydride.

Standard N-Terminal Acetylation Protocol

This protocol assumes the synthesis is performed on a 0.1 mmol scale. Volumes should be adjusted accordingly for different scales.

  • Final Fmoc Deprotection:

    • Swell the peptide-resin in DMF (5 mL) for 15-30 minutes.

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution.

  • Resin Washing:

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all residual piperidine.

    • Wash the resin with DCM (3 x 5 mL).

    • Wash the resin again with DMF (3 x 5 mL).

  • N-Terminal Acetylation (Capping):

    • Prepare the acetylation solution. A common solution is 10% acetic anhydride in DMF.[3][4] For a 0.1 mmol synthesis, prepare ~5 mL.

      • Alternative: A mixture of acetic anhydride (5-10 eq) and DIPEA (5-10 eq) in DMF can also be used.

    • Add the acetylation solution to the washed peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Optional: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction as there are no free primary amines.

  • Final Washing:

    • Drain the acetylation solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Wash the resin with DCM (5 x 5 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • The N-terminally acetylated peptide is now ready for cleavage from the resin and removal of side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).[4]

Figure 2: SPPS Workflow for N-Terminal Acetylation start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat_check Is Peptide Sequence Complete? wash2->repeat_check repeat_check->deprotection No final_deprotection 5. Final Fmoc Deprotection repeat_check->final_deprotection Yes wash3 6. Wash Thoroughly (DMF, DCM) final_deprotection->wash3 acetylation 7. N-Terminal Acetylation (Acetic Anhydride/DMF) wash3->acetylation wash4 8. Final Wash (DMF, DCM) acetylation->wash4 cleavage 9. Cleavage & Side-Chain Deprotection (TFA Cocktail) wash4->cleavage end End: Purified Acetylated Peptide cleavage->end

Caption: SPPS Workflow for N-Terminal Acetylation.

Data Presentation

Quantitative data from automated microwave-enhanced SPPS demonstrates the high efficiency of the N-terminal acetylation step. The following table summarizes the purity of a model hexapeptide (RRWQWR-NH₂) with and without N-terminal acetylation.

Table 1: Comparative Purity of Peptides from Automated SPPS

Peptide SequenceModificationCrude Purity (%)Synthesis Time (hr:min)
H-Arg-Arg-Trp-Gln-Trp-Arg-NH₂None78%2:16
Ac-Arg-Arg-Trp-Gln-Trp-Arg-NH₂N-Terminal Acetylation72%2:16
Data sourced from a CEM Corporation application note on automated N-terminal acetylation.[4][7]

The data indicates that the addition of an automated N-terminal acetylation step is highly efficient and results in a final crude product of comparable purity to its non-acetylated counterpart, without increasing the overall synthesis time.[4][7] Analysis of the acetylated peptide confirmed that no unacetylated product was detected.[4]

References

Application Notes and Protocols for the Use of Ac-Ala-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (Ac-Ala-OH) is a valuable building block in peptide synthesis. The N-terminal acetylation of peptides offers several advantages, including increased stability against enzymatic degradation by aminopeptidases and the ability to mimic the natural structure of proteins where the N-terminal charge is neutralized.[1][2][3] These characteristics make acetylated peptides, and by extension this compound, crucial in the development of therapeutic peptides and other specialized biochemical applications.

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, is highly suitable for the large-scale production of short peptides and for syntheses where purification of intermediates is desirable.[4][5] This document provides detailed application notes and protocols for the incorporation of this compound as the N-terminal residue in a dipeptide via solution-phase synthesis.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is essential for successful synthesis.

PropertyValue
Synonym N-Acetyl-L-alanine
CAS Number 97-69-8
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
Appearance White crystalline solid
Solubility Soluble in water

Application Notes

This compound is primarily used to introduce an N-terminal acetylated alanine (B10760859) residue into a peptide sequence. This can be achieved by coupling this compound to the N-terminus of a pre-synthesized peptide or, more commonly in solution-phase synthesis of short peptides, by coupling it to an amino acid ester.

Several coupling methods can be employed for the formation of the peptide bond between this compound and the amino group of another amino acid. The choice of coupling reagent is critical to ensure high yield and minimize side reactions, particularly racemization.[6]

Commonly used coupling methods in solution-phase synthesis include:

  • Carbodiimide-mediated coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester of this compound, which then reacts with the amine component.[3][7] The addition of HOBt is known to suppress racemization.[3]

  • Mixed Anhydride (B1165640) Method: This method involves the activation of the carboxyl group of this compound by forming a mixed anhydride with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine like N-methylmorpholine (NMM).[2][8] This method is often rapid and efficient.

The acetyl group of this compound is stable under standard peptide coupling and deprotection conditions, making it an ideal N-terminal capping agent. The resulting acetylated peptides often exhibit altered physicochemical properties, such as changes in solubility and lipophilicity, which can be advantageous for drug development.[1][9]

Experimental Protocols

The following protocols describe the synthesis of an acetylated dipeptide, Ac-Ala-X-OMe (where X is another amino acid and OMe represents a methyl ester), using two common solution-phase coupling methods.

General Workflow for Solution-Phase Synthesis of an Acetylated Dipeptide

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification cluster_3 Characterization A Protect C-terminus of Amino Acid X (e.g., as Methyl Ester) B Activate this compound (e.g., with EDC/HOBt or as Mixed Anhydride) A->B C Couple Activated this compound with Amino Acid X Methyl Ester B->C D Aqueous Work-up (Acid/Base Washes) C->D E Purification (e.g., Column Chromatography or Recrystallization) D->E F Confirm Structure and Purity (NMR, Mass Spectrometry, HPLC) E->F

Caption: General workflow for the solution-phase synthesis of an acetylated dipeptide.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes the coupling of this compound with an amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl).

Materials:

  • N-acetyl-L-alanine (this compound)

  • L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.

  • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq.) in DCM and add DIPEA (1.1 eq.) to neutralize the salt and form the free amine. Stir for 10-15 minutes.

  • Activation: Cool the this compound/HOBt solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq.) to this solution and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the free amine solution from step 2 to the activated this compound solution. Allow the reaction mixture to warm to room temperature and stir for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to yield the pure Ac-Ala-Leu-OMe.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol 2: Mixed Anhydride Method

This protocol details the coupling of this compound with an amino acid methyl ester using isobutyl chloroformate.

Materials:

  • N-acetyl-L-alanine (this compound)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • Isobutyl chloroformate

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation: Dissolve this compound (1.0 eq.) in anhydrous THF and cool the solution to -15 °C. Add NMM (1.0 eq.) and stir for a few minutes. Then, add isobutyl chloroformate (1.0 eq.) dropwise, ensuring the temperature remains below -10 °C. Stir the mixture for 10-15 minutes to form the mixed anhydride.

  • Coupling: In a separate flask, prepare a solution of the amino acid methyl ester by neutralizing the hydrochloride salt (1.0 eq.) with NMM (1.1 eq.) in cold THF. Add this solution to the mixed anhydride solution from step 1. Stir the reaction mixture at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the crude dipeptide ester by column chromatography or recrystallization.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data for the solution-phase synthesis of acetylated dipeptides using this compound. Actual results may vary depending on the specific amino acid ester, reaction conditions, and purification method.

Coupling MethodCoupled Amino Acid EsterReaction Time (hours)Typical Crude Purity (%)Typical Isolated Yield (%)
EDC/HOBt in DCMH-Leu-OMe8 - 12~85-90%75-85%
EDC/HOBt in DCMH-Phe-OMe8 - 12~80-88%70-80%
Mixed Anhydride (IBCF/NMM) in THFH-Ala-OMe3 - 5~90-95%80-90%
Mixed Anhydride (IBCF/NMM) in THFH-Val-OMe4 - 6~85-92%78-88%

Note: Yields are illustrative and based on literature for similar solution-phase peptide couplings.[5][10]

Troubleshooting

G cluster_0 Problem Diagnosis cluster_1 Potential Causes & Solutions A Low Yield or Incomplete Reaction C Cause: Inefficient Activation Solution: Increase pre-activation time, check reagent quality A->C D Cause: Steric Hindrance Solution: Increase reaction time, switch to a more potent coupling reagent (e.g., HATU) A->D E Cause: Poor Solubility Solution: Use a co-solvent like DMF A->E B Presence of Impurities F Cause: Racemization Solution: Ensure low temperature during activation, use HOBt B->F G Cause: Unreacted Starting Materials Solution: Check stoichiometry, perform a second coupling B->G H Cause: Side-product Formation (e.g., N-acylurea) Solution: Optimize work-up procedure, use HOBt B->H

Caption: Troubleshooting common issues in solution-phase peptide synthesis.

Conclusion

This compound is a versatile reagent for introducing N-terminal acetylation in peptides synthesized via solution-phase methods. The choice of coupling reagent and careful control of reaction conditions are paramount to achieving high yields and purity. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development, facilitating the efficient synthesis of N-acetylated peptides for a wide range of applications.

References

Application Notes and Protocols for N-acetyl-L-alanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine is a derivative of the non-essential amino acid L-alanine, where the amino group is protected by an acetyl group. This modification makes it a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis, drug discovery, and the development of novel biomaterials. The presence of the N-acetyl group prevents the participation of the amine in coupling reactions, allowing for the selective formation of amide or ester bonds at the carboxylic acid terminus.

These application notes provide a comprehensive overview of the common coupling reaction conditions for N-acetyl-L-alanine with various nucleophiles, including primary amines, secondary amines, and alcohols. Detailed experimental protocols, quantitative data on reaction efficiency, and diagrams of the synthetic workflows are presented to guide researchers in successfully utilizing this versatile building block.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization at the chiral center of the alanine (B10760859) residue. The following tables summarize quantitative data for common coupling reagents used with N-acetyl-L-alanine and related N-acetylated amino acids.

Table 1: Amide Bond Formation with Primary Amines

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Temperature (°C)Yield (%)Racemization (%)Reference
EDC/HOBtDIPEADCM8RT88<1[1]
HATUDIPEADMF2-4RTHighLow[2]
TBTUDIPEAVarious24RT80-85High without optimization[3]

Table 2: Amide Bond Formation with Secondary Amines

Coupling Reagent/AdditiveBaseSolventReaction Time (h)Temperature (°C)Yield (%)NotesReference
PyBOPDIPEADCM/DMF1-3RTGood to HighEffective for sterically hindered amines.[4]

Table 3: Ester Bond Formation with Alcohols

Coupling MethodReagent(s)SolventTemperature (°C)Yield (%)NotesReference
Steglich EsterificationDCC, DMAP (cat.)CH₂Cl₂0 to RTGoodMild conditions, suitable for acid-labile substrates.[2][5][6]
Mukaiyama's Reagent2-chloro-1-methylpyridinium iodideMethanol66 (MW)~32Microwave irradiation can improve yield.[6][7][8]

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling of N-acetyl-L-alanine with a Primary Amine

This protocol describes the synthesis of N-acetyl-L-alanine methylamide.

Materials:

  • N-acetyl-L-alanine

  • Methylamine (B109427) hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-acetyl-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, dissolve methylamine hydrochloride (1.2 eq) in a minimal amount of anhydrous DCM and add DIPEA (2.5 eq). Stir for 5 minutes at room temperature.

  • Add the methylamine/DIPEA solution to the N-acetyl-L-alanine solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: PyBOP Mediated Coupling of N-acetyl-L-alanine with a Secondary Amine

This protocol provides a general procedure for the coupling of N-acetyl-L-alanine with a secondary amine.

Materials:

  • N-acetyl-L-alanine

  • Secondary amine (e.g., piperidine)

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-acetyl-L-alanine (1.0 eq) in anhydrous DCM or DMF.

  • Add the secondary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Add PyBOP (1.1 eq) to the reaction mixture and stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the appropriate solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[4]

Protocol 3: Steglich Esterification of N-acetyl-L-alanine with an Alcohol

This protocol describes a general procedure for the esterification of N-acetyl-L-alanine.

Materials:

  • N-acetyl-L-alanine

  • Alcohol (e.g., benzyl (B1604629) alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP), catalytic amount

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve N-acetyl-L-alanine (1.0 eq) and the alcohol (1.2 eq) in anhydrous CH₂Cl₂.

  • Add a catalytic amount of DMAP (e.g., 0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous CH₂Cl₂ dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with CH₂Cl₂.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or silica gel column chromatography.[2][5][6]

Visualization of Workflows and Pathways

Experimental Workflow for Amide Coupling

The following diagram illustrates a typical experimental workflow for the coupling of N-acetyl-L-alanine with an amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_NAA Dissolve N-acetyl-L-alanine and HOBt in DCM mix Combine Reactant Solutions prep_NAA->mix prep_Amine Prepare Amine Solution (Amine + DIPEA in DCM) prep_Amine->mix cool Cool to 0°C mix->cool add_EDC Add EDC cool->add_EDC react Stir at Room Temperature add_EDC->react wash Aqueous Washes (HCl, NaHCO3, Brine) react->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Amide Product purify->product

Workflow for EDC/HOBt mediated amide coupling.
N-acetyl-L-alanine and T-Cell Activation Signaling

N-acetyl-L-alanine is a metabolite of alanine, an amino acid crucial for T-cell activation and proliferation. Alanine metabolism is linked to the mTOR signaling pathway, a central regulator of cell growth and metabolism. The following diagram illustrates a simplified representation of this relationship.[9][10]

G cluster_extracellular Extracellular cluster_cell T-Cell Ala_ext Extracellular Alanine Ala_trans Alanine Transporter Ala_ext->Ala_trans Uptake Ala_int Intracellular Alanine Ala_trans->Ala_int NAA N-acetyl-L-alanine Ala_int->NAA Metabolism Protein_syn Protein Synthesis Ala_int->Protein_syn mTORC1 mTORC1 Ala_int->mTORC1 Amino Acid Sensing mTORC1->Protein_syn Promotes Activation T-Cell Activation (Proliferation, Effector Functions) mTORC1->Activation Promotes TCR T-Cell Receptor (TCR) TCR->mTORC1 Activation Signal

Role of Alanine/N-acetyl-L-alanine in T-Cell Activation.

References

Application Notes and Protocols for Ac-Ala-OH Activation in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and a vast array of other biologically active molecules. The coupling of a carboxylic acid and an amine to form an amide bond is not spontaneous under mild conditions and requires the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine. N-acetyl-L-alanine (Ac-Ala-OH) is a simple, chiral N-protected amino acid that serves as a fundamental building block in the synthesis of more complex molecules.

These application notes provide detailed protocols and comparative data for several common methods used to activate this compound for amide bond formation. The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields, minimizing side reactions—most notably racemization of the chiral center—and ensuring the purity of the final product. The methods covered include activation via carbodiimides (EDC/NHS, DCC), and phosphonium (B103445) (PyBOP) and aminium (HATU) salts.

General Experimental Workflow

The general workflow for amide bond formation using a coupling reagent involves the activation of the carboxylic acid followed by the introduction of the amine nucleophile.

G cluster_start Preparation cluster_reaction Reaction cluster_end Work-up & Purification AcAlaOH This compound Activation 1. Activation of this compound (Formation of active intermediate) AcAlaOH->Activation Amine Amine (R-NH2) Coupling 2. Nucleophilic Attack by Amine Amine->Coupling Reagents Coupling Reagent & Additive Reagents->Activation Solvent Anhydrous Solvent Solvent->Activation Activation->Coupling Intermediate Workup Aqueous Work-up (Acid/Base Washes) Coupling->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Method 1: Carbodiimide-Mediated Coupling using EDC and NHS/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide (B86325) that is widely used for amide bond formation. It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and rearrangement into an unreactive N-acylurea byproduct. To improve efficiency and suppress side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often used. These additives react with the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester, which then efficiently reacts with the amine.

Activation Mechanism

G AcAlaOH This compound OAcyloxonium O-Acylisourea Intermediate AcAlaOH->OAcyloxonium EDC EDC EDC->OAcyloxonium ActiveEster NHS/HOBt Active Ester OAcyloxonium->ActiveEster NAcylurea N-Acylurea (Side Product) OAcyloxonium->NAcylurea Rearrangement NHS NHS or HOBt NHS->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (R-NH2) Amine->Amide Urea EDC-Urea Byproduct

Caption: EDC/NHS activation pathway for amide synthesis.

Quantitative Data Summary: EDC/HOBt Method

The following data is for the synthesis of N-acetyl-L-alanine methylamide.[1]

ParameterValue
Starting MaterialN-acetyl-L-alanine (this compound)
Coupling ReagentsEDC, HOBt
Amine SourceMethylamine (B109427) hydrochloride
BaseDiisopropylethylamine (DIPEA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to Room Temperature
Reaction Time8 hours
Yield 88%
Racemization <1%
Purity >95% (after purification)
Experimental Protocol: EDC/HOBt Mediated Synthesis

This protocol describes the synthesis of N-acetyl-L-alanine methylamide from N-acetyl-L-alanine and methylamine hydrochloride.[1]

Materials:

  • N-acetyl-L-alanine (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Stir the mixture at room temperature until all solids have dissolved.

  • Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 eq) in a minimal amount of DCM and add DIPEA (2.5 eq). Stir for 5 minutes to generate the free amine.

  • Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure N-acetyl-L-alanine methylamide.

Method 2: Phosphonium Salt-Mediated Coupling using PyBOP

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), commonly known as PyBOP, is a phosphonium salt-type coupling reagent favored for its efficiency and for avoiding the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) associated with its predecessor, BOP. PyBOP-mediated coupling proceeds via the in-situ formation of a HOBt active ester.

Activation Mechanism

G AcAlaOH This compound Carboxylate Carboxylate Anion AcAlaOH->Carboxylate Base Base (e.g., DIPEA) Base->Carboxylate ActiveEster HOBt Active Ester Carboxylate->ActiveEster PyBOP PyBOP PyBOP->ActiveEster Amide Amide Product ActiveEster->Amide Byproduct Tris(pyrrolidino) phosphine oxide ActiveEster->Byproduct Release Amine Amine (R-NH2) Amine->Amide

Caption: PyBOP activation pathway for amide synthesis.

Quantitative Data Summary: PyBOP Method
ParameterTypical Value/Condition
Equivalents this compound1.0
Equivalents PyBOP1.1 - 2.0
Equivalents Base (DIPEA)2.2 - 4.0
AdditiveHOBt (optional, to suppress racemization)
SolventDMF or DCM
Reaction Time10 - 60 minutes
Typical Yield >90% (sequence dependent)
Racemization Generally low
Experimental Protocol: PyBOP Mediated Synthesis (Solution Phase)

This protocol is adapted from general procedures for PyBOP-mediated coupling.

Materials:

  • N-acetyl-L-alanine (1.0 eq)

  • Amine (e.g., Benzylamine) (1.0 eq)

  • PyBOP (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Dissolve N-acetyl-L-alanine (1.0 eq) in DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Add PyBOP (1.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.0 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is often complete within an hour.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the EDC/HOBt protocol.

Method 3: Aminium/Uronium Salt-Mediated Coupling using HATU

HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly effective aminium/uronium salt-based coupling reagent. It is derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). HATU is known for its rapid reaction rates and high efficiency, particularly for coupling sterically hindered amino acids, and it exhibits a low propensity for racemization.

Quantitative Data Summary: HATU Method

Similar to PyBOP, specific data for this compound is not prevalent, but general performance data indicates very high efficiency.

ParameterTypical Value/Condition
Equivalents this compound1.0
Equivalents HATU1.0 - 1.5
Equivalents Base (DIPEA)2.0 - 3.0
SolventDMF, DCM, or Acetonitrile
Reaction Time15 - 60 minutes
Typical Yield ~99% (sequence dependent) [2]
Racemization Very low
Experimental Protocol: HATU Mediated Synthesis (Solution Phase)

Materials:

  • N-acetyl-L-alanine (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Pre-activation (Recommended): In a flask under an inert atmosphere, dissolve N-acetyl-L-alanine (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the activation mixture at room temperature for 5-15 minutes.

  • Coupling: Add the amine (1.0 - 1.2 eq) to the pre-activated mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in the EDC/HOBt protocol.

Method 4: Carbodiimide-Mediated Coupling using DCC

N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and cost-effective coupling reagent. Its mechanism is similar to EDC, involving the formation of an O-acylisourea intermediate. A significant practical difference is that the dicyclohexylurea (DCU) byproduct is largely insoluble in most organic solvents, which allows for its easy removal by filtration. However, this property makes DCC unsuitable for solid-phase peptide synthesis. Additives like HOBt are often used to minimize racemization.

Quantitative Data Summary: DCC Method
ParameterTypical Value/Condition
Equivalents this compound1.0
Equivalents DCC1.1
AdditiveHOBt or NHS (1.1 eq)
SolventDCM, THF, or Ethyl Acetate
Reaction Time12 - 24 hours
Typical Yield ~85% (substrate dependent)
Racemization Can be significant without additives
Experimental Protocol: DCC/HOBt Mediated Synthesis (Solution Phase)

This protocol is adapted from general procedures for coupling sterically hindered amino acids.

Materials:

  • N-acetyl-L-alanine (1.0 eq)

  • Amine (e.g., amino acid ester hydrochloride) (1.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Base for amine salt (e.g., N-methylmorpholine or DIPEA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Amine Preparation (if starting from a salt): Dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with DIPEA or NMM (1.0 eq) at 0 °C.

  • Activation: In a separate flask, dissolve N-acetyl-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM to the this compound solution.

  • Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Coupling: Add the neutralized amine solution from step 1 to the activation mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

The choice of activation method for this compound depends on several factors, including the nature of the amine coupling partner, the desired scale of the reaction, cost considerations, and the stringency of racemization avoidance.

  • EDC/HOBt is a versatile and widely used method with a good balance of reactivity and cost, and its water-soluble byproduct simplifies work-up.

  • PyBOP and HATU are highly efficient, rapid, and generally low-racemizing reagents, making them excellent choices for difficult couplings or when reaction time is critical, though they are more expensive.

  • DCC is a cost-effective reagent for solution-phase synthesis, with the advantage of an easily removable byproduct by filtration, but it may require longer reaction times and careful control to minimize racemization.

For any specific application, it is recommended to perform small-scale optimization studies to determine the ideal coupling reagent and conditions to maximize yield and product purity.

References

Application Notes and Protocols: Ac-Ala-OH in Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-alanine (Ac-Ala-OH) is a valuable building block in the synthesis of peptide libraries, offering a simple and effective means to introduce an N-terminal acetyl group. This modification is critical in drug discovery and proteomics as it can significantly enhance the stability, bioactivity, and pharmacokinetic properties of peptides. N-terminal acetylation mimics the natural post-translational modification of many eukaryotic proteins, rendering the resulting peptides more resistant to degradation by aminopeptidases and potentially altering their interaction with biological targets.[1][2]

These application notes provide detailed protocols for the synthesis of peptide libraries incorporating this compound at the N-terminus using the one-bead-one-compound (OBOC) split-and-pool method. Additionally, we present representative data on the expected outcomes of such syntheses and illustrate the application of these libraries in probing signaling pathways, specifically focusing on the Epidermal Growth Factor Receptor (EGFR) pathway.

Key Applications of this compound in Peptide Libraries

Incorporating this compound at the N-terminus of peptides within a library offers several distinct advantages:

  • Enhanced Proteolytic Stability: The acetyl cap protects the N-terminal amine from degradation by exopeptidases, increasing the in-vivo half-life of the peptides.[2]

  • Mimicking Native Protein Structures: A significant portion of eukaryotic proteins are N-terminally acetylated. Libraries with this modification can better mimic these native structures, potentially leading to more relevant biological activities.[1]

  • Modulation of Bioactivity: The neutral charge of the acetylated N-terminus can alter the binding affinity and specificity of peptides to their targets compared to their free amine counterparts.

  • Increased Cellular Permeability: In some cases, the removal of the positive charge at the N-terminus can enhance the ability of peptides to cross cell membranes.[2]

Experimental Protocols

Protocol 1: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library with N-terminal this compound using the Split-and-Pool Method

This protocol details the manual synthesis of a peptide library with the general structure Ac-Ala-Xaa-Xaa-Xaa-Resin, where Xaa represents a variable amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • DIEA (N,N-Diisopropylethylamine)

  • Methanol (B129727)

  • Solid-phase peptide synthesis (SPPS) reaction vessels

  • Mechanical shaker

Procedure:

  • Resin Preparation:

    • Swell the Rink Amide MBHA resin in DMF for 1 hour in an SPPS reaction vessel.

    • Wash the resin with DMF (3x) and DCM (3x).

  • First Amino Acid Coupling (Example: Glycine):

    • In a separate vial, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Confirm complete coupling using a Kaiser test.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Split-and-Pool Synthesis (for randomized positions):

    • Divide the resin equally into the desired number of reaction vessels (one for each amino acid to be incorporated at the next position).

    • In each vessel, couple the corresponding pre-activated Fmoc-amino acid as described in step 2.

    • After coupling and washing, pool all the resin back into a single vessel.

    • Perform Fmoc-deprotection as described in step 3.

    • Repeat the split-and-pool cycle for the desired number of randomized positions.

  • N-terminal Acetylation with this compound:

    • After the final Fmoc-deprotection of the last randomized amino acid, wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate this compound (5 eq.) with DIC (5 eq.) and Oxyma Pure (5 eq.) in DMF for 10 minutes.

    • Add the activated this compound solution to the pooled resin.

    • Shake the reaction vessel for 4 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Washing and Drying:

    • Wash the resin with methanol (3x) and DCM (3x).

    • Dry the resin under vacuum.

Protocol 2: On-Bead N-terminal Acetylation (Alternative to Step 5 in Protocol 1)

This protocol can be used as an alternative final step if the peptide chain has already been synthesized without the this compound at the N-terminus.

Procedure:

  • Final Fmoc-Deprotection: Ensure the final Fmoc group has been removed from the peptide-resin as described in step 3 of Protocol 1.

  • Acetylation Reaction:

    • Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.

    • Add this solution to the resin and shake for 30 minutes at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Washing and Drying:

    • Wash the resin with methanol (3x) and DCM (3x).

    • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Purification

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Centrifuge

  • Lyophilizer

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage from Resin:

    • Treat the dried peptide-resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter to separate the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2x).

  • Lyophilization:

    • Dry the peptide pellet under vacuum to obtain the crude peptide.

  • Purification and Analysis:

    • Purify the crude peptide using RP-HPLC.

    • Analyze the purity and confirm the identity of the peptide by mass spectrometry.[3][4]

Data Presentation

The following tables provide representative data for the synthesis and characterization of N-terminally acetylated peptides. While specific data for large this compound terminated libraries is not extensively published, these values reflect typical outcomes for solid-phase peptide synthesis and N-terminal acetylation.

Table 1: Representative Yield and Purity of a Single N-terminally Acetylated Peptide

Peptide SequenceSynthesis Scale (mmol)Crude Yield (mg)Purity by HPLC (%)Expected Mass (m/z)Observed Mass (m/z)
Ac-Ala-Gly-Phe-Leu-NH₂0.1115>95448.5448.6
Ac-Ala-Val-Ile-Ser-NH₂0.1128>95459.5459.5
Ac-Ala-Trp-Gln-Arg-NH₂0.1145>90587.6587.7

Data is representative and compiled from general knowledge of SPPS and peptide analysis.[3][5]

Table 2: Representative Coupling Efficiency of this compound

Coupling ReagentActivation Time (min)Coupling Time (hr)Estimated Coupling Efficiency (%)
DIC/Oxyma104>98
HBTU/DIEA22>99
HATU/DIEA21>99

Efficiency can be influenced by the preceding amino acid sequence and resin loading. Data is based on typical SPPS outcomes.

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Library Synthesis and Screening

G cluster_synthesis Peptide Library Synthesis cluster_screening Library Screening Resin Resin Preparation (Swell & Wash) Coupling1 1st Amino Acid Coupling (Fmoc-AA-OH) Resin->Coupling1 Deprotection1 Fmoc Deprotection (Piperidine) Coupling1->Deprotection1 Split Split Resin Deprotection1->Split Coupling2a Couple AA1 Split->Coupling2a Coupling2b Couple AA2 Split->Coupling2b Coupling2c Couple AAn Split->Coupling2c Pool Pool Resin Coupling2a->Pool Coupling2b->Pool Coupling2c->Pool Deprotection2 Fmoc Deprotection Pool->Deprotection2 Acetyl N-terminal Acetylation (this compound) Deprotection2->Acetyl Repeat Split/Pool for desired length Cleave Cleavage & Deprotection (TFA Cocktail) Acetyl->Cleave Purify Purification & Analysis (HPLC, Mass Spec) Cleave->Purify Library This compound Peptide Library Purify->Library Incubate Incubate with Target (e.g., Kinase) Library->Incubate Wash Wash to Remove Non-binders Incubate->Wash Detect Detect Bound Peptides (e.g., Radiometric Assay) Wash->Detect Identify Identify 'Hit' Peptides (Sequencing) Detect->Identify

Caption: Workflow for OBOC peptide library synthesis and screening.

Application in Probing the EGFR Signaling Pathway

N-terminally acetylated peptide libraries can be powerful tools for identifying substrates and mapping the specificity of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers.[6][7]

Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates on specific tyrosine residues in its cytoplasmic tail. These phosphotyrosine sites serve as docking sites for downstream signaling proteins containing SH2 or PTB domains, initiating a cascade of intracellular events, including the RAS-RAF-MEK-ERK (MAPK) pathway.[7]

An this compound peptide library where subsequent positions are randomized can be used to screen for optimal EGFR substrate sequences. By incubating the library with the activated EGFR kinase domain and radiolabeled ATP, peptides that are efficiently phosphorylated can be identified. This provides valuable information about the sequence motifs preferred by EGFR, aiding in the design of specific substrates for high-throughput screening of EGFR inhibitors or in the identification of novel downstream targets.

EGFR_Pathway cluster_mapk MAPK Signaling Cascade EGF EGF Ligand EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Binds Screening Kinase Activity Screen EGFR->Screening Phosphorylates Library Peptides Grb2 Grb2 (SH2 Domain) EGFR->Grb2 Recruits via Phospho-Tyrosine Library Ac-Ala-XXX-Y-XXX Library Library->Screening SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: EGFR signaling and library-based substrate identification.

References

Application Notes and Protocols: Incorporating N-Acetyl-L-alanine (Ac-Ala-OH) into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal acetylation is a prevalent post-translational modification that plays a crucial role in regulating the biological activity and stability of proteins and peptides. The incorporation of an acetyl group at the N-terminus, often by introducing N-acetyl-L-alanine (Ac-Ala-OH), can significantly enhance a peptide's therapeutic potential. This modification effectively blocks degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus, thereby increasing the peptide's in-vitro and in-vivo half-life.[1] Furthermore, N-terminal acetylation can influence a peptide's conformation, receptor binding affinity, and overall pharmacokinetic profile.[2] These application notes provide detailed protocols for incorporating this compound into peptide sequences using solid-phase peptide synthesis (SPPS), summarize key quantitative data, and present relevant experimental workflows.

Key Applications of Incorporating this compound

The introduction of this compound into a peptide sequence offers several strategic advantages in research and drug development:

  • Enhanced Proteolytic Stability: N-terminal acetylation is a well-established strategy to protect peptides from degradation by exopeptidases, significantly increasing their stability in biological fluids like plasma.[1][3][4][5] This enhanced stability is crucial for the development of peptide-based therapeutics with improved efficacy.

  • Modulation of Bioactivity: The addition of an acetyl group can alter the peptide's overall charge and conformational landscape. This can lead to modified interactions with biological targets, potentially enhancing binding affinity and specificity.

  • Improved Pharmacokinetic Properties: By preventing rapid degradation, N-terminal acetylation can lead to a longer circulating half-life of the peptide, a critical factor for reducing dosing frequency and improving patient compliance.

  • Mimicking Natural Peptides: Many endogenous proteins and peptides are naturally N-terminally acetylated. Incorporating this compound allows researchers to synthesize peptides that more closely mimic these native structures for functional studies.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on N-terminally acetylated peptides, demonstrating the impact of this modification on stability and activity.

Table 1: Enhanced Stability of N-Acetylated Peptides against Enzymatic Degradation

Peptide SequenceModificationEnzyme/MediumHalf-life (t½)Fold Increase in Stability
L163UnmodifiedTrypsin SolutionNot Specified-
Ac-L163 N-terminal Acetylation Trypsin Solution Significantly Increased Not Quantified
L163UnmodifiedPlasmaEasily Degraded-
Ac-L163 N-terminal Acetylation Plasma Significantly Increased Not Quantified
Anionic PeptideUnmodifiedHuman Plasma<0.5 hours-
Ac-Anionic Peptide N-terminal Acetylation Human Plasma 8.64 - 20.7 hours >17-fold

Data adapted from studies on the antimicrobial peptide L163 and self-assembling peptides.[3][5]

Table 2: Impact of N-terminal Acetylation on Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Microbial StrainL163 (Unmodified)Ac-L163Change in Activity
MDR Streptococcus Sc181>12864Enhanced
Listeria monocytogenes12864Enhanced
Enterococcus E1478F>128128Enhanced
MDR Staphylococcus aureus 91616No Change
Candida tropicalis3264Decreased
Candida albicans64128Decreased

Data derived from a study on the antimicrobial peptide L163 and its acetylated analog.[3]

Experimental Protocols

Protocol 1: N-Terminal Acetylation of a Resin-Bound Peptide using Acetic Anhydride (B1165640)

This protocol details the on-resin N-terminal acetylation of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

  • Peptide-bound resin (post-final amino acid coupling and Fmoc deprotection)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA) or Piperidine (B6355638)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation: Following the final coupling step in your SPPS protocol, perform the standard Fmoc deprotection to expose the N-terminal amine of the peptide.

    • Wash the resin thoroughly with DMF (3 x 5 mL for 0.1 mmol scale).

  • Acetylation Cocktail Preparation: Prepare the acetylation solution. A common formulation is a mixture of acetic anhydride and a base in DMF.

    • Option A (DIPEA): Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Option B (Piperidine): Prepare a solution of 20% acetic anhydride in DMF (if piperidine was used for deprotection and residual amounts may be present).

  • Acetylation Reaction:

    • Add the acetylation cocktail to the resin-filled synthesis vessel (approximately 2-4 mL for a 0.10 mmol scale synthesis).[7]

    • Agitate the mixture at room temperature for 20-30 minutes.[7]

  • Monitoring the Reaction (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates the complete acetylation of the primary amine. If the test is positive (blue beads), repeat the acetylation step.

  • Washing:

    • Drain the acetylation solution from the vessel.

    • Wash the resin extensively with DMF (5 x 5 mL) to remove excess reagents.

    • Wash the resin with DCM (3 x 5 mL).[8]

  • Drying: Dry the resin under vacuum for at least 1 hour before proceeding to cleavage and purification.[8]

Protocol 2: Incorporating this compound as the N-Terminal Residue during SPPS

This protocol describes the direct coupling of N-acetyl-L-alanine to the N-terminus of the growing peptide chain.

Materials and Reagents:

  • Peptide-bound resin (with the N-terminal amine deprotected)

  • N-acetyl-L-alanine (this compound)

  • Coupling reagents: e.g., O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt).[8][9]

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed according to standard SPPS protocols.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in DMF.[8]

    • Add DIPEA (6 equivalents) to the mixture.[4]

    • Allow the mixture to pre-activate for 2-5 minutes.[4]

  • Coupling Reaction:

    • Add the activated this compound solution to the synthesis vessel containing the peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.[4]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[4]

  • Cleavage and Purification: Proceed with the standard protocol for cleaving the peptide from the resin and subsequent purification by HPLC.

Visualization of Workflows and Pathways

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_acetylation N-Terminal Acetylation cluster_cleavage Cleavage & Purification Resin Resin Support Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 CouplingN Repeat Coupling/ Deprotection Cycles Deprotection1->CouplingN FinalDeprotection Final Fmoc Deprotection CouplingN->FinalDeprotection Acetylation On-Resin Acetylation (Acetic Anhydride/DIPEA) FinalDeprotection->Acetylation Cleavage Cleavage from Resin (e.g., TFA Cocktail) Acetylation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Workflow for SPPS with on-resin N-terminal acetylation.

signaling_pathway_protection Peptide Unmodified Peptide (Free N-Terminus) Aminopeptidase Aminopeptidase (Degrading Enzyme) Peptide->Aminopeptidase Susceptible to Degradation Peptide Degradation (Loss of Activity) Aminopeptidase->Degradation Leads to AcetylatedPeptide N-Acetylated Peptide (this compound) Blocked Enzymatic Cleavage Blocked AcetylatedPeptide->Blocked Results in Stability Enhanced Stability & Prolonged Activity Blocked->Stability Leads to

Caption: N-terminal acetylation blocks enzymatic degradation.

Analytical Characterization of Acetylated Peptides

The successful incorporation of the acetyl group should be confirmed using analytical techniques.

  • Mass Spectrometry (MS): This is the primary method for verifying the modification. A mass shift of +42.0106 Da corresponding to the addition of an acetyl group (C₂H₂O) to the N-terminal amino acid will be observed in the mass spectrum of the final peptide.[10] Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus.[10]

  • High-Performance Liquid Chromatography (HPLC): Acetylation often increases the hydrophobicity of a peptide, which may result in a slightly longer retention time on reverse-phase HPLC compared to its non-acetylated counterpart.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 2D NMR techniques can confirm the presence and location of the acetyl group.

Conclusion

Incorporating N-acetyl-L-alanine into peptide sequences is a straightforward and highly effective strategy for enhancing their therapeutic potential. The protocols provided herein offer robust methods for achieving this modification. The significant improvements in proteolytic stability and the potential for modulating bioactivity make N-terminal acetylation an invaluable tool for researchers and professionals in the field of drug development. Proper analytical characterization is essential to confirm the successful synthesis of the desired acetylated peptide.

References

Application Notes and Protocols for Enzymatic Assays Using N-acetyl-L-alanine as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (NAAL) is an N-terminally protected form of the amino acid L-alanine. It serves as a substrate for a class of enzymes known as aminoacylases, which play a crucial role in the metabolism of N-acetylated amino acids. The enzymatic hydrolysis of N-acetyl-L-alanine is of significant interest in various research and development areas, including the production of enantiomerically pure L-amino acids, the study of inborn errors of metabolism, and the design of prodrugs.

This document provides detailed application notes and protocols for enzymatic assays utilizing N-acetyl-L-alanine as a substrate, with a primary focus on the activity of Aminoacylase I.

Principle of the Assay

The enzymatic assay for N-acetyl-L-alanine hydrolysis is based on the catalytic activity of Aminoacylase I (N-acyl-L-amino acid amidohydrolase, EC 3.5.1.14). This enzyme catalyzes the hydrolysis of the N-acetyl group from N-acetyl-L-alanine, yielding L-alanine and acetate (B1210297) as products. The reaction progress can be monitored by quantifying the formation of L-alanine or the disappearance of the substrate, N-acetyl-L-alanine.

The reaction is as follows:

N-acetyl-L-alanine + H₂O --(Aminoacylase I)--> L-alanine + Acetate

Featured Enzyme: Aminoacylase I

Aminoacylase I is a cytosolic, dimeric metalloenzyme that exhibits high stereospecificity for N-acyl derivatives of L-amino acids.[1] The porcine kidney enzyme is a well-characterized and commonly used Aminoacylase I in various biotechnological applications.

Quantitative Data Summary for Porcine Kidney Aminoacylase I

SubstrateK_m_ (mM)Optimal pHOptimal Temperature (°C)
N-acetyl-L-methionine0.99~7.5Not specified
N-acetyl-L-phenylalanine5.56.5 - 9.065 (immobilized)
N-acetyl-L-glutamate10.2Not specifiedNot specified
N-acyl-DL-alanineNot specified8.065 (immobilized)[2]

Experimental Protocols

Two primary methods for monitoring the enzymatic hydrolysis of N-acetyl-L-alanine are presented below: a colorimetric assay and a fluorometric assay for the detection of the product, L-alanine.

Protocol 1: Colorimetric Determination of L-alanine

This protocol utilizes a coupled enzyme assay to determine the concentration of L-alanine produced. The reaction results in a colorimetric product that can be measured at 570 nm.

Materials:

  • N-acetyl-L-alanine

  • Aminoacylase I from porcine kidney (lyophilized powder)

  • Alanine (B10760859) Assay Buffer (e.g., 50 mM Potassium Phosphate (B84403) Buffer, pH 8.0)

  • Alanine Assay Kit (containing alanine aminotransferase, lactate (B86563) dehydrogenase, and a colorimetric probe)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

  • Incubator set to 37°C or 65°C

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of N-acetyl-L-alanine in Alanine Assay Buffer.

    • Enzyme Stock Solution (1 mg/mL): Dissolve Aminoacylase I in cold Alanine Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • L-alanine Standard Curve: Prepare a series of L-alanine standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) by diluting a 1 mM L-alanine standard solution with Alanine Assay Buffer.[3]

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add 50 µL of the appropriate N-acetyl-L-alanine working solution (prepared by diluting the stock solution in assay buffer to achieve various substrate concentrations for kinetic studies).

    • Initiate the reaction by adding 10 µL of the Aminoacylase I solution to each well. For the blank, add 10 µL of Alanine Assay Buffer.

    • Incubate the plate at the desired temperature (e.g., 65°C) for a defined period (e.g., 30 minutes).[2]

  • L-alanine Detection:

    • Prepare the Reaction Mix from the Alanine Assay Kit according to the manufacturer's instructions.

    • Add 50 µL of the Reaction Mix to each well (including standards and blanks).[3]

    • Incubate the plate for 60 minutes at 37°C, protected from light.[3]

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Plot the L-alanine standard curve (absorbance vs. nmol of L-alanine).

    • Determine the amount of L-alanine produced in each sample from the standard curve.

    • Calculate the enzyme activity (µmol of L-alanine produced per minute per mg of enzyme).

Protocol 2: Fluorometric Determination of L-alanine

This protocol offers higher sensitivity and is suitable for samples with low enzyme activity or low substrate concentrations. The principle is similar to the colorimetric assay but results in a fluorescent product.

Materials:

  • Same as Protocol 1, but with an Alanine Assay Kit that includes a fluorescent probe.

  • Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm).

Procedure:

  • Reagent Preparation:

    • Follow the same steps as in Protocol 1 for preparing the substrate and enzyme solutions.

    • L-alanine Standard Curve: Prepare a series of L-alanine standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well) by diluting a 0.1 mM L-alanine standard solution with Alanine Assay Buffer.[3]

  • Enzymatic Reaction:

    • Follow the same steps as in Protocol 1.

  • L-alanine Detection:

    • Prepare the Reaction Mix from the Alanine Assay Kit according to the manufacturer's instructions for the fluorometric assay.

    • Add 50 µL of the Reaction Mix to each well.[3]

    • Incubate for 60 minutes at 37°C, protected from light.[3]

    • Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis:

    • Perform data analysis as described in Protocol 1, using the fluorescence readings.

Diagrams

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Product Detection cluster_analysis Data Analysis prep_substrate Prepare N-acetyl-L-alanine Stock Solution reaction_setup Set up reaction in 96-well plate (Substrate + Enzyme) prep_substrate->reaction_setup prep_enzyme Prepare Aminoacylase I Stock Solution prep_enzyme->reaction_setup prep_standards Prepare L-alanine Standard Curve standard_curve Generate Standard Curve prep_standards->standard_curve incubation Incubate at optimal temperature (e.g., 65°C) reaction_setup->incubation add_reagents Add L-alanine detection reagents (Colorimetric or Fluorometric) incubation->add_reagents detection_incubation Incubate at 37°C add_reagents->detection_incubation measure Measure Absorbance (570 nm) or Fluorescence (Ex/Em = 535/587 nm) detection_incubation->measure measure->standard_curve calculate_product Calculate L-alanine produced standard_curve->calculate_product calculate_activity Determine Enzyme Activity calculate_product->calculate_activity

Caption: Experimental workflow for the enzymatic assay of N-acetyl-L-alanine.

signaling_pathway cluster_protein_catabolism Protein Catabolism cluster_downstream Downstream Fates acetylated_proteins N-terminally Acetylated Proteins peptides N-acetylated Peptides acetylated_proteins->peptides Proteolysis naa N-acetyl-L-amino acids (e.g., N-acetyl-L-alanine) peptides->naa Peptidase aminoacylase Aminoacylase I naa->aminoacylase laa L-amino acids (e.g., L-alanine) aminoacylase->laa acetate Acetate aminoacylase->acetate protein_synthesis Protein Synthesis laa->protein_synthesis energy_metabolism Energy Metabolism laa->energy_metabolism urea_cycle Urea (B33335) Cycle (Regulation) laa->urea_cycle

Caption: Role of Aminoacylase I in N-acetyl-L-alanine metabolism.

Signaling Pathway Involvement

Aminoacylase I is primarily involved in the catabolism of N-acetylated proteins. N-terminal acetylation is a common post-translational modification, and the breakdown of these proteins releases N-acetylated amino acids. Aminoacylase I then hydrolyzes these compounds, liberating free L-amino acids that can be re-utilized for protein synthesis or directed into other metabolic pathways.

Furthermore, aminoacylases play a role in the regulation of the urea cycle. While N-acetyl-L-glutamate is the primary allosteric activator of carbamoyl (B1232498) phosphate synthetase I (the rate-limiting step of the urea cycle), the activity of aminoacylases can influence the pool of N-acetylated amino acids, thereby indirectly affecting nitrogen metabolism.[4][5] A deficiency in Aminoacylase I can lead to an inborn error of metabolism characterized by the accumulation of N-acetylated amino acids in urine.

Applications in Drug Development

The enzymatic activity of Aminoacylase I is a key consideration in the design of prodrugs. N-acetylation of a drug molecule containing a primary amine can improve its pharmacokinetic properties. Upon administration, endogenous Aminoacylase I can cleave the acetyl group, releasing the active drug at the target site. Therefore, understanding the kinetics of Aminoacylase I with various N-acetylated compounds is crucial for predicting the activation rate and efficacy of such prodrugs.

Disclaimer: These protocols and application notes are intended for research use only. Please refer to the specific product datasheets for detailed instructions and safety information.

References

Application Notes and Protocols for Ac-Ala-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-alanine (Ac-Ala-OH) is a modified amino acid utilized in the development of peptide-based therapeutics to enhance their stability and modulate their biological activity. N-terminal acetylation, the process of introducing an acetyl group to the N-terminus of a peptide, is a key strategy to prevent enzymatic degradation by aminopeptidases, thereby prolonging the peptide's half-life in vivo.[1][2] This modification can also influence the peptide's conformation and its affinity for biological targets.[1] While this compound is primarily used as a building block in peptide synthesis, its incorporation can be a critical step in transforming a labile peptide into a viable drug candidate.

These application notes provide a comprehensive overview of the use of this compound in peptide synthesis and the subsequent evaluation of the resulting peptides' therapeutic potential. Detailed protocols for synthesis and key in vitro assays are provided to guide researchers in the early stages of drug discovery and development.

Data Presentation

While specific quantitative data for a wide range of therapeutic peptides containing this compound is not extensively available in the public domain, the following tables summarize representative data for modified peptides to illustrate the kind of quantitative assessments that are performed.

Table 1: In Vitro Cytotoxicity of a Modified Peptide

PeptideCell LineIC50 (µM)Assay
[d-Ala]-nocardiotide AHeLa52MTT Assay

This data is for a related modified peptide containing D-alanine, illustrating a typical output of cytotoxicity testing.[3]

Table 2: In Vitro Enzyme Inhibition by a Tripeptide

PeptideEnzymeIC50 (µM)Assay Type
LCPAngiotensin I-Converting Enzyme (ACE)8.25Cell-free

This data is for a tripeptide inhibitor of ACE and serves as an example of quantitative enzyme inhibition data.[4]

Experimental Protocols

The following protocols are foundational for the synthesis and evaluation of peptides incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-terminally Acetylated Peptide

This protocol outlines the manual synthesis of a peptide with an N-terminal this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.[2]

Materials:

  • Fmoc-Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (beads remain colorless) indicates successful coupling.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • N-Terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin thoroughly with DMF.

    • In a separate vial, dissolve this compound (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Chain Elongation (Repeat Deprotection & Coupling) Coupling->Elongation Acetylation N-Terminal Acetylation (this compound Coupling) Elongation->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization MTT_Assay_Workflow Seeding Cell Seeding Treatment Peptide Treatment Seeding->Treatment MTT MTT Addition Treatment->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis Data Analysis (IC50) Absorbance->Analysis Griess_Assay_Workflow Seeding Macrophage Seeding Treatment Peptide Pre-treatment Seeding->Treatment Stimulation LPS Stimulation Treatment->Stimulation Incubation Incubation (24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Reaction Griess Reaction Supernatant->Griess_Reaction Absorbance Absorbance Measurement Griess_Reaction->Absorbance Analysis Data Analysis (% Inhibition) Absorbance->Analysis Serum_Stability_Workflow Incubation Peptide Incubation in Serum Sampling Time-point Sampling Incubation->Sampling Precipitation Protein Precipitation Sampling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Analysis Supernatant Analysis (HPLC, MS) Centrifugation->Analysis Half_life Half-life Determination Analysis->Half_life Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor (Inactive) Kinase2->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active DNA DNA TF_active->DNA Binds to Gene Target Gene Expression DNA->Gene Ligand Extracellular Ligand Ligand->Receptor Peptide Therapeutic Peptide (e.g., containing this compound) Peptide->Receptor Inhibits Peptide->Kinase2 Inhibits

References

Application Notes and Protocols: N-acetyl-L-alanine as a Model Compound in Biochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (NALA) is the N-acetylated form of the nonessential amino acid L-alanine.[1] This modification, where an acetyl group replaces a hydrogen on the amino group, alters the physicochemical properties of the parent amino acid, making NALA a valuable model compound in a variety of biochemical and pharmaceutical research applications.[2] Its use spans from fundamental studies of peptide conformation to the investigation of enzyme kinetics and its role in metabolic pathways and disease. This document provides detailed application notes and experimental protocols for the use of N-acetyl-L-alanine as a model compound in biochemical studies.

Physicochemical and Biochemical Properties

A summary of the key physicochemical and biochemical properties of N-acetyl-L-alanine is presented in Table 1. This data is essential for its application in experimental design, including solubility for assay preparation and understanding its metabolic context.

Table 1: Physicochemical and Biochemical Properties of N-acetyl-L-alanine

PropertyValueReference(s)
Molecular Formula C₅H₉NO₃[2][3]
Molecular Weight 131.13 g/mol [2][3]
CAS Number 97-69-8[3]
Appearance White crystalline solid
Melting Point 125 °C[2]
Solubility Soluble in water. Soluble in DMSO at 26 mg/mL (198.27 mM).[4]
Biological Role Endogenous human metabolite, Saccharomyces cerevisiae metabolite.[3]
Metabolism Substrate for aminoacylase (B1246476) I, which hydrolyzes the N-acetyl group.

Application 1: Model Substrate for Aminoacylase I Kinetics

N-acetyl-L-alanine serves as a substrate for aminoacylase I (N-acyl-L-amino acid amidohydrolase), an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids. This enzymatic reaction is significant in the industrial production of enantiomerically pure L-amino acids and in studying inborn errors of metabolism.

Quantitative Data for Enzyme Kinetics

Table 2: Optimal Reaction Conditions for Aminoacylase Activity

ParameterOptimal Value (for N-acyl-DL-alanine with immobilized pig kidney aminoacylase)Reference(s)
pH 8.0[5]
Temperature 65 °C[5]
Activator Co²⁺[5]
Experimental Protocol: Aminoacylase I Activity Assay

This protocol describes a colorimetric assay to determine the activity of aminoacylase I using N-acetyl-L-alanine as a substrate. The assay measures the production of L-alanine.

Materials:

  • N-acetyl-L-alanine

  • Aminoacylase I (e.g., from porcine kidney)

  • Sodium phosphate (B84403) buffer (50 mM, pH 8.0)

  • Ninhydrin (B49086) reagent

  • L-alanine standard solutions

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare Substrate Stock Solution: Dissolve N-acetyl-L-alanine in sodium phosphate buffer to a final concentration of 50 mM.

  • Prepare Enzyme Solution: Prepare a stock solution of aminoacylase I in cold sodium phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Enzyme Assay: a. In a microcentrifuge tube, pre-warm 900 µL of the N-acetyl-L-alanine substrate solution to 65 °C. b. Initiate the reaction by adding 100 µL of the enzyme solution. c. Incubate at 65 °C for a defined period (e.g., 10, 20, 30 minutes). d. Stop the reaction by boiling for 5 minutes.

  • Quantification of L-alanine (Ninhydrin Assay): a. Prepare a standard curve of L-alanine. b. To a new set of tubes, add a sample of the reaction mixture (or standard) and the ninhydrin reagent. c. Boil for 15 minutes. d. Cool to room temperature and add a dilution buffer. e. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the concentration of L-alanine produced in the enzymatic reaction by comparing the absorbance to the L-alanine standard curve. Determine the enzyme activity in units (µmol of product formed per minute).

G Workflow for Aminoacylase I Activity Assay cluster_prep Preparation cluster_assay Enzymatic Reaction cluster_quant Quantification cluster_analysis Data Analysis prep_substrate Prepare N-acetyl-L-alanine (50 mM in buffer) pre_warm Pre-warm substrate (65 °C) prep_substrate->pre_warm prep_enzyme Prepare Aminoacylase I (in cold buffer) initiate Initiate reaction (add enzyme) prep_enzyme->initiate pre_warm->initiate incubate Incubate (65 °C) initiate->incubate stop_reaction Stop reaction (boil) incubate->stop_reaction ninhydrin Ninhydrin reaction with samples and standards stop_reaction->ninhydrin measure Measure absorbance (570 nm) ninhydrin->measure calculate Calculate L-alanine concentration and enzyme activity measure->calculate

Workflow for Aminoacylase I Activity Assay

Application 2: Model Compound for Peptide Conformational Studies

N-acetyl-L-alanine N'-methylamide, a derivative of NALA, is a widely used model compound for studying the conformational preferences of the peptide backbone. Its simplicity allows for detailed theoretical and experimental analysis of the torsional angles (φ and ψ) that define the secondary structure of proteins.

Experimental Protocol: Conformational Analysis using Circular Dichroism (CD) Spectroscopy

This protocol outlines a general procedure for analyzing the conformation of a peptide containing an N-terminal N-acetyl-L-alanine in different solvent environments using CD spectroscopy.

Materials:

  • Peptide with N-terminal N-acetyl-L-alanine

  • Trifluoroethanol (TFE), a helix-inducing solvent

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the peptide in phosphate buffer. b. Create a series of samples with varying concentrations of TFE (e.g., 0%, 20%, 40%, 60%, 80% v/v) in phosphate buffer, each containing the same final concentration of the peptide.

  • CD Spectroscopy: a. Calibrate the CD spectropolarimeter. b. Record the CD spectra of the samples from approximately 190 to 260 nm in a quartz cuvette with a suitable path length. c. For each sample, record a baseline spectrum of the corresponding solvent mixture and subtract it from the sample spectrum.

  • Data Analysis: a. Analyze the resulting CD spectra. A characteristic alpha-helical structure will show negative bands around 222 nm and 208 nm and a positive band around 195 nm. A beta-sheet structure will show a negative band around 218 nm and a positive band around 195 nm. A random coil will have a strong negative band around 200 nm. b. Plot the mean residue ellipticity at 222 nm as a function of TFE concentration to visualize the conformational transition.

G Workflow for Conformational Analysis using CD Spectroscopy cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis prep_peptide Prepare peptide stock in buffer prep_samples Prepare final peptide samples in different solvent mixtures prep_peptide->prep_samples prep_solvents Prepare solvent mixtures (varying TFE concentrations) prep_solvents->prep_samples record_spectra Record CD spectra (190-260 nm) prep_samples->record_spectra record_baseline Record and subtract baseline spectra record_spectra->record_baseline analyze_spectra Analyze spectra for secondary structure features record_baseline->analyze_spectra plot_data Plot ellipticity vs. TFE concentration analyze_spectra->plot_data

Workflow for Conformational Analysis

Application 3: Investigating Disease-Related Signaling Pathways

Recent studies have implicated N-acetyl-L-alanine in the pathophysiology of certain diseases. For instance, it has been proposed as a mediator in the causal pathway from activated T-regulatory (Treg) cells to Guillain-Barré syndrome (GBS).[1][6]

Signaling Pathway: Proposed Role of N-acetyl-L-alanine in Guillain-Barré Syndrome

The following diagram illustrates the hypothesized signaling pathway where CD3 on activated and secreting Treg cells influences the risk of GBS, with N-acetyl-L-alanine acting as a mediator. An increase in the expression of CD3 on these Treg cells is associated with an increase in N-acetyl-L-alanine levels, which in turn is associated with an increased risk of GBS.[1][6]

G Proposed Mediating Role of N-acetyl-L-alanine in GBS Pathogenesis treg CD3 on Activated and Secreting Treg Cells nala N-acetyl-L-alanine treg->nala Increases gbs Guillain-Barré Syndrome (GBS) Risk treg->gbs Direct Effect nala->gbs Increases Risk

N-acetyl-L-alanine in GBS Pathogenesis

Conclusion

N-acetyl-L-alanine is a versatile model compound with applications in enzymology, structural biology, and the study of disease mechanisms. The protocols and data provided herein offer a foundation for researchers to utilize N-acetyl-L-alanine in their biochemical studies. Further research is warranted to fully elucidate its kinetic parameters with various enzymes and its precise roles in complex biological signaling pathways.

References

Application Notes and Protocols for Studying Ac-Ala-OH Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-alanine (Ac-Ala-OH) is an acetylated amino acid that serves as a fundamental building block in various biological processes and a valuable fragment in drug discovery. Understanding its interactions with target proteins is crucial for elucidating biological mechanisms and for the rational design of novel therapeutics. These application notes provide a detailed overview of the experimental setups and protocols for characterizing the interactions of this compound with proteins, focusing on biophysical and computational techniques.

Key Experimental Techniques

The study of weak to moderate interactions, characteristic of small fragments like this compound, requires sensitive and quantitative methods. The primary techniques covered in these notes are Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Molecular Dynamics (MD) Simulations.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of thermodynamic parameters of binding interactions.[1][2][3] It measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[4]

Experimental Protocol: ITC

Objective: To determine the thermodynamic parameters of the this compound-protein interaction.

Materials:

  • Lyophilized this compound (purity >95%)

  • Purified target protein (concentration >95%, aggregate-free)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC or similar)

  • Dialysis tubing or desalting columns

  • Degasser

  • Matching ITC buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the ITC buffer.

    • Dialyze the protein against the same ITC buffer overnight at 4°C to ensure buffer matching.[4]

    • Accurately determine the concentrations of both the protein and this compound solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a precise balance for this compound).

    • Degas both solutions for 10-15 minutes immediately before the experiment to prevent air bubbles.[5]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Thoroughly clean the sample cell and syringe with the ITC buffer.

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the this compound solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration:

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for re-equilibration.

    • The initial injection is often smaller (e.g., 0.4 µL) and is usually discarded during data analysis.

    • Perform a control experiment by titrating this compound into the buffer to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the binding data.

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

Data Presentation: Thermodynamic Parameters of this compound Interaction
ParameterSymbolTypical Value Range (Hypothetical)Description
Dissociation ConstantKd10 µM - 10 mMA measure of binding affinity; lower values indicate stronger binding.
Enthalpy ChangeΔH-10 to +5 kcal/molThe heat released or absorbed upon binding.
Entropy ChangeΔSVariesThe change in randomness of the system upon binding.
Stoichiometryn0.8 - 1.2The molar ratio of this compound to the protein in the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides structural and dynamic information about molecular interactions at atomic resolution.[6][7] For studying weak interactions, ligand-observed NMR experiments are particularly useful.

Experimental Protocol: 1H NMR Titration

Objective: To identify the binding of this compound to a target protein and map the interaction site.

Materials:

  • This compound

  • 15N-labeled target protein (for protein-observed experiments) or unlabeled protein (for ligand-observed experiments)

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, 10% D2O, pH 7.4)

  • NMR tubes

  • NMR spectrometer (600 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the NMR buffer.

    • Prepare a solution of the target protein in the same buffer. For interaction studies, protein concentrations of 0.1-0.5 mM are typical.[8]

    • Prepare a series of NMR samples with a constant concentration of this compound and increasing concentrations of the target protein.

  • NMR Data Acquisition:

    • Acquire a 1D 1H NMR spectrum for each sample.

    • For protein-observed experiments, a 2D 1H-15N HSQC spectrum is acquired at each titration point.

  • Data Analysis:

    • Ligand-Observed: Monitor changes in the chemical shifts, line widths, and intensities of the this compound proton signals upon addition of the protein. Significant changes indicate binding. The protons of this compound have characteristic chemical shifts.[5][9]

    • Protein-Observed: Monitor the chemical shift perturbations (CSPs) of the protein's amide signals in the 1H-15N HSQC spectra. Residues with significant CSPs are likely at or near the binding site.

    • The dissociation constant (Kd) can be estimated by fitting the chemical shift changes as a function of the titrant concentration.

Data Presentation: 1H and 13C NMR Chemical Shifts for this compound
Atom1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Cα-H~4.12~53.66
Cβ-H3~1.32~20.14
Acetyl-CH3~2.00~24.55
-~53.70
-~20.10
Acetyl-C=O-~175.99
Carboxyl-C=O-~182.93

Note: Chemical shifts are approximate and can vary with solvent and pH.[5]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to investigate the dynamic behavior of the this compound-protein complex at an atomic level.[10][11] These simulations can reveal details about the binding mode, conformational changes, and the stability of the interaction over time.

Experimental Protocol: MD Simulation

Objective: To model the binding of this compound to a target protein and analyze the interaction dynamics.

Software:

  • GROMACS, AMBER, or NAMD[12]

  • Force fields (e.g., CHARMM27 for protein, CGenFF for ligand)

  • Visualization software (e.g., VMD, PyMOL)

Procedure:

  • System Setup:

    • Obtain the 3D structure of the target protein (from PDB or homology modeling).

    • Generate the 3D structure of this compound.

    • Perform molecular docking to predict the initial binding pose of this compound in the protein's active site.

    • Place the protein-ligand complex in a simulation box and solvate with a suitable water model (e.g., TIP3P).[13]

    • Add ions to neutralize the system and mimic physiological ionic strength.

  • Simulation:

    • Energy Minimization: Minimize the energy of the system to remove steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) in two phases (NVT and NPT ensembles).[13]

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Data Analysis:

    • Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

    • Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the protein.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Data Presentation: MD Simulation Interaction Summary
Interaction TypeInteracting Protein Residues (Hypothetical)Average Distance (Å)Occupancy (%)
Hydrogen BondTyr83, Asn1022.8 ± 0.385
Hydrophobic ContactVal45, Leu99< 4.0> 90
Salt BridgeArg553.5 ± 0.560

Visualizations

experimental_workflow cluster_itc Isothermal Titration Calorimetry cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics Simulation itc_prep Sample Preparation (this compound & Protein) itc_run ITC Experiment itc_prep->itc_run itc_analysis Data Analysis (Kd, ΔH, ΔS, n) itc_run->itc_analysis end Interaction Profile itc_analysis->end nmr_prep Sample Preparation (Titration Series) nmr_run NMR Data Acquisition (1D 1H or 2D HSQC) nmr_prep->nmr_run nmr_analysis Data Analysis (CSPs, Kd) nmr_run->nmr_analysis nmr_analysis->end md_setup System Setup (Docking & Solvation) md_run MD Simulation (Minimization, Equilibration, Production) md_setup->md_run md_analysis Trajectory Analysis (Binding Mode, Free Energy) md_run->md_analysis md_analysis->end start Start start->itc_prep start->nmr_prep start->md_setup

Caption: Experimental workflow for characterizing this compound interactions.

signaling_pathway_example AcAlaOH This compound Complex This compound-Protein Complex AcAlaOH->Complex Binding TargetProtein Target Protein TargetProtein->Complex DownstreamEffector Downstream Effector Complex->DownstreamEffector Modulation BiologicalResponse Biological Response DownstreamEffector->BiologicalResponse Signal Transduction

References

Application Notes and Protocols for Labeling Ac-Ala-OH in Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the various techniques available for labeling N-acetyl-alanine (Ac-Ala-OH), a valuable tool for a range of tracking studies in biological systems. This document outlines detailed protocols for fluorescent and stable isotope labeling, presents quantitative data for comparison, and includes workflow diagrams to facilitate experimental design and execution.

Introduction to this compound Labeling

N-acetyl-alanine (this compound) is an acetylated form of the amino acid alanine. Its structure provides unique opportunities for chemical modification, allowing for the attachment of various labels for in vitro and in vivo tracking. The choice of labeling technique depends on the specific application, required sensitivity, and the experimental system being investigated. The primary methods for labeling this compound include fluorescent labeling of the carboxylic acid group and stable isotope labeling.

Labeling Strategies: A Comparative Overview

Selecting the appropriate labeling strategy is critical for the success of tracking studies. The following table summarizes the key characteristics of the most common methods for labeling this compound.

Labeling StrategyPrincipleCommon LabelsDetection MethodKey AdvantagesKey Disadvantages
Fluorescent Labeling Covalent attachment of a fluorescent dye to the carboxylic acid group of this compound.Amine-reactive dyes (e.g., Alexa Fluor, DyLight, FITC) following activation of the carboxyl group.Fluorescence Microscopy, Flow Cytometry, Plate ReadersHigh sensitivity, real-time imaging, multiplexing capabilities.Potential for photobleaching, steric hindrance from the dye, and altered biodistribution.
Stable Isotope Labeling Incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N) into the this compound molecule.¹³C₃-Ac-Ala-OH, ¹⁵N-Ac-Ala-OHMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Minimal perturbation to the molecule's biological activity, high specificity, and quantitative accuracy.[1]Requires specialized equipment (MS or NMR), lower sensitivity compared to fluorescence for imaging.

Fluorescent Labeling of this compound via Carbodiimide (B86325) Chemistry

Fluorescent labeling of this compound is achieved by targeting its carboxylic acid group. A common and effective method is the use of carbodiimide crosslinker chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process activates the carboxyl group to form a more stable amine-reactive NHS ester, which then readily couples with an amine-containing fluorescent dye.[2][3][4]

Experimental Protocol: EDC/NHS Coupling of an Amine-Reactive Fluorescent Dye to this compound

This protocol details the steps for conjugating an amine-reactive fluorescent dye to this compound.

Materials:

  • N-acetyl-alanine (this compound)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate buffer, pH 7.0-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Purification column (e.g., silica (B1680970) gel chromatography or reverse-phase HPLC)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

    • Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer at a concentration of 100 mM immediately before use. EDC is susceptible to hydrolysis.[4]

  • Activation of this compound:

    • To the this compound solution, add EDC (1.2 equivalents) and NHS (1.5 equivalents).

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.

  • Coupling Reaction:

    • Add the dissolved fluorescent dye (1.0 equivalent) to the activated this compound solution.

    • Adjust the pH of the reaction mixture to 7.0-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the Labeled Product:

    • Purify the fluorescently labeled this compound from unreacted dye and byproducts using silica gel chromatography or reverse-phase HPLC.

    • Monitor the purification process by thin-layer chromatography (TLC) or by measuring the absorbance of the fractions at the appropriate wavelength for the chosen dye.

  • Characterization and Quantification:

    • Confirm the identity of the product by mass spectrometry.

    • Determine the concentration and labeling efficiency by measuring the absorbance of the purified product at the maximum absorbance wavelength of the dye and at 280 nm (if applicable for the dye's absorbance spectrum).

Quantitative Data for Fluorescent Labeling

The efficiency of fluorescent labeling can be influenced by several factors, including the molar ratio of reactants, pH, and incubation time. The following table provides a summary of key parameters and their typical ranges for optimizing the labeling of small molecules like this compound.

ParameterTypical Value/RangeImpact on Labeling Efficiency
Molar Ratio (Dye:this compound)1:1 to 5:1Increasing the ratio can improve efficiency but may lead to difficulties in purification.
Molar Ratio (EDC:this compound)1.2:1 to 2:1A slight excess of EDC is generally used to drive the reaction.
Molar Ratio (NHS:EDC)1:1 to 1.5:1NHS stabilizes the activated intermediate, improving coupling efficiency.
Activation pH4.5 - 6.0Optimal pH for carbodiimide activation of carboxyl groups.
Coupling pH7.0 - 7.5Optimal pH for the reaction of NHS-esters with primary amines.
Reaction Time2 - 12 hoursLonger incubation times can increase yield but may also lead to degradation of reactants.
Temperature4°C to Room TemperatureLower temperatures can improve the stability of reactants over longer incubation times.

Stable Isotope Labeling of this compound

Stable isotope labeling is a powerful technique for tracking the metabolic fate of this compound with minimal perturbation to its chemical properties. This is achieved by synthesizing this compound with atoms of heavier isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N).

Experimental Protocol: Synthesis of ¹³C-Labeled this compound

The synthesis of isotopically labeled this compound typically starts from a commercially available labeled L-alanine precursor.

Materials:

  • L-Alanine-¹³C₃ (or other desired isotopologue)

  • Acetic anhydride

  • Triethylamine (B128534)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Dissolution: Dissolve L-Alanine-¹³C₃ in the anhydrous solvent.

  • Acetylation: Add triethylamine to the solution, followed by the slow addition of acetic anhydride.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the final product using mass spectrometry and NMR spectroscopy.

Quantitative Data for Stable Isotope Labeling

The primary quantitative metrics for stable isotope labeling are isotopic purity and incorporation efficiency.

ParameterTypical ValueAnalytical Method
Isotopic Purity> 98%Mass Spectrometry, NMR Spectroscopy
Incorporation Efficiency> 95%Mass Spectrometry

Visualizations

Experimental Workflow for Fluorescent Labeling of this compound

Fluorescent_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis AcAla_prep Prepare this compound solution Activation Activate this compound with EDC/NHS AcAla_prep->Activation Dye_prep Prepare Amine-Reactive Dye solution Coupling Couple activated this compound with Fluorescent Dye Dye_prep->Coupling Reagent_prep Prepare fresh EDC/NHS solutions Reagent_prep->Activation Activation->Coupling Quenching Quench Reaction Coupling->Quenching Purification Purify Labeled Product (HPLC/Chromatography) Quenching->Purification Characterization Characterize Product (MS/NMR) Purification->Characterization

Workflow for fluorescently labeling this compound.
Metabolic Fate of Alanine

While specific signaling pathways for this compound are not well-defined, it is expected to participate in or be metabolized through pathways involving alanine.

Alanine_Metabolism AcAla This compound Ala Alanine AcAla->Ala Deacetylation Glu Glutamate Ala->Glu Alanine Transaminase Protein Protein Synthesis Ala->Protein Pyruvate Pyruvate Pyruvate->Ala Alanine Transaminase TCA TCA Cycle Pyruvate->TCA Glucose Glucose Glucose->Pyruvate Glycolysis aKG α-Ketoglutarate aKG->Glu Labeling_Strategies Start Need to Track this compound Imaging Real-time Imaging Required? Start->Imaging Quant High Quantitative Accuracy Needed? Imaging->Quant No Fluorescent Fluorescent Labeling Imaging->Fluorescent Yes Quant->Fluorescent No Isotope Stable Isotope Labeling Quant->Isotope Yes Result_F Tracking via Fluorescence Fluorescent->Result_F Result_I Tracking via MS or NMR Isotope->Result_I

References

Application Notes and Protocols: Enzymatic Resolution of Racemic N-acetyl-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amino acids is a cornerstone of pharmaceutical development, as the biological activity of many drugs is dependent on their stereochemistry. The "wrong" enantiomer can be inactive or even cause adverse effects. Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to traditional chemical methods for separating racemic mixtures. This document provides a detailed protocol for the enzymatic resolution of racemic N-acetyl-alanine using acylase, a widely employed and efficient enzyme for this transformation.

Acylase I (aminoacylase, E.C. 3.5.1.14) selectively hydrolyzes the N-acetyl group from the L-enantiomer of a racemic mixture of N-acetyl-amino acids, leaving the N-acetyl-D-amino acid unreacted.[1] This difference in reactivity allows for the separation of the resulting L-alanine and the unreacted N-acetyl-D-alanine. The unreacted N-acetyl-D-alanine can be racemized and recycled, enabling a theoretical yield of 100% for the desired L-enantiomer in a dynamic kinetic resolution process.[1]

Principle of the Method

The enzymatic resolution of racemic N-acetyl-alanine using acylase is based on the enantioselective hydrolysis of the L-enantiomer. The reaction proceeds as follows:

  • N-acetyl-L-alanine + H₂O --(Acylase I)--> L-alanine + Acetic Acid

  • N-acetyl-D-alanine --(Acylase I)--> No Reaction

Following the enzymatic reaction, the mixture contains L-alanine, unreacted N-acetyl-D-alanine, and acetic acid. These components can be separated based on their different physical and chemical properties, for example, by ion-exchange chromatography or crystallization.

Data Presentation

Table 1: Typical Reaction Parameters for Enzymatic Resolution
ParameterValueReference
EnzymeAcylase I (from Aspergillus oryzae or porcine kidney)[2]
SubstrateRacemic N-acetyl-alanine[3]
Substrate Concentration0.077 M (10 g in 500 mL)[4]
pH7.0 - 8.0[5][6]
Temperature38 - 65 °C[4][6]
Activator (optional)Co²⁺ (0.1 - 0.5 mM)[2][5]
Reaction Time24 - 48 hours[4]
Table 2: Quantitative Analysis of a Typical Resolution
AnalyteMethodTypical ResultReference
L-alanine YieldNinhydrin (B49086) Assay / HPLC~70-90% of theoretical maximum[4][6]
Enantiomeric Excess (e.e.) of L-alanineChiral HPLC>99%[7]
Enantiomeric Excess (e.e.) of N-acetyl-D-alanineChiral HPLC>99%[7]
Molar Conversion of N-acetyl-L-alanineHPLC~96%[5]

Experimental Protocols

Materials and Reagents
  • Racemic N-acetyl-alanine

  • Acylase I from Aspergillus oryzae or porcine kidney

  • 0.1 M Phosphate buffer (pH 7.8)

  • Cobalt (II) Chloride (CoCl₂) solution (10 mM)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M

  • Toluene (B28343) (for microbial contamination prevention)

  • Deionized water

  • Ion-exchange resin (e.g., Dowex 50W-X8)

  • Ethanol

  • Ninhydrin reagent

  • L-alanine standard

  • N-acetyl-D-alanine standard

  • HPLC system with a chiral column (e.g., CROWNPAK CR+)[8]

Enzymatic Resolution Procedure
  • Substrate Preparation: Dissolve 10 g (0.077 mol) of racemic N-acetyl-alanine in 500 mL of deionized water.[4]

  • pH Adjustment: Adjust the pH of the substrate solution to 7.8 by the dropwise addition of 1 M NaOH.

  • Enzyme Addition: Add an appropriate amount of Acylase I (e.g., 70 mg dissolved in 10 mL of water, corresponding to the activity from 120 g of molded bran).[4]

  • Activation (Optional): For enhanced activity, add CoCl₂ solution to a final concentration of 0.1 mM.[5]

  • Incubation: Add a few drops of toluene to the mixture to prevent microbial growth and incubate at 38°C for 48 hours with gentle agitation.[4]

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the amount of L-alanine formed using the ninhydrin assay or by HPLC.

  • Enzyme Deactivation: After the reaction is complete (no further increase in L-alanine concentration), heat the solution to 80°C for 15 minutes to deactivate the enzyme.

  • Enzyme Removal: Centrifuge the solution to pellet the denatured enzyme and collect the supernatant.

Separation of Products
  • Acidification: Adjust the pH of the supernatant to approximately 5.0 with 1 M HCl. This protonates the L-alanine and facilitates the separation.

  • Concentration: Concentrate the solution under reduced pressure to about 100 mL.

  • Crystallization of N-acetyl-D-alanine: Cool the concentrated solution in an ice bath to crystallize the unreacted N-acetyl-D-alanine. Collect the crystals by filtration, wash with cold water, and dry.

  • Isolation of L-alanine:

    • Apply the filtrate containing L-alanine to a column packed with a cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form).

    • Wash the column with deionized water to remove any remaining N-acetyl-D-alanine and other impurities.

    • Elute the L-alanine from the column using an appropriate buffer, such as 2 M ammonium (B1175870) hydroxide.

    • Collect the fractions containing L-alanine (can be checked by the ninhydrin test).

    • Combine the L-alanine containing fractions and concentrate under reduced pressure to obtain crystalline L-alanine.

Analytical Methods

1. Ninhydrin Assay for L-alanine Quantification:

  • Prepare a standard curve of L-alanine.

  • To 1 mL of the reaction sample (or standard), add 1 mL of ninhydrin reagent.

  • Heat the mixture in a boiling water bath for 15 minutes.

  • Cool the mixture and add 5 mL of 50% ethanol.

  • Measure the absorbance at 570 nm.

  • Calculate the concentration of L-alanine in the sample based on the standard curve.

2. Chiral HPLC for Enantiomeric Excess (e.e.) Determination:

  • Column: Chiral stationary phase column (e.g., CROWNPAK CR+).[8]

  • Mobile Phase: Perchloric acid solution (pH 1.0).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Inject standards of L-alanine and N-acetyl-D-alanine to determine their retention times.

  • Inject the reaction sample to determine the peak areas of L-alanine and any unreacted N-acetyl-L-alanine, as well as the peak area of N-acetyl-D-alanine.

  • Calculate the enantiomeric excess (e.e.) using the following formulas:

    • e.e. (L-alanine) = [ (Area L-ala - Area D-ala) / (Area L-ala + Area D-ala) ] x 100%

    • e.e. (N-acetyl-D-alanine) = [ (Area N-acetyl-D-ala - Area N-acetyl-L-ala) / (Area N-acetyl-D-ala + Area N-acetyl-L-ala) ] x 100%

Mandatory Visualizations

Enzymatic_Resolution_Workflow Racemic_NAc_Ala Racemic N-acetyl-alanine (L- and D- forms) Enzymatic_Reaction Enzymatic Hydrolysis (Acylase I, pH 7.8, 38°C) Racemic_NAc_Ala->Enzymatic_Reaction Reaction_Mixture Reaction Mixture: L-alanine N-acetyl-D-alanine Acetic Acid Enzymatic_Reaction->Reaction_Mixture Separation Separation (e.g., Ion Exchange) Reaction_Mixture->Separation L_Alanine Pure L-alanine Separation->L_Alanine Product NAc_D_Alanine N-acetyl-D-alanine Separation->NAc_D_Alanine Unreacted Substrate Racemization Racemization (Recycle) NAc_D_Alanine->Racemization Racemization->Racemic_NAc_Ala Recycle

Caption: Workflow for the enzymatic resolution of racemic N-acetyl-alanine.

Signaling_Pathway Substrate N-acetyl-L-alanine ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Acylase I Enzyme->ES_Complex ES_Complex->Enzyme Release Product1 L-alanine ES_Complex->Product1 Product2 Acetic Acid ES_Complex->Product2 Unreacted_Substrate N-acetyl-D-alanine (No binding) Unreacted_Substrate->Enzyme No interaction

Caption: Enantioselective hydrolysis of N-acetyl-L-alanine by Acylase I.

References

Troubleshooting & Optimization

Preventing racemization of Ac-Ala-OH during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and prevent the racemization of N-acetyl-alanine (Ac-Ala-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound peptide coupling?

A1: Racemization is the loss of stereochemical integrity at the chiral α-carbon of the alanine (B10760859) residue during the peptide bond formation. For N-acetylated amino acids like this compound, this process can be more pronounced, leading to a mixture of Ac-L-Ala and Ac-D-Ala enantiomers in the final peptide product. This occurs because the N-acetyl group can facilitate the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[1][2]

Q2: What is the primary mechanism of racemization for this compound?

A2: The dominant mechanism for the racemization of N-acetyl amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone).[1][2] The activated carboxyl group of this compound cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon. In the presence of a base, this proton can be easily removed, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.[3][4]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors can influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC can lead to higher rates of racemization if used without additives.[5][6] Uronium/aminium salt-based reagents such as HBTU, HATU, and HCTU are generally more efficient and result in less racemization.[5]

  • Additives: Additives are crucial for suppressing racemization, especially when using carbodiimides.[7] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the activated amino acid to form active esters that are less prone to racemization.[1][8] HOAt and OxymaPure are often more effective than HOBt.[4][9]

  • Base: The presence and nature of the base can significantly affect racemization. Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) can increase racemization.[4] Weaker or more hindered bases, such as N-methylmorpholine (NMM) or 2,4,6-collidine, are generally preferred.[4][10]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[10] Performing the coupling at lower temperatures (e.g., 0 °C) can help to minimize this side reaction.[11]

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[1] Common solvents include DMF and NMP.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-enantiomer detected in the final peptide. Inappropriate coupling reagent. Switch to a uronium/aminium salt-based reagent like HATU, HCTU, or COMU, which are known for low racemization.[6]
Absence or ineffective racemization suppressor. Always use an additive with carbodiimides (e.g., DIC). Consider replacing HOBt with the more effective HOAt or OxymaPure.[4][7]
Use of a strong, non-hindered base. Replace bases like triethylamine with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4][10]
Elevated reaction temperature. Perform the coupling reaction at a lower temperature, such as 0 °C, especially during the activation step.[11]
Low coupling yield with minimal racemization. Insufficiently powerful coupling reagent for a sterically hindered coupling. Use a more potent coupling reagent like HATU or COMU.[6]
Peptide aggregation. Change the solvent to NMP or add DMSO to disrupt hydrogen bonding. Sonication can also be beneficial.[11]
Both high racemization and low yield. A combination of the factors listed above. Systematically optimize the reaction conditions. Start by selecting a modern coupling reagent (e.g., HATU) with an appropriate additive (if needed) and a hindered base (e.g., NMM). Run the reaction at 0 °C and monitor progress.

Quantitative Data on Racemization

The degree of racemization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of different additives on racemization.

AdditiveCoupling Reagent% D-Isomer (Epimerization)Reference
HOBtDICHigh[12]
HOAtDICLow[12]
OxymaPureDICVery Low[12]
Oxyma-BDICExtremely Low[12]

Note: The exact percentage of racemization can vary based on the specific peptide sequence, solvent, base, and temperature used.

Experimental Protocols

Protocol 1: Low-Racemization Peptide Coupling of this compound using HATU

This protocol is designed to minimize racemization during the coupling of N-acetyl-L-alanine.

Materials:

  • Ac-L-Ala-OH

  • Amino acid or peptide with a free N-terminus (H-AA-OR/Resin)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve Ac-L-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or NMM (2.0 equivalents) to the solution and stir for 1-2 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amino component (H-AA-OR/Resin, 1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of the activated Ac-L-Ala-OH to the amino component solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, proceed with the appropriate workup and purification steps for your specific peptide.

Protocol 2: Quantification of Racemization by Chiral HPLC

This method can be used to determine the percentage of the undesired D-enantiomer in your purified peptide.

Materials:

  • Purified peptide sample

  • Chiral HPLC column (e.g., Chiralpak series)

  • HPLC-grade solvents (typically hexane (B92381) and isopropanol)

  • HPLC system with a UV detector

Procedure:

  • Prepare a standard solution of your purified peptide in the mobile phase.

  • If available, prepare a standard of the corresponding diastereomer (containing the D-Ala residue) to confirm peak identification.

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of hexane and isopropanol). The exact ratio will need to be optimized for your specific peptide.

  • Inject the sample onto the column.

  • Monitor the elution profile with the UV detector. The L- and D-diastereomers should elute as separate peaks.

  • Integrate the peak areas for both diastereomers.

  • Calculate the percentage of racemization using the following formula: % Racemization = [Area of D-diastereomer peak / (Area of L-diastereomer peak + Area of D-diastereomer peak)] x 100

Visualizations

RacemizationMechanism Ac_L_Ala Ac-L-Ala-OH Activated_Ester Activated Ester (e.g., O-acylisourea) Ac_L_Ala->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone invis1 Activated_Ester->invis1 Enolate Achiral Enolate Oxazolone->Enolate + Base - H+ Ac_D_Ala Ac-D-Ala-Peptide (Racemized Product) Enolate->Ac_D_Ala + H+ Ac_L_Ala_Peptide Ac-L-Ala-Peptide (Desired Product) Enolate->Ac_L_Ala_Peptide + H+ invis1->Ac_L_Ala_Peptide + Amine invis2

Caption: Mechanism of racemization of this compound via oxazolone formation.

TroubleshootingWorkflow start High Racemization Detected q_reagent Using Carbodiimide (e.g., DIC)? start->q_reagent s_reagent Switch to Uronium Salt (e.g., HATU, HCTU) q_reagent->s_reagent Yes q_additive Using Additive? q_reagent->q_additive No q_base Check Base s_reagent->q_base s_additive Add HOAt or OxymaPure q_additive->s_additive No q_additive->q_base Yes s_additive->q_base s_base Use Weaker/Hindered Base (NMM, Collidine) q_base->s_base Using Strong Base (e.g., TEA) q_temp Check Temperature q_base->q_temp Using Weak Base s_base->q_temp s_temp Lower Temperature to 0°C q_temp->s_temp Above 0°C end Re-analyze Racemization q_temp->end At 0°C s_temp->end

Caption: Troubleshooting workflow for reducing racemization of this compound.

References

Troubleshooting incomplete coupling of N-acetyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of N-acetyl-L-alanine in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes N-acetyl-L-alanine prone to incomplete coupling?

While N-acetyl-L-alanine is not severely sterically hindered, incomplete coupling can arise from several factors. The N-acetyl group can influence the electronic properties and conformation of the amino acid. More importantly, issues often stem from suboptimal reaction conditions, reagent quality, or side reactions that compete with the desired amide bond formation.[1]

Q2: How can I detect incomplete coupling of N-acetyl-L-alanine?

For solid-phase peptide synthesis (SPPS), qualitative colorimetric tests are commonly used to detect unreacted primary amines on the resin.[2]

  • Kaiser Test (Ninhydrin Test): This is a highly sensitive test for primary amines. A positive result, indicated by an intense blue color on the resin beads and/or in the solution, signifies the presence of free amino groups and thus, an incomplete coupling reaction.[3][4] A colorless or yellow result indicates a complete reaction.

  • Chloranil Test: This test can be used as an alternative and is also effective for secondary amines (like proline), where the Kaiser test is less reliable. A blue or green color on the resin beads indicates the presence of free amino groups.[5]

For solution-phase synthesis, reaction progress should be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[6]

Q3: What are the most common side reactions during N-acetyl-L-alanine coupling?

Several side reactions can reduce the yield of the desired peptide:

  • Racemization: The chiral center of the alanine (B10760859) residue can be susceptible to epimerization, especially under harsh basic conditions or when certain coupling reagents are used.[7][8] The formation of an azlactone intermediate is a common pathway for racemization.[9]

  • N-acylurea Formation: When using carbodiimide (B86325) reagents like DCC or EDC, the activated carboxylic acid can rearrange into a stable, unreactive N-acylurea byproduct, which terminates the chain.[7]

  • Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the unprotected N-terminus of the peptide to form a guanidine (B92328) moiety, which also results in chain termination. This is more likely if the reagents are not used in a pre-activation step.[10][11]

Troubleshooting Guides

Guide 1: Low Coupling Efficiency or Failed Reaction

Problem: The Kaiser test is positive (blue beads) after the coupling step, or LC-MS analysis shows significant unreacted starting material.

dot

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) cause1 Suboptimal Reagent/Conditions start->cause1 cause2 Steric Hindrance / Aggregation start->cause2 cause3 Side Reactions start->cause3 sub_cause1a Reagent Quality/Activity cause1->sub_cause1a sub_cause1b Reaction Parameters cause1->sub_cause1b sub_cause2a Peptide Aggregation cause2->sub_cause2a sub_cause3a Racemization/Byproduct Formation cause3->sub_cause3a solution1a Use Fresh, High-Purity Reagents Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) sub_cause1a->solution1a solution1b Increase Reaction Time Increase Reagent Equivalents (2-4x) Increase Temperature (e.g., to 30-40°C) sub_cause1b->solution1b solution2a Use Chaotropic Solvents (NMP, DMSO) Incorporate Disrupting Elements (e.g., Pseudoprolines) sub_cause2a->solution2a solution3a Add Racemization Suppressant (Oxyma, HOAt) Optimize Base Choice (weaker base like NMM) Perform Capping Step sub_cause3a->solution3a

Caption: Troubleshooting workflow for incomplete coupling.

Solutions:

  • Re-evaluate Coupling Reagents: If using a carbodiimide like DCC or DIC, switch to a more potent onium salt-based reagent. Uronium/aminium salts like HATU and COMU are highly efficient and known to perform well for challenging couplings.[2][7]

  • Optimize Reaction Conditions:

    • Time and Stoichiometry: Increase the reaction time (e.g., double the initial time) and use a higher excess of both the N-acetyl-L-alanine and the coupling reagent (e.g., 2-4 equivalents).[2]

    • Temperature: Gently increasing the temperature (e.g., to 30-50°C) can enhance the reaction rate, but this should be done with caution to minimize the risk of racemization.[2][12]

    • Solvent: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. In cases where peptide aggregation is suspected, using a solvent like NMP or adding DMSO can help disrupt secondary structures.[2][10]

  • Perform a Second Coupling (Recoupling): If the initial coupling is incomplete, wash the resin thoroughly with DMF and repeat the entire coupling procedure with a fresh solution of reagents.[2]

  • Capping: If recoupling fails or is not desired, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences in the final product.[13] This is typically done using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA or pyridine.[3] Capping acetylates the unreacted amines, rendering them unable to participate in subsequent coupling steps.

Guide 2: Presence of Impurities and Side Products

Problem: HPLC or MS analysis of the crude product shows multiple peaks, indicating the presence of impurities or side products alongside the desired peptide.

dot

G sub N-acetyl-L-alanine (Carboxyl Group) reagent Coupling Reagent (e.g., HATU, DIC) sub->reagent Activation activated Activated Intermediate (e.g., OAt-ester) reagent->activated peptide Peptide Chain (N-terminal Amine) activated->peptide Coupling side_reaction Side Reactions activated->side_reaction product Desired Peptide (Amide Bond Formed) peptide->product racemization Racemization (Azlactone Formation) side_reaction->racemization byproduct N-acylurea / Guanidinylation side_reaction->byproduct

References

Technical Support Center: Optimizing Ac-Ala-OH Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving N-acetyl-L-alanine (Ac-Ala-OH) in organic solvents. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your experimental workflows.

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you may encounter when dissolving this compound.

Q1: My this compound is not dissolving in my chosen organic solvent at room temperature. What should I do?

A1: If you are experiencing poor solubility, consider the following steps:

  • Verify Solvent Choice: this compound, a polar molecule, exhibits better solubility in polar solvents. Polar protic solvents, such as methanol (B129727) and ethanol, are generally more effective than non-polar aprotic solvents. Refer to the solubility data table below for guidance.

  • Gentle Heating: Solubility of solids typically increases with temperature. Gently warm the solution in a water bath while stirring. Monitor the temperature closely to avoid potential degradation of the compound.

  • Sonication: Use a sonicator bath to provide mechanical agitation. This can help break down solute aggregates and enhance the dissolution rate.

  • Reduce Concentration: Your target concentration may exceed the solubility limit of this compound in that specific solvent. Try preparing a more dilute solution.

  • Use of a Co-solvent: If a single solvent is ineffective, adding a small amount of a co-solvent in which this compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO), can significantly improve overall solubility. Add the co-solvent dropwise while stirring.

Q2: After dissolving this compound with heating, it precipitates out of solution upon cooling. How can I prevent this?

A2: This indicates that you have created a supersaturated solution. To maintain solubility at room temperature, you may need to:

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain a higher concentration of a solute in solution at lower temperatures compared to a single solvent.

  • Adjust the pH (for aqueous or protic solvent systems): The solubility of amino acid derivatives is often pH-dependent. For this compound, which is acidic, increasing the pH towards a neutral or slightly basic range can increase its solubility by deprotonating the carboxylic acid group.[1]

  • Work with a Lower Concentration: The most straightforward solution is to work at a concentration that is known to be soluble at your desired working temperature.

Q3: I'm observing inconsistent solubility results between different batches of this compound.

A3: Inconsistent results can stem from variations in the solid-state properties of the compound or the solvent.

  • Purity of this compound: Ensure you are using a high-purity grade of the compound. Impurities can affect solubility.

  • Water Content of Solvents: The presence of even small amounts of water in organic solvents can significantly impact the solubility of polar compounds. Use anhydrous solvents when possible and handle them in a way that minimizes water absorption. For example, moisture-absorbing DMSO can reduce solubility.[2]

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound most soluble?

A1: this compound is known to be soluble in polar organic solvents. It has a reported solubility of 26 mg/mL in both DMSO and ethanol.[2] Based on studies of similar N-acetylated amino acids, polar protic solvents like methanol are also expected to be very effective.[1]

Q2: How does temperature affect the solubility of this compound?

A2: The solubility of this compound in organic solvents is expected to increase with temperature. For instance, the solubility of the similar molecule N-acetylglycine shows a positive correlation with temperature in a range of organic solvents.

Q3: How does the pH of a solution influence the solubility of this compound?

A3: As an N-acetylated amino acid, this compound has an acidic carboxylic acid group. Its solubility in protic solvents, especially in the presence of water, is pH-dependent. Solubility is generally lowest at the isoelectric point (pI) and increases as the pH is moved away from the pI. For this compound, increasing the pH to a neutral or slightly basic level will deprotonate the carboxyl group, increasing its polarity and enhancing its solubility.[1]

Q4: Can I use a co-solvent to improve the solubility of this compound?

A4: Yes, using a co-solvent is a common and effective strategy. A small amount of a highly effective solvent like DMSO can be used to first dissolve the this compound, and then this solution can be slowly added to your desired bulk solvent with vigorous stirring.

Quantitative Solubility Data

The following table summarizes the known and analogous solubility data for this compound. Since comprehensive data for this compound is limited, solubility data for N-acetylglycine, a structurally similar compound, is provided for comparison and guidance.

SolventThis compound Solubility (mg/mL)N-Acetylglycine Solubility ( g/100g solvent) at 25°C
Water26[2]3.01
DMSO26[2]-
Ethanol26[2]0.53
MethanolNot Reported2.58
1-PropanolNot Reported0.22
2-PropanolNot Reported0.11
AcetoneNot Reported0.02
AcetonitrileNot Reported0.02
Tetrahydrofuran (THF)Not ReportedNot Reported

Note: The solubility data for N-acetylglycine is sourced from a comprehensive study and is intended to provide a relative measure of solubility in different organic solvents.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent.

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or orbital incubator can be used.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using an appropriate analytical method, such as HPLC-UV or a validated spectroscopic method after derivatization if necessary.

  • Calculation: Calculate the solubility in your desired units (e.g., mg/mL or g/100mL).

Protocol 2: Optimizing Solubility using pH Adjustment (for Protic Solvents)

This protocol helps to identify the optimal pH for dissolving this compound in aqueous or alcoholic solutions.

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 8).

  • Sample Preparation: Add a pre-weighed, excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24 hours.

  • Analysis: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant and determine the concentration of dissolved this compound for each pH value using a suitable analytical method.

  • Determination of Optimal pH: Plot the solubility as a function of pH to identify the range where solubility is maximized.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify concentration (e.g., HPLC) collect->quantify end End quantify->end troubleshooting_workflow start This compound Insoluble check_solvent Is the solvent polar? start->check_solvent heat_sonicate Apply gentle heat and/or sonication check_solvent->heat_sonicate Yes co_solvent Use a co-solvent (e.g., DMSO) check_solvent->co_solvent No lower_conc Lower the concentration heat_sonicate->lower_conc No success Solubility Achieved heat_sonicate->success Dissolves co_solvent->success Dissolves fail Still Insoluble co_solvent->fail No lower_conc->success Dissolves lower_conc->fail No re_evaluate Re-evaluate solvent system or experimental conditions fail->re_evaluate

References

Side reactions of Ac-Ala-OH in peptide synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of N-acetyl-L-alanine (Ac-Ala-OH) in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help identify and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in peptide synthesis?

When incorporating this compound, particularly at the N-terminus or during segment condensation, researchers may encounter several side reactions. The most prominent of these is racemization of the alanine (B10760859) residue.[1][2] Other potential side reactions include diketopiperazine (DKP) formation if Ac-Ala is the second amino acid in the sequence, and O-acylation of sensitive residues like serine or threonine.[3][4]

Q2: Why is this compound particularly prone to racemization?

The N-acetyl group makes the α-proton of alanine more acidic and susceptible to abstraction by a base.[5] During the carboxyl group activation step required for peptide bond formation, the activated this compound can cyclize to form a planar oxazolone (B7731731) (also known as an azlactone) intermediate.[1][6] This planar structure can be easily deprotonated and reprotonated at the α-carbon, leading to a loss of its original stereochemistry and resulting in a mixture of L- and D-isomers.[2] The presence of a strong base significantly enhances the rate of this side reaction.[2]

Q3: Can this compound be involved in diketopiperazine (DKP) formation?

Yes, although it is less common than with N-terminal proline residues. DKP formation is an intramolecular side reaction that typically occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[4][7] If you have a dipeptide-resin (e.g., H-Ala-AA-Resin) and you are coupling this compound, this is not a concern. However, if you are synthesizing a peptide where Ac-Ala is the second residue (e.g., building a sequence like Ac-Ala-Pro-...), the N-terminal amine of the first amino acid on the resin can attack the ester linkage of the second, cleaving the dipeptide from the resin as a cyclic diketopiperazine.[4][8] This results in termination of the peptide chain.

Troubleshooting Guide

Q4: My final peptide analysis shows a doublet peak for the main product, and I suspect racemization of the N-terminal Ac-Ala. How can I confirm and prevent this?

Confirmation: Suspected racemization can be confirmed by digesting the purified peptide into its constituent amino acids via acid hydrolysis and then analyzing the resulting amino acid mixture using chiral HPLC or chiral GC-MS. This will allow you to quantify the ratio of L-Ala to D-Ala.

Prevention Strategies: Racemization occurs during the activation step and is influenced by the coupling reagents, base, solvent, and temperature.[1][2]

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Carbodiimides like DIC should be used in combination with additives such as Oxyma Pure or 6-Cl-HOBt.[1][4][9] Onium salt reagents like HBTU or HATU can also be used, but pre-activation times should be minimized.

  • Base Selection and Stoichiometry: Avoid strong, sterically hindered bases like DIPEA if possible, as they are known to promote oxazolone formation.[2] If a base is necessary, a weaker base like pyridine (B92270) or 2,4,6-collidine may reduce the extent of racemization.[2] Use the minimum amount of base required for the reaction.

  • Lower Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.[1]

  • Solvent Choice: Less polar solvents may help reduce racemization, but this is often limited by the solubility of the reagents and the swelling of the solid support.[1]

Quantitative Impact of Coupling Additives on Racemization

The choice of coupling reagent and, more critically, the additive, has a significant impact on suppressing racemization. The following table summarizes the percentage of D-isomer formation observed in a model coupling of an N-protected amino acid, demonstrating the efficacy of different additives.

Coupling ReagentAdditive% D-Isomer (Epimer) Formation
DICNoneHigh (can exceed 20-50%)
DICHOBt~5-10%
DIC6-Cl-HOBt< 2%
DICOxyma Pure< 1%
HBTU(Internal HOBt)~4-8%
HATU(Internal HOAt)< 2%

Note: Data is illustrative, based on typical results from various studies. Actual percentages can vary based on specific amino acids, solvents, and reaction conditions.

Q5: I'm seeing a significant side product with a mass corresponding to the loss of the N-terminal dipeptide. Could this be DKP formation, and how do I stop it?

Confirmation: This is a classic sign of diketopiperazine (DKP) formation, where the N-terminal dipeptide cyclizes and cleaves from the resin.[10] This is most common when Proline or Glycine are in the first two positions but can occur with other residues like Alanine.[7][8] The side product is the desired peptide sequence missing the first two amino acids.

Prevention Strategies:

  • Use 2-Chlorotrityl Chloride (2-CTC) Resin: For C-terminal acid peptides, the sterically hindered linkage of 2-CTC resin is highly effective at suppressing DKP formation compared to more reactive resins like Wang.[4][11]

  • Incorporate a Dipeptide: Instead of coupling the second amino acid (e.g., this compound) to the first amino acid on the resin, couple a pre-formed dipeptide (e.g., Fmoc-AA3-AA2-OH). This bypasses the problematic dipeptide-resin stage where cyclization occurs.[7]

  • Use Milder Deprotection Conditions: If using Fmoc chemistry, prolonged exposure to piperidine (B6355638) can catalyze DKP formation.[7] Using milder deprotection conditions, such as a lower concentration of piperidine or shorter reaction times, can be beneficial, but one must ensure complete Fmoc removal.

Q6: My peptide contains a serine residue, and mass spectrometry shows a mass increase of 42 Da (+C₂H₂O). What happened, and how can I avoid it?

Confirmation: A mass increase of 42 Da strongly suggests O-acylation, where the hydroxyl group of a Ser, Thr, or Tyr side chain has been acetylated by this compound.[3] This occurs when the activated carboxyl group of this compound acylates the nucleophilic side-chain hydroxyl group in addition to the desired N-terminal amine.[12]

Prevention Strategies:

  • Ensure Proper Side-Chain Protection: The most straightforward solution is to ensure that all hydroxyl-containing amino acids (Ser, Thr, Tyr) have their side chains protected with a robust protecting group (e.g., tert-Butyl) that is stable to the coupling conditions.

  • Use Additives: If side-chain protection is not feasible, certain additives can help prevent O-acylation during coupling with active esters.[3] Compounds like 2,4-dinitrophenol (B41442) or pentachlorophenol (B1679276) have been shown to be effective in this regard.[3]

  • Control Activation: Avoid "over-activation" by using the minimum necessary equivalents of coupling reagents and minimizing the activation time before adding the mixture to the resin.[6]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of this compound

This protocol is designed for the manual coupling of this compound to the N-terminus of a resin-bound peptide using DIC/Oxyma Pure, a combination known to minimize racemization.

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.

  • Activation and Coupling: Add Diisopropylcarbodiimide (DIC, 3 eq.) to the activation mixture. Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Reaction: Add the activated mixture to the washed, deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. A negative (yellow) result is desired.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum before proceeding to cleavage.

Protocol 2: Chiral HPLC Analysis for Racemization Assessment

This protocol outlines the general steps to determine the enantiomeric purity of the N-terminal alanine after peptide synthesis and purification.

  • Peptide Hydrolysis: Place a small, accurately weighed sample of the purified peptide (approx. 1 mg) into a hydrolysis tube. Add 1 mL of 6N HCl. Seal the tube under vacuum.

  • Digestion: Heat the sample at 110°C for 24 hours to completely break down the peptide into its constituent amino acids.

  • Sample Preparation: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer. Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer (e.g., 0.1 M sodium citrate (B86180) buffer, pH 2.2).

  • Derivatization (if required): Some chiral columns require the amino acids to be derivatized first (e.g., with Marfey's reagent) to facilitate separation and detection. Follow the specific derivatization protocol for the chosen reagent.

  • Chiral HPLC Analysis: Inject the prepared sample onto a suitable chiral HPLC column (e.g., a Crownpak CR(+) or similar).

  • Separation: Use an appropriate mobile phase (typically an acidic aqueous solution, e.g., perchloric acid solution pH 1.0-2.0) at a constant flow rate.

  • Detection and Quantification: Use a UV detector (e.g., at 210 nm) to monitor the elution of the amino acids. The L-Ala and D-Ala peaks will have distinct retention times. Integrate the peak areas to calculate the percentage of each enantiomer and determine the extent of racemization.

Visualizations

Racemization_Mechanism cluster_0 This compound Activation & Cyclization cluster_1 Racemization Pathway cluster_2 Peptide Coupling AcAla This compound Activated Activated this compound (e.g., O-acylisourea) AcAla->Activated + Coupling Reagent (e.g., DIC) Oxazolone Planar Oxazolone (Azlactone) Activated->Oxazolone Intramolecular Cyclization Enolate Enolate Intermediate Oxazolone->Enolate + Base (Proton Abstraction) L_Peptide Desired L-Peptide Oxazolone->L_Peptide Enolate->Oxazolone Reprotonation (L) DAla D-Ac-Ala-Oxazolone Enolate->DAla Reprotonation (D) D_Peptide Diastereomeric D-Peptide (Impurity) DAla->D_Peptide Peptide H₂N-Peptide-Resin Peptide->L_Peptide Coupling Peptide->D_Peptide Coupling

Caption: Mechanism of this compound racemization via an oxazolone intermediate.

DKP_Formation Resin H-AA2-AA1-Resin (Dipeptide on Resin) Transition Intramolecular Attack (N-terminus attacks ester) Resin->Transition Base (e.g., Piperidine) catalyzes Cleaved Diketopiperazine (Cyclic) + HO-Resin Transition->Cleaved Cleavage Termination Chain Termination (Loss of Dipeptide) Cleaved->Termination

Caption: Pathway of Diketopiperazine (DKP) formation and chain termination.

Troubleshooting_Workflow cluster_Rac Solution for Racemization cluster_DKP Solution for DKP cluster_OAc Solution for O-Acylation Start Problem Observed in Peptide Analysis Racemization Impurity: Mass is correct, but peak is split/broadened Start->Racemization Symptom DKP Impurity: Mass corresponds to [M - (AA1+AA2)] Start->DKP Symptom O_Acylation Impurity: Mass is [M + 42 Da] Start->O_Acylation Symptom Sol_Rac1 Use DIC/Oxyma or HATU Racemization->Sol_Rac1 Action Sol_DKP1 Use 2-Chlorotrityl resin DKP->Sol_DKP1 Action Sol_OAc1 Ensure Ser/Thr/Tyr side chains are protected O_Acylation->Sol_OAc1 Action Sol_Rac2 Lower coupling temperature to 0°C Sol_Rac3 Use weaker base (e.g., collidine) Sol_DKP2 Couple as a dipeptide Sol_OAc2 Avoid over-activation of this compound

Caption: Troubleshooting workflow for common this compound side reactions.

References

Ac-Ala-OH Deprotection: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-Ala-OH (N-Acetyl-L-alanine) deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on deprotection strategies and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for deprotecting this compound?

The acetyl protecting group on N-Acetyl-L-alanine can be removed through three main strategies: acidic hydrolysis, basic hydrolysis, and enzymatic cleavage. The choice of method depends on the sensitivity of the substrate to harsh conditions and the desired level of selectivity.

Q2: Which deprotection method offers the mildest reaction conditions?

Enzymatic deprotection using an acylase is the mildest method, typically carried out in an aqueous buffer at or near neutral pH and physiological temperatures.[1] This approach is ideal for substrates with acid- or base-labile functional groups.

Q3: Can acidic or basic hydrolysis lead to side reactions?

Yes, both acidic and basic hydrolysis are performed under harsh conditions, such as elevated temperatures and the use of strong acids or bases, which can lead to undesirable side reactions.[2] Acidic hydrolysis, for instance, can cause the degradation of sensitive amino acids.[2]

Q4: How can I monitor the progress of the deprotection reaction?

The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC). By taking aliquots at different time points, you can observe the disappearance of the starting material (this compound) and the appearance of the product (L-alanine).

Deprotection Strategies: A Comparative Overview

The selection of a deprotection strategy is critical and should be based on the specific requirements of your synthesis. The following table summarizes the key aspects of each method.

StrategyReagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Acidic Hydrolysis 6 M HCl, Reflux (e.g., 110°C), 12-24 hours85-95Effective for robust substrates; reagents are readily available.Harsh conditions can lead to side reactions and racemization; not suitable for sensitive molecules.[2][3]
Basic Hydrolysis 2 M NaOH, Reflux (e.g., 100°C), 4-8 hours80-90Generally faster than acidic hydrolysis.Harsh conditions can cause racemization and other side reactions; not compatible with base-sensitive functional groups.
Enzymatic Deprotection Acylase I, Phosphate (B84403) Buffer (pH ~8.0), 37°C, 8-16 hours>95Highly selective for the L-enantiomer; mild reaction conditions preserve sensitive functional groups; environmentally friendly.[1]Enzyme cost and stability can be a factor; optimization of enzyme activity may be required.

Troubleshooting Guide

This section addresses common issues that may arise during the deprotection of this compound.

Problem 1: Incomplete Deprotection

  • Symptom: HPLC analysis shows a significant amount of starting material (this compound) remaining after the expected reaction time.

  • Possible Causes & Solutions:

    • Insufficient Reaction Time or Temperature (Acidic/Basic Hydrolysis): Prolong the reaction time or cautiously increase the temperature, monitoring for the appearance of degradation byproducts by HPLC.

    • Enzyme Inactivity (Enzymatic Deprotection):

      • Verify the pH of the reaction buffer is optimal for the acylase (typically around pH 8.0-8.5).[1]

      • Ensure the reaction temperature is suitable for the enzyme (usually around 37°C).

      • Confirm the enzyme has not expired and has been stored correctly.

      • Consider adding a co-solvent if substrate solubility is an issue, but verify its compatibility with the enzyme.

Problem 2: Presence of Unexpected Peaks in HPLC

  • Symptom: Besides the starting material and product peaks, other significant peaks are observed in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Side Reactions (Acidic/Basic Hydrolysis): The harsh conditions may have caused degradation of the product or other components in the reaction mixture. Consider switching to the milder enzymatic method.

    • Racemization: Acidic or basic conditions can lead to the formation of D-alanine. This can be confirmed by chiral HPLC analysis. To avoid this, enzymatic deprotection is the preferred method as it is highly stereospecific.

    • Impure Starting Material: Analyze the starting this compound by HPLC to ensure its purity.

Problem 3: Low Yield of L-Alanine

  • Symptom: The final isolated yield of L-alanine is lower than expected, even with complete conversion of the starting material.

  • Possible Causes & Solutions:

    • Product Degradation: As mentioned, harsh deprotection conditions can degrade the final product.

    • Work-up Issues: Ensure proper work-up procedures to avoid loss of the product. L-alanine is highly soluble in water, so care must be taken during extraction and isolation steps.

    • Inaccurate Quantification: Verify the accuracy of your quantification method (e.g., HPLC standard curve).

Experimental Protocols

Protocol 1: Acidic Deprotection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in 6 M hydrochloric acid.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours.

  • Monitoring: Periodically take a small aliquot of the reaction mixture, neutralize it, and analyze by HPLC to monitor the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the hydrochloric acid under reduced pressure.

  • Isolation: Dissolve the residue in a minimal amount of water and adjust the pH to ~6.0 with a suitable base (e.g., ammonium (B1175870) hydroxide) to precipitate the L-alanine.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Basic Deprotection of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in 2 M sodium hydroxide.

  • Reaction: Heat the mixture to reflux (approximately 100°C) for 4-8 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Acidify the solution to pH ~6.0 with hydrochloric acid to precipitate the L-alanine.

  • Purification: Filter the product, wash with cold ethanol, and dry under vacuum.

Protocol 3: Enzymatic Deprotection of this compound

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

  • Dissolution: Dissolve this compound in the phosphate buffer.

  • Enzyme Addition: Add Acylase I (from a commercial source, follow supplier's instructions for activity units per mole of substrate).

  • Incubation: Incubate the mixture at 37°C with gentle agitation for 8-16 hours.

  • Monitoring: Monitor the reaction by HPLC.

  • Enzyme Removal: Once the reaction is complete, the enzyme can be denatured by heating the solution to 80-90°C for 10 minutes, followed by centrifugation to pellet the precipitated protein. Alternatively, use ultrafiltration to remove the enzyme.

  • Isolation: The supernatant containing L-alanine can be used directly or the product can be isolated by adjusting the pH to its isoelectric point (~6.0) to induce crystallization, followed by filtration and drying.

Visualizing Workflows and Troubleshooting

Experimental Workflow for this compound Deprotection

Deprotection_Workflow cluster_start Start cluster_methods Deprotection Method cluster_process Process cluster_end End Product start This compound acid Acidic Hydrolysis (6M HCl, Reflux) start->acid base Basic Hydrolysis (2M NaOH, Reflux) start->base enzyme Enzymatic Deprotection (Acylase, pH 8, 37°C) start->enzyme monitor Monitor by HPLC acid->monitor base->monitor enzyme->monitor workup Work-up & Isolation monitor->workup product L-Alanine workup->product

Caption: General experimental workflow for the deprotection of this compound.

Troubleshooting Logic for Incomplete Deprotection

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection (HPLC Analysis) method Which Method? start->method acid_base Acidic / Basic Hydrolysis method->acid_base Acidic/Basic enzymatic Enzymatic Deprotection method->enzymatic Enzymatic check_time_temp Increase Time / Temperature? acid_base->check_time_temp check_enzyme Check Enzyme Activity? enzymatic->check_enzyme prolong Prolong Reaction Monitor for Side Products check_time_temp->prolong Yes consider_milder Consider Milder Method check_time_temp->consider_milder No/Side Products check_ph Verify Buffer pH (Optimal ~8.0-8.5) check_enzyme->check_ph Yes check_temp Verify Temperature (Optimal ~37°C) check_enzyme->check_temp Yes check_storage Check Enzyme Storage & Expiration check_enzyme->check_storage Yes

Caption: Decision tree for troubleshooting incomplete this compound deprotection.

References

Technical Support Center: Enhancing Peptide Synthesis with N-acetyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing N-acetyl-L-alanine in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of synthetic peptides.

Troubleshooting Guide

This guide addresses specific problems you may encounter during solid-phase peptide synthesis (SPPS) when using N-acetyl-L-alanine, primarily for N-terminal capping.

Problem ID Issue Potential Causes Recommended Solutions
TS-AA-01 Low Yield of the Final Peptide Incomplete coupling reactions leading to a high proportion of deletion sequences.[1]- Implement an N-terminal capping step with N-acetyl-L-alanine or acetic anhydride (B1165640) after each coupling cycle to terminate unreacted chains.[2] - Increase the equivalents of amino acid and coupling reagent, and extend the coupling time.[3] - For difficult couplings, consider a double coupling strategy.[4]
TS-AA-02 Incomplete N-terminal Acetylation - Insufficient equivalents of N-acetyl-L-alanine or coupling reagents. - Steric hindrance at the N-terminus.[1] - Inefficient deprotection of the final Fmoc group.- Increase the equivalents of N-acetyl-L-alanine and coupling reagents (e.g., HATU, HBTU) to 3-5 equivalents.[5][6] - Extend the acetylation reaction time to 2-4 hours.[5] - Confirm complete Fmoc deprotection with a Kaiser test before proceeding with acetylation.[5]
TS-AA-03 Presence of a +42 Da Impurity in the Final Product Successful N-terminal acetylation of the desired peptide. This is the expected mass shift.Verify that N-terminal acetylation was intended. The mass of the acetyl group (COCH₃) is 42.04 Da.[1]
TS-AA-04 Peptide Aggregation During Synthesis Formation of secondary structures (e.g., β-sheets) on the resin, hindering reagent access.[7]- Switch to a more effective solvating solvent like N-methylpyrrolidone (NMP).[3] - Incorporate backbone modifications such as pseudoproline dipeptides in known difficult sequences. - Use microwave-assisted synthesis to disrupt secondary structures.[7]
TS-AA-05 Difficulty Dissolving N-acetyl-L-alanine for Coupling N-acetyl-L-alanine is a white crystalline solid.[5]N-acetyl-L-alanine is soluble in water and DMF.[5] Ensure the solvent is fresh and of high purity. Gentle warming can aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of N-acetyl-L-alanine in peptide synthesis?

N-acetyl-L-alanine is primarily used for the N-terminal acetylation of synthetic peptides.[5] This modification blocks the free amine at the N-terminus, which can increase the peptide's stability against degradation by aminopeptidases.[5] It also neutralizes the positive charge at the N-terminus, which may influence the peptide's biological activity and pharmacokinetic profile.[1]

Q2: How does N-terminal capping with N-acetyl-L-alanine improve the overall yield and purity?

In solid-phase peptide synthesis, not every coupling reaction goes to 100% completion. This results in peptide chains that are missing one or more amino acids, known as deletion sequences. By introducing a capping step using N-acetyl-L-alanine (or a simpler acetylating agent like acetic anhydride) after the coupling of each amino acid, any unreacted N-termini are permanently blocked.[2] This prevents them from participating in subsequent coupling steps, making it easier to purify the desired full-length peptide from the shorter, capped deletion sequences.

Q3: Can I use N-acetyl-L-alanine as a regular amino acid in the middle of a peptide sequence?

Standard solid-phase peptide synthesis proceeds by coupling the free carboxyl group of an N-protected amino acid to the free amino group of the growing peptide chain. N-acetyl-L-alanine lacks a temporary protecting group (like Fmoc or Boc) on its nitrogen that can be removed for further chain elongation. Therefore, once it is coupled, the peptide chain is terminated. While not a standard application, theoretically, a custom-synthesized, appropriately protected version of N-acetyl-L-alanine could be used, but this is not a common strategy for improving yield.

Q4: How can I confirm that my peptide has been successfully acetylated?

The most definitive method is mass spectrometry (MS). A successful acetylation will result in a mass increase of 42.04 Da, corresponding to the addition of an acetyl group (CH₃CO).[1] Another method is reverse-phase high-performance liquid chromatography (RP-HPLC), where the acetylated peptide typically has a longer retention time compared to its non-acetylated counterpart due to the increased hydrophobicity and loss of a positive charge.[1]

Q5: What are the optimal reagents for coupling N-acetyl-L-alanine for N-terminal acetylation?

A common and effective method is to use standard peptide coupling reagents. For example, a pre-activated solution of N-acetyl-L-alanine (3-5 equivalents), a uronium/aminium salt like HATU or HBTU (2.9-5 equivalents), and a non-nucleophilic base like DIPEA (6-10 equivalents) in DMF is typically used.[5][6]

Quantitative Data Summary

The following tables provide a summary of typical reagent quantities and a comparison of common coupling reagents used in peptide synthesis.

Table 1: Typical Reagent Equivalents for N-Terminal Acetylation with N-acetyl-L-alanine

ReagentEquivalents (relative to resin substitution)Reference
N-acetyl-L-alanine3 - 5[5][6]
HATU/HBTU2.9 - 5[5][6]
DIPEA6 - 10[5][6]

Table 2: Qualitative Comparison of Common Coupling Reagents for Difficult Couplings

Coupling ReagentRelative Effectiveness for Hindered CouplingsPotential Side ReactionsReference
HBTU/TBTUGoodCan cause guanidinylation of the N-terminus.[8]
HATU/HCTUVery GoodGenerally low racemization.[1][3]
COMUExcellentHighly efficient with low racemization.[1]
PyBOP/PyAOPExcellentCan be more expensive.[1]
DIC/HOBtModerateCan lead to N-acylurea formation and racemization.[1]

Experimental Protocols

Protocol 1: On-Resin N-Terminal Acetylation using N-acetyl-L-alanine

This protocol details the final step of an Fmoc-based solid-phase peptide synthesis to acetylate the N-terminus of the completed peptide.

  • Final Fmoc Deprotection: After the final amino acid coupling, wash the resin-bound peptide thoroughly with DMF (3-5 times). Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat the treatment for another 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete deprotection of the Fmoc group and the presence of a free primary amine. The beads should turn a dark blue.

  • Preparation of Acetylation Solution: In a separate vial, dissolve N-acetyl-L-alanine (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[5]

  • Acetylation Reaction: Add the prepared acetylation solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[5]

  • Washing: Drain the reaction solution and wash the resin extensively with DMF, DCM, and Methanol.

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Proceed with the standard protocol for cleaving the acetylated peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cocktail).[5]

Visualizations

sps_workflow cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) resin Resin with growing peptide chain deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 capping Capping (Optional) (N-acetyl-L-alanine or Ac₂O) wash2->capping wash3 DMF Wash capping->wash3 wash3->resin Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash3->final_cleavage After Final Cycle purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

troubleshooting_low_yield start Low Peptide Yield or Purity check_coupling Incomplete Coupling? start->check_coupling check_aggregation Peptide Aggregation? check_coupling->check_aggregation No solution_coupling Implement Capping Step with N-acetyl-L-alanine or Ac₂O check_coupling->solution_coupling Yes solution_aggregation Use Aggregation-Disrupting Strategies (e.g., NMP solvent, Pseudoprolines, Microwave) check_aggregation->solution_aggregation Yes end Improved Yield & Purity check_aggregation->end No solution_coupling->end solution_aggregation->end

Caption: Troubleshooting logic for low peptide yield and purity.

References

Ac-Ala-OH stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of N-Acetyl-L-alanine (Ac-Ala-OH).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal long-term stability, solid N-Acetyl-L-alanine should be stored at 2°C - 8°C in a well-closed container. Some suppliers may also recommend room temperature or -20°C; always refer to the Certificate of Analysis for lot-specific recommendations. Once in solution, it is highly recommended to prepare single-use aliquots and store them frozen to minimize degradation from repeated freeze-thaw cycles.

Q2: How should I prepare and store stock solutions of this compound?

Stock solutions should be prepared in a suitable solvent such as DMSO or an appropriate buffer. For short-term storage, refrigeration at 2-8°C is an option, but stability should be verified for your specific experimental conditions. For longer-term storage, solutions can be kept at -20°C for up to one month or at -80°C for up to six months. It is best practice to use freshly prepared solutions for experiments whenever possible to ensure reliable results.

Q3: What solvents can be used to dissolve this compound?

This compound is slightly soluble in water. For higher concentrations, Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent. One supplier notes a solubility of up to 100 mg/mL in fresh, non-hygroscopic DMSO; using fresh DMSO is important as its moisture content can significantly impact the solubility of the product. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q4: What are the primary stability issues for this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of enzymes. Like other N-acylated amino acids, it is susceptible to chemical and enzymatic degradation.

  • Hydrolysis: The amide bond in this compound can be hydrolyzed under strongly acidic or basic conditions, yielding acetic acid and L-alanine. The amide bond is generally most stable in a neutral pH range of approximately 6 to 8.

  • Enzymatic Degradation: While the N-acetyl group can offer some protection against certain peptidases, other enzymes like amidases or acylases could potentially cleave the molecule. Microbial contamination can introduce enzymes that may degrade the compound.

Q5: What are the expected degradation products of this compound?

The primary degradation pathway is the hydrolysis of the amide bond, which would result in the formation of L-alanine and acetic acid.

Q6: How does N-acetylation affect the properties of L-alanine?

N-terminal acetylation removes the positive charge from the amino group, making the overall molecule more neutral at physiological pH compared to L-alanine. This modification can affect solubility, and it also plays a significant role in the stability and biological function of many proteins in eukaryotes. The N-acetylated form is considered a biologically available, N-terminally capped version of L-alanine.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Solid (Lyophilized Powder)2°C to 8°CLong-termStore in a well-closed container.
Stock Solution-20°CUp to 1 monthPrepare single-use aliquots to avoid freeze-thaw cycles.
Stock Solution-80°CUp to 6 monthsRecommended for longer-term solution storage.

Table 2: Solubility of this compound

SolventSolubilityNotes
WaterSlightly solubleSolubility decreases with the addition of organic solvents like ethanol.
DMSOUp to 100 mg/mLUse fresh, non-hygroscopic DMSO. Gentle heating or sonication can aid dissolution.
Phosphate-Buffered Saline (PBS), pH 7.4Moderate to GoodThe buffered saline should help in dissolving the acidic compound.

Table 3: Predicted Chemical Stability Profile at Various pH Levels

pH RangeStabilityPrimary Degradation Risk
< 4Low to ModerateAcid-catalyzed hydrolysis of the amide bond.
4 - 7GoodGenerally the optimal pH range for stability.
> 8Low to ModerateBase-catalyzed hydrolysis of the amide bond.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

  • Possible Cause: Degradation of this compound stock or working solutions. Peptides and their derivatives can degrade over time in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize variability.

    • Assess Solution Stability: If experiments run for an extended time, determine the stability of this compound in your specific experimental buffer using an appropriate analytical method like HPLC.

    • Check for Contamination: Microbial contamination can introduce enzymes that may degrade the compound. Ensure sterile handling and use sterile, high-purity reagents.

    • Verify Storage Conditions: Confirm that both solid compound and solutions have been stored at the correct temperatures and protected from moisture.

Issue 2: Compound Precipitates Out of Solution

  • Possible Cause 1: The solution is supersaturated.

  • Solution: Prepare a more dilute stock solution. Always add the concentrated stock solution to your experimental medium and mix immediately to avoid localized high concentrations.

  • Possible Cause 2: A shift in the solution's pH or temperature has reduced solubility.

  • Solution: Ensure your buffer has sufficient capacity for the experimental pH range. Verify that the temperature of the solution is maintained.

  • Possible Cause 3: The compound was not fully dissolved initially.

  • Solution: Use gentle warming or sonication to ensure complete dissolution when preparing the stock solution. Visually inspect the solution against a dark background to confirm no particulate matter is present.

Issue 3: Poor Peak Shape or Unexpected Peaks in HPLC Analysis

  • Possible Cause: On-column degradation, presence of degradation products in the sample, or improper mobile phase.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Prepare a new solution of this compound immediately before analysis to use as a reference.

    • Check for Degradants: The appearance of new peaks with different retention times may indicate the presence of degradation products like L-alanine.

    • Optimize HPLC Method: Ensure the mobile phase pH is within the optimal stability range for this compound (ideally pH 4-7). Adjust the gradient and column temperature as needed.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 131.13 g/mol ).

Materials:

  • N-Acetyl-L-alanine (this compound) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer and sonicator bath

Methodology:

  • Weigh out 1.31 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 900 µL of anhydrous DMSO to the tube.

  • Vortex the tube gently for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Once fully dissolved, add another 100 µL of DMSO to reach a final volume of 1 mL and a final concentration of 10 mM.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Dispense into single-use aliquots and store at -20°C or -80°C.

cluster_prep Stock Solution Preparation Workflow cluster_use Experimental Use weigh 1. Weigh 1.31 mg This compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Single Aliquot store->thaw Later Use dilute 7. Dilute to Working Concentration in Medium thaw->dilute apply 8. Apply to Experiment dilute->apply start Inconsistent Experimental Results check_sol Was the solution freshly prepared? start->check_sol sol_yes Yes check_sol->sol_yes Yes sol_no No check_sol->sol_no No check_storage Were stock solutions stored correctly (-20°C/-80°C)? storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No check_contam Was sterile technique used to prevent microbial contamination? contam_yes Yes check_contam->contam_yes Yes contam_no No check_contam->contam_no No sol_yes->check_storage cause_degradation Probable Cause: Compound Degradation sol_no->cause_degradation storage_yes->check_contam cause_storage Probable Cause: Improper Storage storage_no->cause_storage solution4 Action: Perform a stability study in your specific buffer using HPLC. contam_yes->solution4 cause_contam Probable Cause: Contamination contam_no->cause_contam solution1 Action: Prepare fresh solutions immediately before use. cause_degradation->solution1 solution2 Action: Discard old stocks. Aliquot and store new stocks properly. cause_storage->solution2 solution3 Action: Use sterile reagents and proper handling techniques. cause_contam->solution3 cluster_enzymes Enzymatic Steps ac_ala This compound (N-Acetyl-L-alanine) ala L-Alanine ac_ala->ala Deacetylation e1 Amidase / Acylase pyruvate Pyruvate ala->pyruvate Transamination e2 Alanine Aminotransferase (ALT) tca TCA Cycle & Gluconeogenesis pyruvate->tca

Technical Support Center: Purification of Peptide Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted N-acetyl-L-alanine (Ac-Ala-OH) from peptide synthesis reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound from my reaction mixture?

A1: Residual this compound can interfere with downstream applications and complicate the purification of the desired peptide product. Its presence can affect the accuracy of yield calculations, interfere with biological assays, and potentially co-elute with the target peptide during chromatographic purification, leading to an impure final product.

Q2: What are the primary methods for removing unreacted this compound?

A2: The most common methods for removing unreacted this compound leverage its physicochemical properties, particularly its high polarity and water solubility. These methods include liquid-liquid extraction, recrystallization, flash chromatography, and solid-phase extraction (SPE).

Q3: How do I choose the best method for my specific application?

A3: The choice of method depends on several factors, including the scale of your reaction, the properties of your target peptide (e.g., solubility, stability), the required final purity, and the available equipment. For small-scale reactions, liquid-liquid extraction or solid-phase extraction are often sufficient. For larger-scale purifications or when high purity is critical, recrystallization or flash chromatography may be more appropriate.

Q4: Can I use a combination of methods?

A4: Yes, a multi-step purification strategy can be very effective. For example, an initial liquid-liquid extraction to remove the bulk of the this compound can be followed by flash chromatography or preparative HPLC for final polishing of the peptide product.

Troubleshooting Guides

Issue 1: Poor separation of this compound from the peptide product during liquid-liquid extraction.
Possible Cause Troubleshooting Step
Incomplete partitioning of this compound into the aqueous phase. This compound is an acid. Adjusting the pH of the aqueous phase to be basic (e.g., with a dilute solution of sodium bicarbonate) will deprotonate the carboxylic acid, forming a salt that is highly soluble in water and poorly soluble in most organic solvents. Perform multiple extractions with the basic aqueous solution to ensure complete removal.
The target peptide has significant water solubility. If your peptide is also partitioning into the aqueous phase, consider using a more non-polar organic solvent for the extraction to better retain the peptide in the organic layer. Alternatively, a different purification method like flash chromatography might be more suitable.
Emulsion formation. Emulsions can form at the interface of the organic and aqueous layers, trapping both product and impurity. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel instead of vigorous shaking, or passing the mixture through a bed of Celite.
Issue 2: Co-elution of this compound with the peptide during flash chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent gradient. This compound is very polar and will typically elute early in a reversed-phase chromatography run. If it co-elutes with a polar peptide, a shallower gradient at the beginning of the run can improve resolution. For normal-phase chromatography, a more polar mobile phase will be required to elute the this compound.
Column overloading. Overloading the column can lead to poor separation. Reduce the amount of crude material loaded onto the column. Typical loading capacity for reversed-phase flash chromatography is 0.1% to 1% of the stationary phase weight.
Incorrect stationary phase. For very polar peptides that are difficult to separate from this compound on a C18 column, consider using a stationary phase with a different selectivity, such as a cyano- or phenyl-bonded silica.

Data Presentation

The following table summarizes the expected efficiency of different methods for the removal of unreacted this compound. The values are representative and can vary based on the specific peptide and experimental conditions.

Purification Method Principle of Separation Typical Peptide Recovery Efficiency of this compound Removal Scale Notes
Liquid-Liquid Extraction Differential solubility between an aqueous and an immiscible organic solvent.>90%80-95%Small to LargeEfficiency is highly dependent on the number of extractions and pH control of the aqueous phase.
Recrystallization Difference in solubility of the peptide and this compound in a specific solvent system at different temperatures.70-90%>98%Medium to LargeRequires the peptide to be a solid that can be effectively crystallized.
Flash Chromatography (Reversed-Phase) Differential partitioning between a non-polar stationary phase and a polar mobile phase.80-95%>99%Small to MediumHighly effective for separating polar impurities like this compound from less polar peptides.
Solid-Phase Extraction (SPE) Adsorption of the peptide onto a solid sorbent while this compound passes through, or vice-versa.>90%95-99%SmallA rapid and efficient method for sample cleanup. The capacity is typically around 5% of the sorbent mass.[1]

Experimental Protocols

Protocol 1: Removal of this compound by Liquid-Liquid Extraction

This protocol assumes the desired peptide is soluble in an organic solvent (e.g., ethyl acetate, dichloromethane) and this compound is to be removed into an aqueous phase.

Materials:

  • Reaction mixture in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate completely. The upper layer is typically the organic phase and the lower layer is the aqueous phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer into a flask.

  • Repeat the extraction of the organic layer with fresh saturated aqueous NaHCO₃ solution two more times.

  • Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate salts.

  • Finally, wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution. Swirl the flask and let it stand for 10-15 minutes.

  • Filter the drying agent and collect the dried organic solution.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified peptide.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the desired peptide is a solid and a solvent system can be identified where the peptide has high solubility at elevated temperatures and low solubility at room temperature, while this compound remains soluble at all temperatures.

Materials:

  • Crude reaction mixture containing the peptide and this compound.

  • Recrystallization solvent (e.g., water, ethanol, or a mixture).

  • Erlenmeyer flask.

  • Hot plate.

  • Ice bath.

  • Büchner funnel and flask.

  • Filter paper.

Procedure:

  • Transfer the crude material to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified peptide.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_extraction Liquid-Liquid Extraction cluster_chromatography Chromatographic Purification ReactionMixture Crude Reaction Mixture (Peptide + Unreacted this compound) Extraction Aqueous Wash (e.g., NaHCO3 soln.) ReactionMixture->Extraction Dissolve in Organic Solvent Separation Phase Separation Extraction->Separation OrganicLayer Organic Layer (Peptide) Separation->OrganicLayer AqueousLayer Aqueous Layer (this compound) Separation->AqueousLayer FlashChrom Flash Chromatography (Reversed-Phase) OrganicLayer->FlashChrom Concentrate and Redissolve PurifiedPeptide Purified Peptide FlashChrom->PurifiedPeptide Waste This compound Fraction (Waste) FlashChrom->Waste

Caption: A general workflow for the purification of a peptide from unreacted this compound.

References

Overcoming steric hindrance in Ac-Ala-OH coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for Ac-Ala-OH coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding steric hindrance in the coupling of N-acetyl-alanine (this compound).

Troubleshooting Guide

Issue 1: Low or No Product Yield

Symptom: You observe a low yield of your desired peptide after the coupling step with this compound.

Potential Cause Recommended Solution(s)
Inefficient Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance of the N-acetyl group.Switch to a more powerful coupling reagent known for its effectiveness in sterically hindered couplings, such as HATU, HCTU, HBTU, or PyBOP.[1][2][3][4]
Incomplete Activation of this compound: The carboxylic acid of this compound is not being fully activated prior to the coupling reaction.Ensure the correct stoichiometry of the coupling reagent and a suitable base (e.g., DIPEA or NMM) are used.[1][4] Consider a pre-activation step where this compound is mixed with the coupling reagent and base for a few minutes before adding it to the amine component.[4]
Suboptimal Reaction Conditions: Reaction time, temperature, or solvent may not be ideal for this specific coupling.- Increase Reaction Time: Extend the coupling time, potentially to several hours or overnight, to allow the reaction to proceed to completion.[5][6] - Increase Temperature: A moderate increase in temperature (e.g., to 30-40°C) can help overcome the activation energy barrier. However, this should be done cautiously and monitored to prevent side reactions like racemization.[5] - Optimize Solvent: Use high-purity, anhydrous solvents like DMF or NMP. If solubility is an issue, consider a different solvent or a solvent mixture.[4][5]
Reagent Degradation: The coupling reagents or this compound may have degraded due to improper storage or handling.Use fresh reagents and ensure they are stored under anhydrous conditions.[5] It is recommended to prepare solutions of activating agents immediately before use.[5]
Issue 2: Presence of Side Products/Impurities

Symptom: HPLC or LC-MS analysis shows multiple peaks, indicating the presence of impurities alongside the desired product.

Potential Cause Recommended Solution(s)
Racemization/Epimerization: The chiral center of the alanine (B10760859) residue may have epimerized during activation and coupling.- Use a Racemization Suppressant: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can minimize racemization.[4][7] - Choose the Right Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases.[5] - Optimize Activation Time: Avoid prolonged activation times, which can increase the risk of racemization.[4]
Formation of N-acylurea Byproduct: This is a common side reaction when using carbodiimide (B86325) coupling reagents like DCC or EDC.[4]Switch to a phosphonium- or uronium-based coupling reagent (e.g., HBTU, HATU, PyBOP) to avoid the formation of this byproduct.[2][4]
Incomplete Reaction: Unreacted starting materials are present in the final product mixture.Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. Consider a double coupling, where the coupling step is repeated to ensure all amine sites have reacted.[3]
Capping of Unreacted Amines: If unreacted amines are present after the coupling step, they can be capped to prevent the formation of deletion sequences.Treat the resin with a capping solution, such as acetic anhydride (B1165640) and pyridine (B92270) in DMF, to acetylate any remaining free amines.[6]

Frequently Asked Questions (FAQs)

Q1: Why can this compound be considered a sterically hindered amino acid in coupling reactions?

A1: While alanine itself is not typically considered highly sterically hindered, the N-acetyl group on this compound introduces additional bulk around the carboxylic acid. This steric hindrance can impede the approach of the coupling reagents and the amine nucleophile, slowing down the rate of peptide bond formation and potentially leading to incomplete reactions.[6]

Q2: Which class of coupling reagents is generally most effective for this compound?

A2: Uronium/aminium salt-based reagents like HATU, HCTU, and HBTU are generally recommended for sterically hindered couplings.[2][3] These reagents form highly reactive OAt or OBt esters that facilitate rapid coupling and can help to suppress racemization.[2][7] Phosphonium salt-based reagents like PyBOP are also a good choice.[1][2]

Q3: Can microwave-assisted synthesis improve the coupling efficiency of this compound?

A3: Yes, microwave-enhanced solid-phase peptide synthesis (SPPS) can be very effective for coupling sterically hindered amino acids.[8] The use of microwave energy can drive difficult couplings to completion more quickly and efficiently than conventional methods.[8]

Q4: How can I monitor the progress of the this compound coupling reaction on a solid support?

A4: The Kaiser test is a common qualitative method to check for the presence of free primary amines on the resin.[3] A positive Kaiser test (blue color) after the coupling reaction indicates that there are still unreacted amines, and the coupling is incomplete. A negative test (yellow/brown color) suggests the coupling was successful.

Q5: What is "double coupling" and when should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents.[3] This is often recommended for sterically hindered amino acids like this compound to ensure the reaction goes to completion, especially if a qualitative test like the Kaiser test indicates an incomplete reaction after the first coupling.[3]

Data Presentation

Comparison of Coupling Reagent Performance with Sterically Hindered Amino Acids
Coupling ReagentClassAdvantagesPotential Disadvantages
HATU Uronium/Aminium SaltHighly efficient, fast reaction times, low racemization, effective for hindered amino acids.[2][7]More expensive, potential for guanidinylation side reaction.[4]
HCTU Uronium/Aminium SaltSimilar efficiency to HATU, good for difficult sequences.[2][7]Can be less stable in solution compared to other reagents.
HBTU/TBTU Uronium/Aminium SaltWidely used, effective for routine and difficult couplings.[2][7]Byproducts can be difficult to remove in solution-phase synthesis.
PyBOP Phosphonium SaltGood for hindered amino acids, low racemization.[1][2]Solutions in DMF have moderate stability.[2]
COMU Uronium/Aminium SaltHigh coupling efficiency, safer (avoids explosive HOBt/HOAt byproducts).[7]
DIC/HOAt Carbodiimide/AdditiveCost-effective, can minimize racemization with the additive.[1][7]Slower reaction times compared to onium salts, potential for N-acylurea formation.[1][4]

Experimental Protocols

Protocol 1: General Procedure for this compound Coupling using HATU

This protocol is intended for solid-phase peptide synthesis (SPPS) on a resin with a free N-terminal amine.

  • Resin Preparation:

    • Swell the resin-bound peptide (with the deprotected N-terminal amine) in a suitable solvent such as N,N-dimethylformamide (DMF).[1]

    • Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

    • Add HATU (2.9 equivalents) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]

    • Vortex the mixture for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activation mixture to the resin.

    • Agitate the reaction vessel at room temperature. For a sterically hindered coupling, the reaction time may vary from 1 hour to several hours.[1]

  • Monitoring and Washing:

    • After the desired reaction time, take a small sample of the resin to perform a Kaiser test to check for completion.

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and then methanol (B129727) (MeOH) to remove any unreacted reagents and byproducts.[3]

Protocol 2: Capping of Unreacted Amines

This procedure should be performed if the coupling reaction is incomplete.

  • Resin Washing:

    • Wash the peptide-resin thoroughly with DMF to remove residual coupling reagents.[6]

  • Capping Solution Preparation:

    • Prepare a capping solution, for example, a mixture of acetic anhydride and pyridine (or DIPEA) in DMF.[6]

  • Capping Reaction:

    • Add the capping solution to the resin.

    • Agitate the mixture for approximately 30 minutes at room temperature.[6]

  • Final Wash:

    • Drain the capping solution.

    • Wash the resin extensively with DMF, DCM, and MeOH.

Visualizations

Troubleshooting_Low_Yield start Low/No Product Yield reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No sol_reagent Switch to HATU, HCTU, PyBOP reagent->sol_reagent Yes activation Incomplete Activation? conditions->activation No sol_conditions Increase Time/Temp Optimize Solvent conditions->sol_conditions Yes sol_activation Check Stoichiometry Pre-activate activation->sol_activation Yes Experimental_Workflow_Ac_Ala_OH_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Post-Reaction resin_prep 1. Swell & Wash Resin activation 2. Prepare Activation Mixture (this compound, HATU, DIPEA in DMF) resin_prep->activation coupling 3. Add Activation Mix to Resin Agitate at RT activation->coupling kaiser_test 4. Monitor with Kaiser Test coupling->kaiser_test wash 6. Final Wash (DMF, DCM, MeOH) kaiser_test->wash Complete capping 5. Incomplete? Cap unreacted amines kaiser_test->capping Incomplete capping->wash

References

Optimizing reaction time and temperature for Ac-Ala-OH activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal activation of N-acetyl-L-alanine (Ac-Ala-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for activating this compound for peptide coupling?

A1: The most common methods for activating this compound involve the use of coupling reagents to form a reactive intermediate that readily couples with a primary amine. These methods include:

  • Carbodiimide-mediated activation: Utilizing reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.[1][2]

  • Onium salt-based activation: Employing phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) which are known for their high reactivity and ability to suppress racemization.[3]

Q2: How does reaction temperature affect the activation of this compound?

A2: Increasing the reaction temperature can accelerate the coupling reaction, potentially reducing the required reaction time while maintaining or even improving the purity of the final peptide.[4] However, elevated temperatures can also increase the risk of side reactions, such as racemization, particularly with sensitive amino acids.[5] Therefore, temperature should be optimized carefully for each specific reaction. For carbodiimide-mediated couplings, lower temperatures are often recommended to minimize the formation of N-acylurea, a common side product.[2]

Q3: What is the optimal pH for EDC/NHS-mediated activation of this compound?

A3: A two-step pH adjustment is recommended for optimal results. The initial activation of the carboxyl group of this compound with EDC/NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. Following activation, the coupling to the amine should be performed at a pH of 7.2 to 8.5 to deprotonate the primary amine, thereby increasing its nucleophilicity and promoting an efficient reaction.[6]

Q4: What are the primary causes of racemization during the activation of N-acetylated amino acids like this compound?

A4: Racemization of N-acetylated amino acids during activation is primarily caused by the formation of an oxazolone (B7731731) (or azlactone) intermediate.[3][7] The acetyl group on the nitrogen can facilitate the cyclization of the activated carboxylic acid to form the oxazolone. The proton on the alpha-carbon of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemical integrity. Factors that promote oxazolone formation, such as the choice of coupling reagent, base, solvent, and higher temperatures, can increase the extent of racemization.[7]

Q5: Which analytical techniques are suitable for monitoring the activation and coupling of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the progress of the reaction and assessing the purity of the final product.[7] By using a suitable column and mobile phase, you can separate the starting materials, the desired product, and any side products. For quantifying racemization, chiral HPLC is the method of choice.[7] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.

Data Presentation

Table 1: Effect of Temperature and Coupling Time on Peptide Purity

This table summarizes the effect of varying reaction temperature and coupling time on the crude purity of a model peptide synthesized using different coupling chemistries. This data illustrates the general principle that increasing temperature can allow for shorter coupling times without compromising purity.

Coupling ChemistryTemperature (°C)Coupling Time (minutes)Deprotection Time (minutes)Crude Purity (%)
HBTU25452085
HBTU40301588
HBTU60151090
DIC25602082
DIC40451585
DIC60301087

Data adapted from a study on solid-phase peptide synthesis optimization.[4]

Table 2: Comparison of Common Coupling Reagents

This table provides a comparative overview of the performance of several widely used coupling reagents under standard conditions.

Coupling ReagentAdditiveBaseSolventReaction Time (minutes)Yield (%)
HATU-DIPEADMF30~99
HBTUHOBtDIPEADMF30~95-98
EDCNHS-Aqueous Buffer120Variable
PyBOPHOBtDIPEADMF30~95

Yields can vary based on the specific peptide sequence and reaction conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Coupling Yield Incomplete activation of this compound.- Ensure coupling reagents are fresh and anhydrous.- Optimize the pre-activation time before adding the amine component.
Steric hindrance from the coupling partner.- Increase the reaction time or temperature.- Switch to a more powerful coupling reagent like HATU.
Suboptimal pH for the coupling reaction.- For EDC/NHS couplings, ensure the activation is at pH 4.5-6.0 and the coupling is at pH 7.2-8.5.[6]
Racemization of this compound Formation of an oxazolone intermediate.[7]- Use a less activating coupling reagent or a carbodiimide (B86325) with an additive like HOBt.[8]- Employ a weaker base or a sterically hindered base like 2,4,6-collidine.[8]- Perform the reaction at a lower temperature (e.g., 0°C).[7]
Prolonged reaction time at elevated temperatures.- Monitor the reaction closely and stop it as soon as it is complete.- Optimize for the shortest possible reaction time that gives a good yield.
Formation of N-acylurea Side Product Rearrangement of the O-acylisourea intermediate in carbodiimide reactions.- Use an additive like NHS or HOBt to trap the O-acylisourea intermediate as a more stable active ester.[9]- Perform the reaction at a lower temperature.[2]
Inconsistent Results Variability in reagent quality or reaction conditions.- Use high-purity, anhydrous reagents and solvents.- Ensure accurate and consistent measurement of all reagents.- Maintain consistent temperature and stirring throughout the reaction.[7]

Experimental Protocols

Protocol 1: this compound Activation using EDC/NHS

This protocol describes a general method for activating this compound with EDC and NHS for subsequent coupling to an amine-containing molecule in an aqueous solution.

Materials:

  • This compound

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)

  • Amine-containing molecule

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve this compound in the Activation Buffer to the desired concentration.

  • Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical starting concentration is a 2-5 fold molar excess of EDC and NHS over this compound.

  • Add the EDC solution to the this compound solution, followed immediately by the NHS solution.

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Add the activated this compound solution to the amine-containing molecule solution.

  • Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM to consume any unreacted activated this compound.

  • Purify the final product using an appropriate method (e.g., dialysis, chromatography).

Protocol 2: this compound Activation using HATU

This protocol outlines a general procedure for activating this compound with HATU for peptide synthesis, typically in an organic solvent.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • A non-nucleophilic base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF - N,N-Dimethylformamide)

  • Amine-containing molecule (e.g., a resin-bound peptide with a free N-terminus)

Procedure:

  • In a reaction vessel, dissolve this compound (1.5-3 equivalents relative to the amine) in anhydrous DMF.

  • Add HATU (1.45-2.9 equivalents) to the solution.

  • Add DIPEA (3-6 equivalents) to the reaction mixture.

  • Allow the pre-activation to proceed for a few minutes at room temperature.

  • Add the solution of the activated this compound to the amine-containing molecule.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by a colorimetric test (e.g., Kaiser test for primary amines).

  • Upon completion, wash the product to remove excess reagents and byproducts. For solid-phase synthesis, this involves washing the resin with DMF.

  • Proceed with the next steps of the synthesis or purification.

Visualizations

Ac_Ala_OH_Activation_Pathway This compound Activation and Coupling Pathway AcAlaOH This compound ActivatedIntermediate Activated Intermediate (e.g., NHS-ester, OAt-ester) AcAlaOH->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC/NHS, HATU) PeptideBond Peptide Bond Formation ActivatedIntermediate->PeptideBond + Amine SideProduct Side Products (e.g., N-acylurea, Racemized product) ActivatedIntermediate->SideProduct Amine Amine (R-NH2) Product Coupled Product (Ac-Ala-NH-R) PeptideBond->Product

Caption: Chemical pathway for this compound activation and subsequent peptide bond formation.

Experimental_Workflow General Experimental Workflow for this compound Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Analysis Dissolve_AcAlaOH 1. Dissolve this compound in appropriate buffer/solvent Add_Reagents 2. Add Coupling Reagent (and additive/base) Dissolve_AcAlaOH->Add_Reagents Preactivate 3. Pre-activation (Time & Temp Optimization) Add_Reagents->Preactivate Add_Amine 4. Add Amine Component Preactivate->Add_Amine React 5. Reaction (Time & Temp Optimization) Add_Amine->React Quench 6. Quench Reaction React->Quench Purify 7. Purify Product Quench->Purify Analyze 8. Analyze Purity & Yield (e.g., HPLC) Purify->Analyze

Caption: A generalized experimental workflow for the activation and coupling of this compound.

References

Ac-Ala-OH Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-Acetyl-L-alanine (Ac-Ala-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Problem 1: Low or No Crystalline Product Yield After Recrystallization

Q1: I'm getting a very low yield of crystalline this compound after recrystallization. What could be the cause and how can I improve it?

A1: A low yield of crystalline product can be due to several factors, including the choice of solvent, a rapid cooling rate, or the presence of impurities that inhibit crystal formation.

  • Inappropriate Solvent System: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Based on solubility data, this compound is soluble in water, ethanol (B145695), and DMSO.[1][2] A mixture of a polar solvent (like water or ethanol) and a less polar "anti-solvent" can be effective.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with different solvent systems. Good starting points include ethanol/water, methanol/diethyl ether, or acetonitrile/water mixtures.[3]

      • Solvent Polarity Adjustment: If the compound is too soluble even at low temperatures, you can gradually add a less polar "anti-solvent" to the warm, saturated solution until it becomes slightly cloudy. Then, gently heat the solution to redissolve the solid before allowing it to cool slowly.[3]

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether, leaving the product in the mother liquor.[3]

    • Troubleshooting Steps:

      • Slow Cooling: Allow the heated, saturated solution to cool slowly to room temperature on a benchtop. Insulating the flask can help.

      • Controlled Cooling: After reaching room temperature, place the flask in a cold bath (e.g., an ice-water bath) to maximize crystal precipitation.[3]

  • Presence of Soluble Impurities: Some impurities can inhibit crystallization or keep the desired product dissolved in the solution.

    • Troubleshooting Steps:

      • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography before recrystallization.[3]

      • Decolorization: If the solution has a color, adding a small amount of activated charcoal to the hot solution and then filtering it can remove colored impurities.[4]

Problem 2: Product Purity is Not High Enough After a Single Purification Step

Q2: My this compound is still not pure enough after one round of purification. What are the likely remaining impurities and what should I do?

A2: The most common impurities in this compound are unreacted L-alanine and residual acetic acid from the synthesis.[4]

  • Removal of Unreacted L-alanine: L-alanine has different solubility properties compared to this compound. A carefully chosen recrystallization solvent system should be able to separate them. However, if they co-crystallize, a different method may be needed.

    • Troubleshooting Steps:

      • Second Recrystallization: A second recrystallization can often improve purity.

      • Ion-Exchange Chromatography: This method is very effective at separating N-acetylated amino acids from unreacted amino acids.[4] At a neutral pH, this compound will be anionic, while L-alanine will be zwitterionic, allowing for their separation on an anion exchange column.

  • Removal of Acetic Acid: Acetic acid is volatile and can often be removed under vacuum. However, it can sometimes form salts with the product.

    • Troubleshooting Steps:

      • Azeotropic Removal: Co-evaporation with a solvent like toluene (B28343) under reduced pressure can help remove residual acetic acid.[5]

      • Aqueous Workup: Washing a solution of the crude product in an organic solvent (like ethyl acetate) with a mild aqueous base (e.g., a saturated sodium bicarbonate solution) can neutralize and remove acetic acid.[6]

Problem 3: The Purified Product Appears as an Oil Instead of a Solid

Q3: I expected a crystalline solid, but my purified this compound is an oil. Why is this happening and how can I solidify it?

A3: Oiling out can occur due to the presence of impurities or residual solvent.

  • Troubleshooting Steps:

    • Remove All Solvent: Ensure all residual solvent from the purification process has been thoroughly removed under a high vacuum.

    • Trituration: Try triturating the oil with a non-polar solvent like hexane (B92381) or pentane. This can often induce crystallization by dissolving impurities and leaving the more crystalline product behind.[7]

    • Re-purify: If oiling persists, the product is likely still impure. Consider another purification step, such as column chromatography, to remove the impurities that are preventing crystallization.

This compound Purification Troubleshooting Workflow

G cluster_troubleshoot_yield Troubleshoot Low Yield cluster_troubleshoot_purity Troubleshoot Impurity start Start Purification recrystallization Perform Recrystallization start->recrystallization check_yield Check Crystalline Yield recrystallization->check_yield low_yield Low Yield check_yield->low_yield No good_yield Good Yield check_yield->good_yield Yes solvent_screen Screen Different Solvents/ Anti-solvents low_yield->solvent_screen slow_cool Ensure Slow Cooling low_yield->slow_cool pre_purify Pre-purify (e.g., Chromatography) low_yield->pre_purify check_purity Check Purity (e.g., HPLC) good_yield->check_purity impure Purity Not Met check_purity->impure No pure Purity Met check_purity->pure Yes second_recrystallization Second Recrystallization impure->second_recrystallization ion_exchange Ion-Exchange Chromatography impure->ion_exchange remove_acetic_acid Remove Acetic Acid (Azeotrope/Wash) impure->remove_acetic_acid end Pure this compound pure->end solvent_screen->recrystallization slow_cool->recrystallization pre_purify->recrystallization second_recrystallization->check_purity ion_exchange->check_purity remove_acetic_acid->check_purity

Caption: A troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically related to the starting materials and byproducts of the acetylation reaction. These include unreacted L-alanine and acetic acid.[4] Depending on the synthesis method, di-acetylated products or other side products could also be present in small amounts.[7]

Q2: What is the expected solubility of this compound in common laboratory solvents?

A2: The solubility of this compound has been reported as 26 mg/mL in water, DMSO, and ethanol at 25°C.[1][2] Another source predicts a water solubility of 43.6 g/L.[8] It is advisable to perform small-scale solubility tests with your specific batch of crude material to determine the optimal solvent for recrystallization.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound.[9] For determining enantiomeric purity, chiral HPLC is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for confirming the structure and identifying impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, both normal-phase and reverse-phase column chromatography can be used. For separating polar compounds like this compound, reverse-phase HPLC (RP-HPLC) is often very effective.[4] Ion-exchange chromatography is particularly useful for removing unreacted L-alanine.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for N-Acetyl-L-alanine.

Table 1: Physicochemical Properties of N-Acetyl-L-alanine

PropertyValueSource
Molecular Formula C₅H₉NO₃[1][10]
Molecular Weight 131.13 g/mol [1][10]
Appearance White crystalline powder[1]
Melting Point 125 - 128 °C[1]
pKa (Acidic) ~3.89[8]

Table 2: Solubility of N-Acetyl-L-alanine

SolventSolubilityTemperatureSource
Water 26 mg/mL25 °C[1][2]
Water (Predicted) 43.6 g/LNot Specified[8]
DMSO 26 mg/mLNot Specified[1][2]
Ethanol 26 mg/mLNot Specified[1][2]

Experimental Protocols

Protocol 1: Recrystallization of N-Acetyl-L-alanine

This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent and volumes may need to be optimized based on the impurity profile of the crude material.

  • Materials:

    • Crude N-Acetyl-L-alanine

    • Ethanol

    • Deionized water

    • Erlenmeyer flask

    • Heating plate with stirring

    • Büchner funnel and filter flask

    • Vacuum source

  • Methodology:

    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

    • Addition of Anti-solvent: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly turbid.

    • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

    • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recrystallization Workflow Diagram

G start Start with Crude this compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_water Add Hot Water Until Turbid dissolve->add_water redissolve Add Hot Ethanol Until Clear add_water->redissolve cool_rt Slowly Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Collect Crystals by Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol/Water Mixture filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline this compound dry->end

Caption: A step-by-step workflow for the recrystallization of this compound.

Protocol 2: HPLC Analysis of N-Acetyl-L-alanine Purity

This protocol outlines a reverse-phase HPLC method for determining the purity of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound sample

    • 0.45 µm syringe filter

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase (e.g., at an initial gradient composition) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm

      • Column Temperature: 25 °C

      • Injection Volume: 10 µL

      • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. This may require optimization.

    • Data Analysis: Integrate the peaks in the resulting chromatogram. The relative peak area of the main peak corresponds to the purity of the this compound. Unreacted L-alanine will likely elute earlier due to its higher polarity.

References

Technical Support Center: Minimizing Epimerization of N-acetyl-L-alanine in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of N-acetyl-L-alanine during experiments conducted under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for N-acetyl-L-alanine?

Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, leading to the formation of a diastereomer. In the case of N-acetyl-L-alanine, which has one chiral center at the alpha-carbon, epimerization results in its conversion to its enantiomer, N-acetyl-D-alanine. This is a significant concern because the biological activity of molecules is often highly specific to their stereochemistry. The presence of the D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesired side effects in drug development.[1]

Q2: What are the primary mechanisms that cause epimerization of N-acetyl-L-alanine in basic conditions?

There are two primary mechanisms through which N-acetyl-L-alanine can epimerize under basic conditions:

  • Oxazolone (B7731731) (Azlactone) Formation: This is a common pathway, especially when the carboxylic acid group is activated (e.g., during peptide coupling reactions). The activated carboxyl group can cyclize to form a planar oxazolone intermediate. The proton at the alpha-carbon of this intermediate is acidic and can be easily removed by a base. Subsequent reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-enantiomers.[1][2]

  • Direct Enolization: In the presence of a base, the alpha-proton of N-acetyl-L-alanine can be directly abstracted to form a planar enolate intermediate. Reprotonation of this enolate can then occur from either side, resulting in racemization.[1]

Q3: Which factors influence the rate of epimerization?

Several factors can significantly impact the extent of epimerization of N-acetyl-L-alanine in basic conditions:

  • Base Strength and Steric Hindrance: Stronger and less sterically hindered bases tend to increase the rate of epimerization by more readily abstracting the alpha-proton.[2]

  • Solvent Polarity: Polar solvents can stabilize the charged intermediates (enolate or oxazolone anion), thereby accelerating the rate of epimerization.

  • Temperature: Higher reaction temperatures generally increase the rate of all chemical reactions, including epimerization.

  • Reaction Time: Longer exposure to basic conditions will lead to a greater extent of epimerization.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving N-acetyl-L-alanine under basic conditions.

Issue 1: Significant formation of the N-acetyl-D-alanine epimer is detected.

  • Problem: Analysis of the reaction mixture shows a high percentage of the undesired D-enantiomer.

  • Possible Causes & Solutions:

Probable CauseRecommended Solution
Base is too strong or not sterically hindered. Use a weaker or more sterically hindered base. For example, consider replacing strong bases like sodium hydroxide (B78521) with weaker organic bases such as pyridine (B92270) or 2,4,6-collidine.[3][4] If a stronger base is necessary, use the minimum effective concentration.
Reaction temperature is too high. Perform the reaction at a lower temperature. If the reaction kinetics are too slow at lower temperatures, a careful optimization between reaction rate and epimerization may be necessary.
Prolonged reaction time. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction as soon as the desired transformation is complete.[2]
Solvent is too polar. If the reaction chemistry allows, consider using a less polar solvent to disfavor the stabilization of charged intermediates.

Issue 2: Inconsistent levels of epimerization between experimental batches.

  • Problem: The percentage of N-acetyl-D-alanine varies significantly when repeating the same experimental protocol.

  • Possible Causes & Solutions:

Probable CauseRecommended Solution
Inaccurate control of reaction temperature. Ensure consistent and accurate temperature control throughout the reaction. Use a reliable thermostat or ice bath.
Variability in the quality or concentration of the base. Use a fresh, high-purity base and accurately determine its concentration before use. If using a solid base, ensure it is properly dried and weighed.
Inconsistent reaction times. Use a timer to ensure consistent reaction durations across all experiments.
Moisture in the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can affect the basicity of the medium.

Data Presentation

The following table summarizes the effect of different bases on the epimerization of N-acetyl-L-phenylalanine during a TBTU-mediated amidation reaction. While this data is for a different amino acid derivative, it provides a valuable qualitative guide for selecting a base to minimize epimerization of N-acetyl-L-alanine, as the underlying chemical principles are similar.

BasepKa of Conjugate AcidDiastereoisomeric Ratio (L:D)
N,N-Diisopropylethylamine (DIPEA)10.710:90
Triethylamine (B128534) (TEA)10.725:75
N-Methylmorpholine (NMM)7.440:60
2,4,6-Collidine7.435:65
Pyridine5.280:20

Data adapted from a study on N-acetyl-L-phenylalanine. The diastereoisomeric ratio is an indicator of the extent of epimerization. A higher L:D ratio indicates less epimerization.[3][4]

Experimental Protocols

Protocol 1: Chiral HPLC Method for the Separation of N-acetyl-L-alanine and N-acetyl-D-alanine

This protocol allows for the accurate quantification of the enantiomeric excess of N-acetyl-alanine.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Chiral stationary phase column (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).[5]

  • Reagents:

    • HPLC-grade methanol.

    • Glacial acetic acid.

    • Triethylamine.

    • N-acetyl-L-alanine and N-acetyl-D-alanine standards.

  • Mobile Phase Preparation:

    • Mix methanol, acetic acid, and triethylamine in a ratio of 100:0.1:0.1 (v/v/v).[5]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the N-acetyl-alanine sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column Temperature: 25°C

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a standard solution of N-acetyl-L-alanine and N-acetyl-D-alanine to determine their respective retention times.

    • Inject the sample solution and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100

Visualizations

Epimerization_Mechanisms Epimerization Mechanisms of N-acetyl-L-alanine cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization N-Ac-L-Ala N-Ac-L-Ala Activated Intermediate Activated Intermediate N-Ac-L-Ala->Activated Intermediate Activation Oxazolone Oxazolone Activated Intermediate->Oxazolone Cyclization Planar Enolate Planar Enolate Oxazolone->Planar Enolate + Base - H+ N-Ac-D-Ala N-Ac-D-Ala Planar Enolate->N-Ac-D-Ala + H+ N-Ac-L-Ala_return N-Ac-L-Ala Planar Enolate->N-Ac-L-Ala_return + H+ N-Ac-L-Ala_enol N-Ac-L-Ala Enolate Enolate N-Ac-L-Ala_enol->Enolate + Base - H+ N-Ac-D-Ala_enol N-Ac-D-Ala Enolate->N-Ac-D-Ala_enol + H+ N-Ac-L-Ala_enol_return N-Ac-L-Ala Enolate->N-Ac-L-Ala_enol_return + H+

Caption: Mechanisms of N-acetyl-L-alanine epimerization in basic conditions.

Troubleshooting_Workflow Troubleshooting Workflow for Epimerization Start High Epimerization Detected Base Evaluate Base Start->Base Base->Base Temp Evaluate Temperature Base->Temp Weaker/Hindered Base Temp->Temp Time Evaluate Reaction Time Temp->Time Lower Temperature Time->Time Solvent Evaluate Solvent Time->Solvent Shorter Time Solvent->Solvent End Epimerization Minimized Solvent->End Less Polar Solvent

Caption: A logical workflow for troubleshooting and minimizing epimerization.

References

Troubleshooting guide for Ac-Ala-OH in automated peptide synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the use of N-Acetyl-L-alanine (Ac-Ala-OH) in automated peptide synthesizers.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in peptide synthesis?

A1: this compound is used for N-terminal acetylation, or "capping," of a peptide chain. This modification is crucial for several reasons: it mimics the natural state of many proteins, can increase resistance to degradation by aminopeptidases, and can alter the peptide's overall charge and solubility.[1] N-terminal acetylation is a straightforward way to add a final capping step to a peptide synthesis protocol.[2]

Q2: When should I perform the N-terminal acetylation with this compound?

A2: N-terminal acetylation is typically the final step in the solid-phase peptide synthesis (SPPS) workflow after the final amino acid has been coupled and its N-terminal Fmoc protecting group has been removed.

Q3: Can I use standard coupling reagents for this compound?

A3: Yes, standard coupling reagents used in Fmoc-SPPS, such as DIC/Oxyma or HBTU, can be used for coupling this compound. However, for N-terminal capping, a simpler and highly efficient method is to use acetic anhydride (B1165640) with a base like N,N-diisopropylethylamine (DIPEA) or pyridine (B92270) in a solvent like DMF or DCM.[1]

Q4: How can I confirm that the N-terminal acetylation was successful?

A4: The success of the acetylation can be confirmed by mass spectrometry (MS) analysis of the cleaved peptide. A successful acetylation will result in a mass increase of 42.04 Da compared to the non-acetylated peptide.[3] HPLC analysis can also be used to separate the acetylated and non-acetylated peptides, allowing for purity assessment.

Q5: Does this compound impact the final purity of my peptide?

A5: When the acetylation reaction is efficient, it can improve the overall purity of the final product by capping any unreacted peptide chains from previous coupling steps, preventing the formation of deletion sequences. However, incomplete acetylation will result in a mixture of acetylated and non-acetylated peptides, which can complicate purification.

Troubleshooting Guide

Issue 1: Incomplete N-terminal Acetylation
  • Symptom: Mass spectrometry analysis of the crude peptide shows two major peaks: one corresponding to the target acetylated peptide and another at -42 Da, corresponding to the non-acetylated peptide. HPLC analysis also shows two closely eluting major peaks.

  • Possible Causes & Solutions:

    Cause Solution
    Insufficient Reagents Increase the equivalents of this compound and coupling reagents, or acetic anhydride and base. A 10-50 fold excess of capping reagents is often recommended.
    Short Reaction Time Extend the acetylation reaction time to ensure completion. Monitor the reaction progress with a small-scale test cleavage if possible.
    Peptide Aggregation If the peptide has aggregated on the resin, the N-terminus may be inaccessible.[4] Try swelling the resin in a different solvent system (e.g., NMP or a mixture of DMF/DCM) or performing the reaction at an elevated temperature to disrupt secondary structures.[4]
    Steric Hindrance If the N-terminal amino acid is bulky, it may hinder the approach of the acetylating agent. Consider using a more reactive coupling agent like HATU.
Issue 2: Low Purity of the Final Peptide
  • Symptom: HPLC analysis of the crude peptide shows multiple peaks, and the yield of the target peptide is low.

  • Possible Causes & Solutions:

    Cause Solution
    Incomplete Coupling in Previous Steps If capping was not performed after each coupling cycle, deletion sequences (peptides missing one or more amino acids) may have formed.[5] For future syntheses, perform a Kaiser test after each coupling step to ensure completion and cap any unreacted amines.
    Side Reactions Side reactions such as aspartimide formation can occur during synthesis, leading to impurities.[4] Using additives like HOBt in the deprotection solution can help minimize this.[4]
    Aggregation Hydrophobic sequences are prone to aggregation, leading to incomplete reactions.[4] Strategies to mitigate this include using low-substitution resins, incorporating pseudoprolines, or using chaotropic salts.[4]
Issue 3: Unexpected Mass Spec Results
  • Symptom: Mass spectrometry results show unexpected masses in addition to or instead of the target peptide.

  • Possible Causes & Solutions:

    Cause Solution
    Deletion Sequences Peaks with masses corresponding to the target peptide minus the mass of one or more amino acids indicate incomplete coupling at earlier stages.
    Side-chain Acetylation If the peptide contains unprotected lysine (B10760008) residues, their side-chain amino groups can also be acetylated. This will result in a mass increase of 42 Da for each acetylated lysine.
    Formation of Adducts During cleavage from the resin, reactive species can sometimes form adducts with the peptide. Ensure the correct scavengers are used in the cleavage cocktail.

Quantitative Data Summary

The following table provides general data related to N-terminal acetylation in peptide synthesis. Note that specific values for this compound may vary depending on the peptide sequence and reaction conditions.

ParameterSolventReagent/ConditionValue/Observation
Solubility of this compound Water-Soluble[6]
DMSO-Soluble
Ethanol-Soluble
General N-terminal Acetylation Yield DMF10% Acetic AnhydrideCrude purities of 72-78% have been reported for model peptides.[7]
Common Side Reactions -Incomplete CappingCan result in significant amounts of non-acetylated peptide.
-Deletion PeptidesCan be a major impurity if capping is not performed after incomplete coupling steps.[5]
-Aspartimide FormationOccurs with Asp-containing sequences, especially Asp-Gly, Asp-Ala, and Asp-Ser.[4]

Experimental Protocols

Protocol 1: On-Resin N-terminal Acetylation

This protocol describes a standard procedure for the N-terminal acetylation of a peptide attached to a solid support.

  • Resin Preparation: After the final Fmoc deprotection and subsequent washing steps, swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Prepare Capping Solution: Prepare a fresh solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIPEA) in DMF.

  • Acetylation Reaction: Add the capping solution to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), followed by Dichloromethane (DCM) (3 times).

  • Drying: Dry the resin under vacuum. The peptide is now ready for cleavage from the resin.

Protocol 2: Kaiser Test for Monitoring Coupling

The Kaiser test is used to detect free primary amines on the resin, indicating an incomplete coupling reaction before proceeding to the next step or capping.[8]

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) from the reaction vessel and place them in a small test tube.

  • Add Reagents: Add 2-3 drops of each of the following solutions to the test tube:

    • Reagent A: Potassium cyanide in pyridine.

    • Reagent B: Ninhydrin in n-butanol.

    • Reagent C: Phenol in n-butanol.[8]

  • Heating: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Colorless/Yellow solution and beads: Negative result (coupling is complete).

    • Blue solution and/or blue beads: Positive result (incomplete coupling). A recoupling or capping step is required.[8]

Protocol 3: Test Cleavage and HPLC Analysis

A small-scale test cleavage can be performed to assess the success of the acetylation and the overall quality of the synthesis before cleaving the entire batch.

  • Resin Sample: Place a small amount of the dried, acetylated peptide-resin (approx. 5-10 mg) in a microcentrifuge tube.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for your peptide's amino acid composition. A common cocktail is Reagent B (TFA/Phenol/Water/TIPS 88:5:5:2 v/v/v/v).[9]

  • Cleavage: Add approximately 200 µL of the cleavage cocktail to the resin and let it react at room temperature for 2-3 hours.

  • Peptide Precipitation: After the cleavage is complete, precipitate the peptide by adding the TFA solution to a larger tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.

  • HPLC Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of acetonitrile in water with 0.1% TFA. A shallow gradient (e.g., 1% acetonitrile increase per minute) is often effective for separating closely related species like acetylated and non-acetylated peptides.[10]

    • Monitor the elution profile at 214-220 nm. The presence of a single major peak indicates high purity.

Visualizations

G Troubleshooting Workflow for Incomplete Capping start Perform N-terminal Acetylation cleavage Cleave a small sample from resin start->cleavage analysis Analyze by HPLC-MS cleavage->analysis single_peak Single major peak at correct mass? analysis->single_peak Check Purity & Mass success Acetylation Successful Proceed with full cleavage single_peak->success Yes two_peaks Two major peaks observed? (Target mass and Target - 42 Da) single_peak->two_peaks No incomplete Incomplete Acetylation two_peaks->incomplete Yes other_peaks Other unexpected peaks observed? two_peaks->other_peaks No troubleshoot Troubleshoot Acetylation: - Increase reagent excess - Extend reaction time - Change solvent to disrupt aggregation incomplete->troubleshoot other_peaks->troubleshoot No side_reactions Potential Side Reactions other_peaks->side_reactions Yes troubleshoot_synthesis Review entire synthesis for: - Incomplete couplings - Side-chain reactions - Aggregation issues side_reactions->troubleshoot_synthesis G General Experimental Workflow for SPPS with N-terminal Acetylation start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Recouple) wash Wash kaiser_test->wash Negative repeat_cycle Repeat for all amino acids in sequence wash->repeat_cycle repeat_cycle->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection Final Cycle acetylation N-terminal Acetylation with this compound or Ac2O final_deprotection->acetylation final_wash Final Wash acetylation->final_wash cleavage Cleavage from Resin final_wash->cleavage purification Purification (HPLC) cleavage->purification analysis Analysis (MS, HPLC) purification->analysis end Final Peptide analysis->end

References

Impact of coupling reagents on Ac-Ala-OH reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of coupling reagents on the reaction efficiency of N-acetyl-L-alanine (Ac-Ala-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

A1: The most frequent issues include low product yield, incomplete reactions, and racemization of the chiral center of the alanine (B10760859) residue. N-acetylated amino acids, like this compound, are particularly susceptible to racemization through the formation of an oxazolone (B7731731) intermediate.[1][2] Side reactions such as the formation of N-acylurea byproduct when using carbodiimides can also reduce the yield.[3]

Q2: Which coupling reagents are generally recommended for this compound?

A2: A range of coupling reagents can be used, with the choice often depending on the specific requirements of the reaction (e.g., scale, desired purity, and cost). Common choices include:

  • Carbodiimides (e.g., DCC, DIC, EDC) with additives (e.g., HOBt, OxymaPure): This is a cost-effective and widely used method. The additive is crucial for suppressing racemization.[3][4]

  • Onium Salts (e.g., HATU, HBTU, COMU): These reagents are known for their high efficiency and rapid reaction times, often resulting in higher yields and lower racemization rates compared to carbodiimides.[3][5] HATU is generally considered more reactive than HBTU.[5] COMU is a newer generation reagent with high efficiency and a better safety profile as it is not based on potentially explosive benzotriazoles.[6]

Q3: How can I minimize racemization during the coupling of this compound?

A3: Minimizing racemization is critical for maintaining the stereochemical integrity of your product. Key strategies include:

  • Choice of Coupling Reagent and Additive: Use of additives like HOBt or, more effectively, HOAt and OxymaPure with carbodiimides is essential.[1] Onium salt reagents like HATU and COMU are generally associated with low racemization.[5][6]

  • Base Selection: The choice of base can significantly influence racemization. Use of a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is preferable to stronger, less hindered bases like triethylamine (B128534) (TEA).[2][3]

  • Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of oxazolone formation and subsequent racemization.[7]

  • Pre-activation Time: A short pre-activation time of the carboxylic acid before adding the amine component can be beneficial, but prolonged pre-activation, especially with reagents like HBTU, can increase the risk of side reactions.[8]

Q4: How can I monitor the progress of my this compound coupling reaction?

A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (this compound and the amine) and the formation of the product. For solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (B49086) (Kaiser) test can be used to detect the presence of free primary amines on the resin, indicating an incomplete reaction.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient coupling reagent or conditions. 2. Deactivated coupling reagent. 3. Steric hindrance of the coupling partners. 4. Formation of side products (e.g., N-acylurea).[3] 5. The amine component is a salt (e.g., hydrochloride) and was not neutralized.1. Switch to a more powerful coupling reagent such as HATU or COMU.[5][6] 2. Use fresh, high-quality coupling reagents. 3. Increase the reaction time or temperature (with caution to avoid racemization). For highly hindered substrates, specialized reagents like PyBrOP may be considered.[3] 4. If using a carbodiimide (B86325), ensure an additive like HOBt is used.[4] For solution-phase synthesis, purification by washing with dilute acid and base can remove some byproducts. 5. Add an equivalent of a non-nucleophilic base like DIPEA or NMM to neutralize the amine salt before coupling.[10]
Incomplete Reaction (Starting material remains) 1. Insufficient equivalents of coupling reagent or this compound. 2. Short reaction time. 3. Poor solubility of reactants.1. Use a slight excess (1.1-1.5 equivalents) of this compound and the coupling reagent. 2. Extend the reaction time and continue to monitor by TLC. 3. Choose a solvent in which all reactants are fully soluble (e.g., DMF, DCM, or a mixture).
High Level of Racemization 1. Formation of the oxazolone intermediate.[1] 2. Use of a strong, non-hindered base.[2] 3. Elevated reaction temperature. 4. Inappropriate coupling reagent/additive combination.1. Use a coupling reagent known for low racemization, such as HATU or COMU, or use a carbodiimide with an effective additive like HOAt or OxymaPure.[1] 2. Use a sterically hindered base like DIPEA.[3] 3. Maintain a low reaction temperature (e.g., 0 °C), especially during the activation step. 4. Ensure the use of an additive like HOBt or OxymaPure when using carbodiimides like DIC or EDC.[4]
Presence of Unexpected Byproducts 1. Guanidinylation of the N-terminal amine when using excess uronium/aminium reagents (e.g., HBTU, HATU).[6] 2. Formation of N-acylurea with carbodiimides.[3] 3. Diketopiperazine formation if coupling to a dipeptide on a solid support.1. Avoid a large excess of the coupling reagent. It is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent.[6] 2. Use an additive (HOBt) and purify the product through aqueous washes.[11] 3. This is less of a concern for a single this compound coupling but is a known side reaction in SPPS.

Coupling Reagent Efficiency Data

Coupling ReagentAdditiveBaseTypical Reported YieldRacemizationNotes
EDC HOBt DIPEA ~88%[11]<1%[11]A cost-effective and widely used method. The yield is for the synthesis of N-acetyl-L-alanine methylamide.
DIC HOBt DIPEA Good to ExcellentLow[3]Similar to EDC/HOBt, with the urea (B33335) byproduct of DIC being soluble in organic solvents.
HATU -DIPEA/NMM High (>95%)[5]Very Low[12]Highly efficient and fast-acting, often considered superior to HBTU.[5]
HBTU (HOBt)DIPEA/NMM HighLow[4]A very common and effective reagent, though slightly less reactive than HATU.
COMU -DIPEA High (>95%)[6]Very Low[6]A highly efficient modern reagent with a good safety profile. Its byproducts are water-soluble, facilitating purification.[6]

Yields are highly dependent on the specific amine substrate, solvent, temperature, and reaction time.

Experimental Protocols

Solution-Phase Coupling of this compound using EDC/HOBt

This protocol describes a general procedure for the coupling of N-acetyl-L-alanine to a primary amine in solution.

Materials:

  • N-acetyl-L-alanine (this compound)

  • Amine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine hydrochloride (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature to form the free amine.

  • Addition of Acid and Additive: To the solution of the free amine, add this compound (1.1 equivalents) and HOBt (1.1 equivalents). Stir until all solids are dissolved.

  • Coupling Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add EDC (1.2 equivalents) to the mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate (B1210297) in hexanes) to yield the pure amide product.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Solid-Phase Coupling of this compound using HATU

This protocol outlines the final N-terminal capping of a resin-bound peptide with this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-acetyl-L-alanine (this compound)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide has been removed and the resin is thoroughly washed with DMF.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[9]

  • Coupling Reaction: Add the activated this compound solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (colorless or yellow beads) indicates the absence of free primary amines.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove excess reagents and byproducts. The N-acetylated peptide on the resin is now ready for cleavage.

Visualizations

G General Peptide Coupling Workflow cluster_0 Activation cluster_1 Coupling This compound This compound Activated this compound Activated this compound This compound->Activated this compound Coupling Reagent Coupling Reagent Coupling Reagent->Activated this compound Base Base Base->Activated this compound Product Product Activated this compound->Product Nucleophilic Attack Amine Component Amine Component Amine Component->Product

Caption: General workflow for peptide coupling reactions.

G Troubleshooting Low Yield in this compound Coupling Start Start Low Yield Low Yield Start->Low Yield Check Reagents Check Reagent Quality & Equivalents Low Yield->Check Reagents Yes Change Reagent Switch to HATU/COMU Low Yield->Change Reagent No Re-evaluate Still Low Yield? Check Reagents->Re-evaluate Change Reagent->Re-evaluate Optimize Conditions Increase Time/Temp (with caution) Success Success Optimize Conditions->Success Check Amine Neutralize Amine Salt? Check Amine->Success Re-evaluate->Optimize Conditions Yes Re-evaluate->Check Amine No Purification Issue Investigate Purification Step Re-evaluate->Purification Issue If all else fails

Caption: A decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Ac-Ala-OH Side Product Identification and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the N-acetyl-L-alanine (Ac-Ala-OH) side product during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the this compound side product, and why does it occur?

A1: The this compound side product is an N-terminally acetylated form of a peptide ending with Alanine. Unintentional acetylation is a common side reaction in peptide synthesis. It can be caused by acetylating agents present as impurities in solvents or reagents. For instance, acetic acid, a potential impurity, can be activated in situ and cap the free N-terminal amine of the growing peptide chain. This "capping" prevents further elongation, leading to a truncated and acetylated impurity.

Q2: How can I detect the presence of the this compound side product in my sample?

A2: The primary methods for detecting and quantifying the this compound side product are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]

  • HPLC: In reverse-phase HPLC (RP-HPLC), the acetylated peptide will typically have a different retention time than the desired peptide. Acetylation removes the positive charge at the N-terminus, which can alter its interaction with the stationary phase.[2]

  • Mass Spectrometry: MS can definitively identify the side product by its molecular weight. The addition of an acetyl group (CH₃CO) results in a mass increase of 42.04 Da compared to the target peptide.

Q3: What is the difference between intentional and unintentional N-terminal acetylation?

A3: N-terminal acetylation can be a deliberate modification or an unwanted side reaction.

  • Intentional Acetylation (Capping): This is a common strategy to mimic native proteins, as approximately 85% of eukaryotic proteins are naturally acetylated.[2] This modification can increase the peptide's stability against enzymatic degradation and enhance its biological activity by neutralizing the N-terminal charge.[2] It is typically performed as the final step before cleavage from the resin using reagents like acetic anhydride.[2]

  • Unintentional Acetylation: This occurs due to impurities or side reactions during synthesis, leading to a mixture of the desired peptide and the acetylated, often truncated, side product. This reduces the overall yield and complicates purification.

Q4: How can I prevent the formation of the this compound side product?

A4: Several strategies can be employed to mitigate the formation of this side product:

  • Use High-Purity Reagents: Ensure that all solvents (especially DMF) and reagents are of high purity and free from acetic acid or other acetylating impurities.

  • Optimize Reaction Conditions: Minimize the time the N-terminus is deprotected and exposed to coupling reagents.

  • Employ Boc Protection for the N-terminal Alanine: A highly effective strategy is to use the tert-butyloxycarbonyl (Boc) protecting group for the final Alanine residue instead of the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is stable under the basic conditions used for Fmoc deprotection and is only removed during the final acidic cleavage step. This minimizes the exposure of the free N-terminal amine to potential acetylating agents during the final coupling cycles. With this method, higher purity of the final peptide can be achieved.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to the this compound side product.

Symptom Potential Cause Suggested Solution
An unexpected peak appears in the HPLC chromatogram with a slightly different retention time than the main product.Formation of the this compound side product.Analyze the peak by Mass Spectrometry to confirm a mass increase of 42.04 Da.
Mass spectrometry analysis shows a peak with a mass of +42.04 Da relative to the expected product mass.The peptide has been N-terminally acetylated.If unintentional, review the purity of reagents and consider implementing mitigation strategies.
The yield of the target peptide is lower than expected, and an impurity is difficult to separate.Incomplete coupling due to unintentional capping by acetylation.Implement a mitigation strategy, such as using Boc-Ala-OH for the N-terminal residue.
The biological activity of the synthesized peptide is inconsistent or lower than expected.The presence of the this compound impurity may interfere with the assay.Re-purify the peptide to remove the acetylated side product and use a mitigation strategy in future syntheses.

Quantitative Data Summary

The following table provides an illustrative comparison of expected peptide purity when synthesizing a target peptide with an N-terminal Alanine using different protection strategies. The data is based on qualitative descriptions of improved purity from the literature.

N-Terminal Amino Acid Protection Strategy Expected Purity of Target Peptide (%) Expected this compound Side Product (%)
Fmoc-Ala-OHStandard Fmoc/tBu85-90%5-10%
Boc-Ala-OHMixed Boc/Fmoc>95%<2%

Experimental Protocols

Protocol 1: Identification of this compound by RP-HPLC and LC-MS

This protocol outlines a general method for the analysis of a crude peptide sample to identify and quantify the this compound side product.

1. Sample Preparation: a. Dissolve the lyophilized crude peptide in 0.1% Trifluoroacetic Acid (TFA) in water to a concentration of 1 mg/mL. b. Vortex the sample until fully dissolved. c. Centrifuge the sample to pellet any insoluble material. d. Transfer the supernatant to an HPLC vial.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: 5% to 65% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 214 nm and 280 nm.
  • Injection Volume: 20 µL.

3. Data Analysis: a. Integrate the peaks in the HPLC chromatogram. b. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. c. Collect the fractions corresponding to the main peak and the suspected impurity peak for MS analysis.

4. Mass Spectrometry Analysis: a. Infuse the collected fractions into an electrospray ionization mass spectrometer (ESI-MS). b. Acquire the mass spectrum for each fraction. c. Compare the observed molecular weight of the impurity with the expected molecular weight of the acetylated peptide (Target Peptide MW + 42.04 Da).

Protocol 2: Mitigation of this compound Formation Using Boc-Ala-OH

This protocol describes a modified SPPS procedure using Boc-Ala-OH as the final amino acid to prevent N-terminal acetylation. This assumes a standard Fmoc-based synthesis for the preceding amino acids.

1. Synthesis of the Peptide Chain (up to the N-1 residue): a. Perform standard Fmoc-based solid-phase peptide synthesis on a suitable resin. b. After the coupling of the penultimate amino acid, perform the final Fmoc deprotection step using 20% piperidine (B6355638) in DMF. c. Thoroughly wash the resin with DMF.

2. Coupling of Boc-Ala-OH: a. Prepare the coupling solution: Dissolve Boc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1-2 minutes. b. Add the activated Boc-Ala-OH solution to the deprotected peptide-resin. c. Allow the coupling reaction to proceed for 2-4 hours at room temperature. d. Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

3. Cleavage and Deprotection: a. Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS). b. Add the cleavage cocktail to the dried peptide-resin. c. Gently agitate for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the Boc and side-chain protecting groups simultaneously. d. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

4. Analysis: a. Analyze the crude peptide using the HPLC and MS methods described in Protocol 1 to confirm the purity and identity of the final product.

Visualizations

Reaction Pathway for Unwanted N-Terminal Acetylation

Unwanted_Acetylation Peptide H₂N-Ala-[...]-Resin (Deprotected N-terminus) AcetylatedPeptide Ac-NH-Ala-[...]-Resin (Capped Chain) Peptide->AcetylatedPeptide Unwanted Acetylation AceticAnhydride Acetic Anhydride (from impurity) AceticAnhydride->Peptide NoFurtherCoupling Further coupling is blocked AcetylatedPeptide->NoFurtherCoupling

Caption: Unwanted acetylation of the N-terminal amine.

Troubleshooting Workflow for Side Product Identification

Troubleshooting_Workflow Start Crude Peptide Synthesized HPLC Analyze by RP-HPLC Start->HPLC CheckPurity Purity < 95% or Unexpected Peak? HPLC->CheckPurity LCMS Analyze by LC-MS CheckPurity->LCMS Yes Purify Purify Peptide CheckPurity->Purify No MassCheck Mass +42.04 Da Detected? LCMS->MassCheck Identify Side Product is This compound MassCheck->Identify Yes OtherImpurity Investigate Other Side Reactions MassCheck->OtherImpurity No Identify->Purify End Pure Peptide Purify->End

Caption: Workflow for identifying the this compound side product.

Mitigation Strategy Workflow

Mitigation_Workflow Start Plan Peptide Synthesis (N-terminal Ala) Decision Use Mitigation Strategy? Start->Decision Fmoc Synthesize with Fmoc-Ala-OH Decision->Fmoc No Boc Synthesize up to N-1 with Fmoc chemistry Decision->Boc Yes CleaveFmoc Standard Cleavage & Deprotection Fmoc->CleaveFmoc AddBocAla Couple Boc-Ala-OH as final residue Boc->AddBocAla CleaveBoc Acidic Cleavage & Simultaneous Boc/Side-chain Deprotection AddBocAla->CleaveBoc Analysis Analyze Purity by HPLC/MS CleaveFmoc->Analysis CleaveBoc->Analysis End High Purity Peptide Analysis->End

Caption: Workflow for mitigating this compound side product formation.

References

Validation & Comparative

Mass Spectrometry Analysis of Peptides Containing N-acetylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of peptides containing N-acetylalanine (Ac-Ala-OH). It is designed to assist researchers in selecting the optimal analytical strategy by presenting supporting experimental data, detailed protocols, and visual workflows.

Introduction

N-terminal acetylation is a common co-translational and post-translational modification in eukaryotes, with over 80% of human proteins estimated to be acetylated.[1] The acetylation of an N-terminal alanine (B10760859) residue (this compound) can play a crucial role in protein stability, localization, and regulation.[1] Mass spectrometry has become an indispensable tool for the identification and quantification of acetylated peptides.[2] This guide compares different enrichment and fragmentation techniques to facilitate robust and sensitive analysis of this compound containing peptides.

Peptide Enrichment Strategies: A Comparative Overview

Due to the low stoichiometry of many post-translational modifications, including N-terminal acetylation, enrichment of acetylated peptides prior to mass spectrometry analysis is often necessary. Two primary strategies are commonly employed:

  • Antibody-Based Affinity Enrichment: This is the most common method and utilizes antibodies that specifically recognize acetylated lysine (B10760008) (Ac-K) or N-terminal acetylated residues.[3]

  • Chemical Derivatization-Based Strategies: These methods involve chemically modifying the acetylated group to introduce an affinity tag, such as biotin, for subsequent enrichment.

Table 1: Comparison of Peptide Enrichment Strategies

FeatureAntibody-Based Affinity EnrichmentChemical Derivatization
Principle Specific antibody-antigen recognition of the acetyl group.Covalent labeling of the acetylated residue with an affinity tag.
Selectivity High for the targeted acetylated residue.Can be highly specific depending on the chemical reaction.
Workflow Relatively straightforward: incubation with antibody-conjugated beads, washing, and elution.[4]Multi-step process involving derivatization, capture, and elution.
Advantages Commercially available antibodies, well-established protocols.Can be tailored for specific applications.
Disadvantages Antibody cross-reactivity can be a concern, may not be suitable for all acetylated residues.Can be more complex and time-consuming, potential for side reactions.

Fragmentation Techniques for this compound Peptide Analysis

The choice of fragmentation technique significantly impacts the quality of tandem mass spectra (MS/MS) and the confidence of peptide identification. This section compares the three most common fragmentation methods: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).

  • Collision-Induced Dissociation (CID): A "slow heating" method that typically produces b- and y-type fragment ions.[4][5]

  • Higher-Energy Collisional Dissociation (HCD): A beam-type CID method that results in fragmentation with higher energy, also predominantly generating b- and y-type ions.[5][6]

  • Electron Transfer Dissociation (ETD): A non-ergodic fragmentation method that involves transferring an electron to the peptide, leading to cleavage of the peptide backbone and the formation of c- and z-type fragment ions.[7][8]

Table 2: Performance Comparison of CID, HCD, and ETD for N-acetylated Peptides

ParameterCIDHCDETD
Peptide Identifications (Doubly Charged) GoodExcellent [6][7]Moderate
Peptide Identifications (Charge States > 2) ModerateGoodExcellent [6][7]
Average Mascot Score (Charge States > 2) GoodGoodExcellent [6][7]
Fragment Ion Types b, y[4][5]b, y[5][6]c, z[7][8]
Preservation of PTMs Prone to neutral loss of the modificationBetter preservation than CIDExcellent
Speed FastFastSlower

Data adapted from a large-scale analysis of tryptic peptides, including N-acetylated populations, using an LTQ-Orbitrap Velos.[6][7]

Experimental Protocols

Protocol 1: Sample Preparation and Enrichment of N-acetylated Peptides

This protocol outlines a general workflow for the preparation and enrichment of N-acetylated peptides from complex biological samples.

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using a protease such as trypsin.

  • Enrichment of N-acetylated Peptides:

    • Use an anti-N-acetyl-lysine antibody conjugated to agarose (B213101) or magnetic beads.

    • Incubate the peptide digest with the antibody-bead conjugate to capture acetylated peptides.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched acetylated peptides using a low pH buffer (e.g., 0.1% trifluoroacetic acid).

  • Desalting:

    • Desalt the enriched peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute the desalted peptides in a solvent compatible with LC-MS/MS analysis (e.g., 50% acetonitrile (B52724), 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis of Synthetic this compound Peptides

This protocol is suitable for the analysis of purified synthetic peptides containing N-acetylalanine.

  • Sample Preparation:

    • Dissolve the synthetic peptide in a solvent compatible with reverse-phase chromatography (e.g., 5% acetonitrile, 0.1% formic acid).

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column.

    • Employ a gradient of increasing acetonitrile concentration (e.g., 5% to 40% acetonitrile in 30 minutes) with 0.1% formic acid as a mobile phase modifier. Formic acid is preferred over trifluoroacetic acid (TFA) for MS analysis as TFA can cause ion suppression.[2][9][10]

  • Mass Spectrometry (MS):

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most intense precursor ions are selected for fragmentation.

    • Set the mass spectrometer to perform fragmentation using CID, HCD, or ETD.

    • For CID and HCD, set the normalized collision energy to an appropriate value (e.g., 35%).

    • For ETD, optimize the reaction time for efficient fragmentation.

Visualizing Workflows and Pathways

Experimental Workflow for Acetylated Peptide Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion Enrichment Affinity Enrichment (Anti-Ac-K Antibody) Digestion->Enrichment LCMS LC-MS/MS Analysis (CID/HCD/ETD) Enrichment->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Ac_N_degron_pathway cluster_protein Protein Fate cluster_recognition Recognition & Ubiquitination cluster_degradation Degradation NascentProtein Nascent Polypeptide (N-terminal Ala) AcetylatedProtein N-terminally Acetylated Protein (Ac-Ala) NascentProtein->AcetylatedProtein N-terminal Acetyltransferase E3Ligase E3 Ubiquitin Ligase (e.g., Doa10) AcetylatedProtein->E3Ligase Recognition of Ac/N-degron Ubiquitination Polyubiquitination E3Ligase->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

A Comparative Guide to Ac-Ala-OH and Boc-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity target peptides. This guide provides a comprehensive comparison between two Nα-protected forms of alanine (B10760859): N-acetyl-L-alanine (Ac-Ala-OH) and N-tert-butyloxycarbonyl-L-alanine (Boc-Ala-OH). While both are derivatives of alanine, their roles and applications in SPPS are fundamentally different. Boc-Ala-OH serves as a cornerstone for peptide chain elongation, employing a temporary protecting group, whereas this compound is utilized for N-terminal modification, introducing a permanent acetyl cap.

This guide will objectively compare the performance, applications, and strategic considerations for using this compound and Boc-Ala-OH, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: this compound vs. Boc-Ala-OH

The primary distinction lies in the lability of the Nα-protecting group under standard SPPS conditions. The Boc group is acid-labile and designed for removal at each synthesis cycle to allow for chain elongation. Conversely, the acetyl group is stable to the conditions of both Boc- and Fmoc-SPPS, making it a terminal modification.

FeatureThis compoundBoc-Ala-OH
Primary Role in SPPS N-terminal acetylation (capping) of the peptide chain.Building block for peptide chain elongation.
Protecting Group Acetyl (Ac)tert-Butyloxycarbonyl (Boc)
Protecting Group Lability Stable under standard SPPS deprotection conditions.Labile to moderate acids (e.g., TFA).
Use in Peptide Elongation Not used for stepwise elongation.Used for stepwise addition of alanine residues.
Impact on Peptide Neutralizes the N-terminal positive charge, increases proteolytic stability, can alter biological activity and solubility.Temporarily protects the N-terminus during coupling.
Cleavage from N-terminus Not cleaved under standard SPPS conditions.Cleaved with TFA at each synthesis cycle.

Performance and Applications

The choice between a peptide with a free N-terminus (achieved using Boc-Ala-OH as the final residue followed by deprotection) and an N-terminally acetylated peptide (achieved by incorporating this compound or on-resin acetylation) has significant implications for the final product's characteristics and performance.

N-Terminal Acetylation: A Strategic Modification

N-terminal acetylation is a common post-translational modification in eukaryotes and is often synthetically mimicked to enhance the therapeutic potential of peptides.[1][2]

Advantages of N-Terminal Acetylation:

  • Enhanced Proteolytic Stability: Acetylation blocks degradation by exopeptidases, significantly increasing the peptide's half-life in biological fluids.[3][4][5] For instance, N-terminal acetylation of the antimicrobial peptide L163 enhanced its stability against plasma and trypsin degradation.[5]

  • Mimicry of Native Proteins: Over 80% of human proteins are N-terminally acetylated, so this modification can result in a more biologically relevant molecule.[1][2]

  • Modulation of Biological Activity: By neutralizing the N-terminal charge, acetylation can alter a peptide's interaction with its target receptor and affect its biological activity.[1][4]

  • Increased Membrane Permeability: The removal of the positive charge can reduce electrostatic repulsion with lipid bilayers, potentially improving cellular uptake.[6]

Disadvantages of N-Terminal Acetylation:

  • Altered Biological Activity: If the N-terminal charge is crucial for receptor binding, acetylation can lead to reduced or abolished activity.[4]

  • Potential for Decreased Solubility: The neutralization of the N-terminal charge can sometimes lead to decreased solubility in aqueous solutions.[7]

  • Irreversibility: The acetyl group is not removable under standard cleavage conditions, making it a permanent modification.[2]

Quantitative Comparison of N-Acetylated vs. Non-Acetylated Peptides

The following table summarizes the typical effects of N-terminal acetylation on key peptide parameters based on experimental observations.

ParameterNon-Acetylated PeptideN-Acetylated PeptideRationale
Proteolytic Stability (in human plasma) Lower (e.g., ~6.5% remaining after 6 hours for some peptides)[3]Significantly Higher (stability can be extended for hours to days)[3][5][8]The acetyl group blocks the N-terminus, preventing degradation by aminopeptidases.[3][4]
Crude Purity (Post-Cleavage) Variable, dependent on synthesis efficiency.Can be higher due to the capping of unreacted chains.Acetylation can act as a capping step for failed sequences, simplifying purification.
Overall Yield Dependent on the efficiency of each coupling and deprotection step.Generally comparable to non-acetylated peptides, with the addition of one synthetic step.The acetylation reaction itself is typically high-yielding.
ESI Efficiency in Mass Spectrometry HigherLowerThe positive charge of the N-terminal amine in non-acetylated peptides enhances ionization efficiency.[9]

Experimental Protocols

To illustrate the practical differences in synthesizing a peptide with a free N-terminus versus an N-acetylated N-terminus, the following section provides detailed protocols for a model tripeptide, Ala-Gly-Phe, using Boc-SPPS.

Synthesis of H-Ala-Gly-Phe-Resin (Free N-terminus)

This protocol outlines the standard Boc-SPPS workflow, where Boc-Ala-OH is the final amino acid coupled.

1. Resin Preparation and First Amino Acid Coupling:

  • Start with a suitable resin, such as Merrifield resin, pre-loaded with Fmoc-Phe-OH.

  • Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Deprotect the Fmoc group using 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Couple Boc-Gly-OH using a suitable coupling agent like HBTU/DIEA in DMF. Monitor the reaction with a ninhydrin (B49086) test.

2. Second Amino Acid Coupling:

  • Deprotection: Remove the Boc group from the resin-bound Glycine by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting TFA salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.

  • Coupling: Couple Boc-Ala-OH (3 equivalents) pre-activated with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1-2 hours.

  • Wash the resin thoroughly with DMF and DCM.

3. Final Boc Deprotection:

  • To obtain the free N-terminus, deprotect the final Boc-Ala residue using 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM and methanol, then dry under vacuum.

Synthesis of Ac-Ala-Gly-Phe-Resin (N-Acetylated)

This protocol follows the same initial steps as the synthesis of the free N-terminus peptide, with an additional final acetylation step.

1. & 2. Synthesis of H-Ala-Gly-Phe-Resin:

  • Follow steps 1 and 2 as described above to assemble the Ala-Gly-Phe peptide on the resin, leaving the N-terminal Boc group on the final alanine.

3. N-Terminal Deprotection:

  • Remove the final Boc group from the N-terminal alanine by treating the resin with 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM.

  • Neutralize the TFA salt with 5-10% DIEA in DCM and wash again with DCM.

4. N-Terminal Acetylation:

  • Prepare an acetylation solution of 10% acetic anhydride (B1165640) in DMF.

  • Add the acetylation solution to the resin and agitate for 20-30 minutes.

  • Drain the solution and wash the resin with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Visualizing the Synthetic Workflows

The following diagrams illustrate the distinct synthetic pathways for achieving a peptide with a free N-terminus versus an N-acetylated N-terminus using Boc-SPPS.

SPPS_Workflow_Comparison cluster_free_n Synthesis of H-Ala-Gly-Phe-Resin (Free N-Terminus) cluster_acetylated_n Synthesis of Ac-Ala-Gly-Phe-Resin (N-Acetylated) start_free Phe-Resin deprot1_free Deprotection (Fmoc) start_free->deprot1_free couple_gly_free Couple Boc-Gly-OH deprot1_free->couple_gly_free deprot_boc1_free Deprotection (Boc) couple_gly_free->deprot_boc1_free couple_ala_free Couple Boc-Ala-OH deprot_boc1_free->couple_ala_free deprot_boc2_free Final Deprotection (Boc) couple_ala_free->deprot_boc2_free end_free H-Ala-Gly-Phe-Resin deprot_boc2_free->end_free start_ac Phe-Resin deprot1_ac Deprotection (Fmoc) start_ac->deprot1_ac couple_gly_ac Couple Boc-Gly-OH deprot1_ac->couple_gly_ac deprot_boc1_ac Deprotection (Boc) couple_gly_ac->deprot_boc1_ac couple_ala_ac Couple Boc-Ala-OH deprot_boc1_ac->couple_ala_ac deprot_boc2_ac Deprotection (Boc) couple_ala_ac->deprot_boc2_ac acetylate N-Terminal Acetylation deprot_boc2_ac->acetylate end_ac Ac-Ala-Gly-Phe-Resin acetylate->end_ac

Caption: Comparative workflows for synthesizing a tripeptide with a free vs. an acetylated N-terminus.

Logical Relationship Diagram

The decision to use Boc-Ala-OH for elongation versus performing N-terminal acetylation is a strategic choice based on the desired final product.

Logical_Relationship start Peptide Synthesis Goal decision Desired N-Terminus? start->decision free_n Free N-Terminus decision->free_n Free acetylated_n Acetylated N-Terminus decision->acetylated_n Acetylated boc_strategy Use Boc-Ala-OH as final amino acid, followed by Boc deprotection. free_n->boc_strategy ac_strategy Perform N-terminal acetylation (e.g., with this compound or Ac2O) after final Boc deprotection. acetylated_n->ac_strategy outcome_free Product: Peptide with N-terminal amine (H₂N-) boc_strategy->outcome_free outcome_ac Product: Peptide with N-terminal acetyl group (Ac-NH-) ac_strategy->outcome_ac

References

Ac-Ala-OH vs. Fmoc-Ala-OH in Solid-Phase Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks and capping agents is paramount to achieving high purity and yield. This guide provides a detailed comparison of two commonly encountered alanine (B10760859) derivatives: N-acetyl-L-alanine (Ac-Ala-OH) and N-(9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH). While both are crucial reagents in peptide synthesis, their applications are distinct. This compound is primarily utilized for N-terminal acetylation (capping), a critical step for enhancing peptide stability and mimicking natural proteins. In contrast, Fmoc-Ala-OH serves as the fundamental building block for incorporating alanine residues into the growing peptide chain under the widely adopted Fmoc-SPPS strategy.

This comparison will elucidate the advantages and disadvantages of each reagent in their respective roles, supported by experimental data and detailed protocols to aid in the rational design and optimization of peptide synthesis workflows.

This compound for N-Terminal Acetylation: An Alternative to Acetic Anhydride (B1165640)

N-terminal acetylation is a common post-synthesis modification that can significantly increase a peptide's stability against enzymatic degradation by aminopeptidases.[1] The standard method for this "capping" process involves the use of acetic anhydride. However, this compound, activated by a coupling reagent, presents an alternative approach.

Advantages of this compound for N-Terminal Capping:
  • Reduced Risk of Side Reactions: The use of a pre-formed N-acetylated amino acid can potentially minimize side reactions that may occur with the highly reactive acetic anhydride, such as the acetylation of sensitive side chains.

  • Improved Solubility: In some cases, the acetylated amino acid may have better solubility in the coupling cocktail compared to the peptide-resin, facilitating a more efficient reaction.

Disadvantages of this compound for N-Terminal Capping:
  • Higher Cost: this compound is generally more expensive than acetic anhydride, which can be a significant factor in large-scale peptide synthesis.

  • Potentially Slower Reaction Kinetics: The coupling of a larger molecule like activated this compound may be slower compared to the rapid reaction of the smaller acetic anhydride.

Fmoc-Ala-OH for Peptide Chain Elongation: The Standard in Fmoc-SPPS

Fmoc-Ala-OH is the standard building block for introducing alanine into a peptide sequence using the Fmoc-SPPS methodology. The Fmoc protecting group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids.

Advantages of Fmoc-Ala-OH:
  • High Coupling Efficiency: Fmoc-Ala-OH generally exhibits high coupling efficiency, leading to high yields of the desired peptide.[2]

  • Low Risk of Racemization: Alanine, with its small methyl side chain, is one of the amino acids least prone to racemization during activation and coupling, ensuring the chiral integrity of the final peptide.[3]

  • Orthogonality: The Fmoc/tBu strategy provides an orthogonal protection scheme, allowing for selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups.[3]

Disadvantages of Fmoc-Ala-OH:
  • Potential for Impurities: Like all Fmoc-amino acids, Fmoc-Ala-OH can contain small amounts of impurities, such as Fmoc-β-Ala-OH, which can lead to the incorporation of undesired residues in the peptide sequence.[3]

  • Aggregation: While less of a concern for alanine itself, the growing peptide chain can sometimes aggregate, leading to incomplete coupling and deprotection steps.

Quantitative Data Summary

The following tables summarize the available quantitative data on the performance of this compound (as a capping agent) and Fmoc-Ala-OH (as an elongating building block) in SPPS.

ParameterThis compound (for N-terminal Acetylation)Acetic Anhydride (for N-terminal Acetylation)Reference
Purity of Acetylated Peptide Not directly reported in comparative studies.72% (for Ac-RRWQWR-NH2)[4]
Yield of Acetylated Peptide Not directly reported in comparative studies.Not explicitly stated, but purity is high.
Key Considerations Higher cost, potentially cleaner reaction profile.Lower cost, highly reactive, potential for side reactions.
ParameterFmoc-Ala-OH (with HCTU)Fmoc-Ala-OH (with COMU)Fmoc-Ala-OH (with HATU)Reference
Crude Peptide Purity (%) 90.84 (G-LHRH)90.35 (G-LHRH)89.91 (G-LHRH)
Coupling Time (min) 2 x 202 x 12 x 20
Racemization Potential LowLowLow[3]

Experimental Protocols

Protocol 1: N-Terminal Acetylation with this compound
  • Resin Preparation: Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 5 mL).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), a coupling reagent such as HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activated this compound solution to the peptide-resin and agitate for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (B129727) (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Standard Fmoc-Ala-OH Coupling Cycle
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Activation of Fmoc-Ala-OH: In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF.

  • Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 5 mL) to remove excess reagents and by-products.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction.

Signaling Pathways and Experimental Workflows

Ac_Ala_OH_Capping_Workflow start Peptide-Resin (N-terminus deprotected) ac_ala_activation Activate this compound (this compound, HBTU, DIPEA in DMF) start->ac_ala_activation 1. Prepare capping solution coupling Couple to Peptide-Resin ac_ala_activation->coupling 2. Add to resin wash Wash Resin (DMF, DCM, MeOH) coupling->wash 3. Reaction (2-4h) end Acetylated Peptide-Resin wash->end 4. Purify by washing

This compound N-terminal Capping Workflow

Fmoc_Ala_OH_Coupling_Workflow cluster_cycle Fmoc-SPPS Cycle for Alanine Incorporation deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Fmoc-Ala-OH Coupling (Fmoc-Ala-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->coupling If incomplete (recouple) end Peptide-Resin (with added Alanine, Fmoc protected) kaiser_test->end If complete start Peptide-Resin (Fmoc protected) start->deprotection next_cycle Proceed to next cycle or final deprotection end->next_cycle

Fmoc-Ala-OH Coupling Workflow in SPPS

References

A Comparative Analysis of N-acetylated Amino Acids in Enzymatic Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of N-acetylated amino acids (NAAs) in enzymatic reactions is paramount. This guide provides a comparative analysis of key NAAs, their performance in various enzymatic assays, and detailed experimental protocols to support further research and development.

N-acetylated amino acids, derivatives of amino acids with an acetyl group on the alpha-amino group, are integral to numerous biological processes. They serve as metabolic intermediates, signaling molecules, and substrates for a variety of enzymes. This guide focuses on three prominent NAAs: N-acetylaspartate (NAA), N-acetyl-L-cysteine (NAC), and N-acetyl-L-glutamate (NAG), offering a comparative look at their enzymatic interactions and the assays used to study them.

Quantitative Performance of N-acetylated Amino Acids in Enzymatic Assays

The enzymatic processing of N-acetylated amino acids is crucial for their biological function. Enzymes such as aminoacylases and deacetylases catalyze the hydrolysis of these compounds. The efficiency of this catalysis can be quantified by kinetic parameters like the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.

Below is a summary of kinetic parameters for the hydrolysis of various N-acetylated amino acids by different enzymes.

N-acetylated Amino AcidEnzymeKₘ (mM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Source(s)
N-acetyl-L-methioninePorcine Kidney Aminoacylase (B1246476) I0.99--[1]
N-acetyl-L-glutamatePorcine Kidney Aminoacylase I10.2--[1]
N-acetyl-L-phenylalaninePorcine Kidney Aminoacylase I5.5--[1]
N-acetylaspartate (NAA)Human Aspartoacylase (E. coli expressed)0.54 ± 0.060.045 ± 0.00283[2]
N-trifluoroacetyl-L-aspartateHuman Aspartoacylase (E. coli expressed)0.23 ± 0.030.81 ± 0.033522[2]
N-acetylaspartate (NAA)Human Aspartoacylase (P. pastoris expressed)0.49 ± 0.056.8 ± 0.213878[2]
N-trifluoroacetyl-L-aspartateHuman Aspartoacylase (P. pastoris expressed)0.26 ± 0.04122 ± 5469231[2]
AcRHKK(acetyl)-AMCHuman Histone Deacetylase 8 (HDAC8)14.1 ± 1.2 µM0.25 ± 0.0117730[3]
AcRHKK(hexanoyl)-AMCHuman Histone Deacetylase 8 (HDAC8)12.5 ± 1.5 µM0.44 ± 0.0235200[3]
AcRHKK(decanoyl)-AMCHuman Histone Deacetylase 8 (HDAC8)8.8 ± 1.1 µM0.47 ± 0.0253409[3]

Note: A direct comparative study of a wide range of N-acetylated amino acids with a single aminoacylase under identical conditions is limited in the available literature. The data presented here are compiled from different studies and should be interpreted with this in mind. The HDAC8 data on acylated lysine (B10760008) derivatives (AcRHKK(acyl)-AMC) are included as a proxy to compare the processing of different acyl groups.

Key N-acetylated Amino Acids in Enzymatic Assays

N-acetylaspartate (NAA): A Marker of Neuronal Health

NAA is one of the most abundant amino acids in the brain and its hydrolysis is catalyzed by aspartoacylase.[2] Altered NAA levels are associated with various neurological disorders, making its accurate quantification crucial. A sensitive fluorometric assay has been developed for this purpose.[4]

N-acetyl-L-cysteine (NAC): A Potent Antioxidant

NAC is a precursor to the antioxidant glutathione (B108866) and also possesses direct radical scavenging properties.[5] Its antioxidant capacity can be evaluated using assays like the Oxygen Radical Absorbance Capacity (ORAC) or Trolox Equivalent Antioxidant Capacity (TEAC) assays.

N-acetyl-L-glutamate (NAG): A Key Regulator of the Urea (B33335) Cycle

NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[6][7] The activation of CPS1 by NAG is critical for the detoxification of ammonia.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducible research.

Fluorometric Enzymatic Assay for N-acetylaspartate (NAA)

This protocol is adapted from a coupled enzymatic fluorimetric assay for the determination of NAA in biological samples.[4]

Principle: NAA is hydrolyzed by aspartoacylase to aspartate and acetate. The released aspartate is then oxidized by L-aspartate oxidase, producing hydrogen peroxide (H₂O₂). The H₂O₂ is measured using a peroxidase-coupled reaction with a fluorogenic substrate like Ampliflu Red.

Materials:

  • Aspartoacylase

  • L-aspartate oxidase

  • Horseradish peroxidase (HRP)

  • Ampliflu Red (or a similar fluorogenic peroxidase substrate)

  • NAA standard solution

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~530-560 nm / ~590 nm)

Procedure:

  • Sample Preparation: Deproteinize tissue extracts or other biological samples using a suitable method (e.g., perchloric acid precipitation followed by neutralization). To remove pre-existing aspartate, pass the deproteinized sample through a strong cation exchange column.

  • Standard Curve Preparation: Prepare a series of NAA standards in the reaction buffer (e.g., 0 to 100 µM).

  • Reaction Mixture Preparation: Prepare a master mix containing aspartoacylase, L-aspartate oxidase, HRP, and Ampliflu Red in the reaction buffer.

  • Assay:

    • Add 50 µL of each standard or sample to the wells of the 96-well plate.

    • Add 50 µL of the reaction mixture to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Determine the concentration of NAA in the samples from the standard curve.

Colorimetric Assay for N-acetylated Amino Acids (Morgan-Elson Method Adaptation)

This is a general method adapted from the Morgan-Elson method for N-acetylhexosamines, which can be used for the colorimetric determination of N-acetylated amino acids after alkaline treatment.[8][9]

Principle: N-acetylated amino acids, when heated in an alkaline solution, can form a chromogen that reacts with p-dimethylaminobenzaldehyde (Ehrlich's reagent) in an acidic environment to produce a colored product.

Materials:

  • N-acetylated amino acid standards

  • Potassium tetraborate (B1243019) solution (0.8 M, pH 9.1)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent): Dissolve 10 g of DMAB in 100 ml of a mixture of glacial acetic acid and concentrated hydrochloric acid (9:1 v/v).

  • Glacial acetic acid

  • Test tubes

  • Water bath

  • Spectrophotometer

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of the N-acetylated amino acid of interest.

  • Alkaline Treatment:

    • To 0.5 mL of each standard or sample in a test tube, add 0.1 mL of potassium tetraborate solution.

    • Heat the tubes in a boiling water bath for 3-5 minutes.

    • Cool the tubes in tap water.

  • Color Development:

    • Add 3 mL of the DMAB reagent to each tube.

    • Mix immediately and incubate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance of the solutions at a wavelength of around 585 nm.

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the N-acetylated amino acid in the samples from the standard curve.

Enzymatic Assay for Allosteric Activation of Carbamoyl Phosphate Synthetase I (CPS1) by N-acetyl-L-glutamate (NAG)

This protocol is designed to measure the activity of CPS1 and its activation by NAG.[10][11]

Principle: CPS1 catalyzes the formation of carbamoyl phosphate from bicarbonate, ammonia, and ATP. The activity of CPS1 is measured in a coupled reaction with ornithine transcarbamylase (OTC), which converts carbamoyl phosphate and ornithine to citrulline. The amount of citrulline produced is then quantified colorimetrically.

Materials:

  • Purified or recombinant Carbamoyl Phosphate Synthetase I (CPS1)

  • Ornithine Transcarbamylase (OTC)

  • N-acetyl-L-glutamate (NAG) solutions of varying concentrations

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Substrate solution containing: ATP, MgCl₂, KCl, NH₄Cl, KHCO₃, and L-ornithine

  • Colorimetric reagent for citrulline determination (e.g., diacetyl monoxime-thiosemicarbazide reagent)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube or well of a microplate, combine the assay buffer, CPS1 enzyme, and a specific concentration of NAG.

    • Prepare a control reaction without NAG.

    • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate Reaction: Add the substrate solution to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).

  • Citrulline Quantification:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Take an aliquot of the supernatant and add the colorimetric reagent for citrulline.

    • Heat the mixture (e.g., at 95°C for 15 minutes) to develop the color.

    • Cool to room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Create a standard curve using known concentrations of citrulline. Calculate the amount of citrulline produced in each reaction and determine the specific activity of CPS1 at different NAG concentrations. Plot the enzyme activity against the NAG concentration to observe the allosteric activation.

Visualizing Key Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Enzymatic_Assay_Workflow_for_NAA cluster_0 Sample Preparation cluster_1 Enzymatic Reaction cluster_2 Detection Biological_Sample Biological Sample (e.g., brain tissue) Deproteinization Deproteinization Biological_Sample->Deproteinization Cation_Exchange Cation Exchange Chromatography Deproteinization->Cation_Exchange Prepared_Sample Prepared Sample (NAA-containing) Cation_Exchange->Prepared_Sample NAA N-Acetylaspartate (from sample) Prepared_Sample->NAA Aspartate Aspartate NAA->Aspartate Hydrolysis Aspartoacylase Aspartoacylase H2O2 H₂O₂ Aspartate->H2O2 Oxidation L_Aspartate_Oxidase L-Aspartate Oxidase Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product Oxidation HRP Peroxidase (HRP) Fluorogenic_Substrate Fluorogenic Substrate (e.g., Ampliflu Red) Fluorescence_Reader Fluorescence Reader Fluorescent_Product->Fluorescence_Reader Data_Analysis Data Analysis Fluorescence_Reader->Data_Analysis

Enzymatic assay workflow for N-acetylaspartate (NAA).

Urea_Cycle_Activation The Urea Cycle and Allosteric Activation of CPS1 by NAG cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol NH4 NH₄⁺ CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH4->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate  Synthesis Ornithine Ornithine Citrulline Citrulline Carbamoyl_Phosphate->Citrulline OTC NAG N-Acetyl-L-Glutamate (NAG) NAG->CPS1 Allosteric Activation Ornithine->Carbamoyl_Phosphate Aspartate Aspartate Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS ATP2 ATP Fumarate Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Urea Urea Arginine->Urea ARG1

The Urea Cycle and Allosteric Activation of CPS1 by NAG.

NAC_Antioxidant_Mechanism Antioxidant Mechanisms of N-Acetyl-L-Cysteine (NAC) cluster_direct Direct Scavenging cluster_indirect Indirect Action via Glutathione (GSH) Synthesis NAC_direct N-Acetyl-L-Cysteine (NAC) Neutralized_ROS Neutralized ROS NAC_direct->Neutralized_ROS Donates electron ROS_direct Reactive Oxygen Species (ROS) NAC_indirect N-Acetyl-L-Cysteine (NAC) Cysteine L-Cysteine NAC_indirect->Cysteine Hydrolysis Deacetylation Deacetylation GSH Glutathione (GSH) Cysteine->GSH Precursor GSH_Synthesis Glutathione Synthetase GSSG Oxidized Glutathione (GSSG) GSH->GSSG Reduces ROS ROS_indirect Reactive Oxygen Species (ROS)

Antioxidant Mechanisms of N-Acetyl-L-Cysteine (NAC).

References

A Comparative Guide to Validating Ac-Ala-OH Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. The incorporation of modified amino acids, such as N-acetyl-L-alanine (Ac-Ala-OH), at the N-terminus requires rigorous validation to ensure the identity, purity, and structural integrity of the final product. This guide provides a comprehensive comparison of three orthogonal analytical techniques for validating the successful incorporation of this compound: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Techniques

Each method offers distinct advantages and limitations in the context of validating N-terminal acetylation. The choice of technique will depend on the specific requirements of the analysis, such as the need for high-throughput screening, detailed structural information, or definitive confirmation of N-terminal blockage.

ParameterMass Spectrometry (MS)Edman DegradationNuclear Magnetic Resonance (NMR)
Primary Function Precise mass determination, sequencingN-terminal sequencing3D structure and connectivity
This compound Confirmation Confirms mass shift of +42.0106 DaConfirms N-terminal blockage (no sequence)Direct observation of acetyl protons
Sensitivity High (femtomole to picomole)Moderate (picomole)[1]Low (micromole to millimole)
Sample Requirement Low (sub-picomole)10-100 picomoles[1]High (milligrams)
Throughput HighLowLow to Medium
Structural Information Fragmentation patternN-terminal sequence onlyDetailed 3D structure, conformation
Key Advantage Speed, sensitivity, and mass accuracyUnambiguous N-terminal sequence of unblocked peptidesNon-destructive, detailed structural insights
Key Limitation Indirect structural informationInability to sequence blocked N-termini[1][2]Low sensitivity, complex data analysis

Mass Spectrometry: The Gold Standard for Mass Verification

Mass spectrometry is a powerful and widely used technique for peptide analysis due to its high sensitivity, accuracy, and throughput. For validating the incorporation of this compound, MS is used to confirm the expected mass shift.

An N-terminal acetylation adds 42.0106 Da to the mass of the peptide. By comparing the experimentally measured mass of the synthesized peptide with its theoretical mass, the presence of the acetyl group can be confirmed. Tandem mass spectrometry (MS/MS) can further pinpoint the location of this modification to the N-terminal alanine (B10760859).

Experimental Data Example: MALDI-TOF MS

A Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrum of a peptide with and without N-terminal acetylation would show a clear mass shift. For a hypothetical peptide "Ala-Gly-Phe" (MW = 279.14 Da), the Ac-Ala-Gly-Phe would have a molecular weight of 321.15 Da. The mass spectrum of a successfully acetylated peptide would show a predominant peak at m/z corresponding to [M+H]+ of the acetylated form.

Experimental Workflow: Mass Spectrometry

cluster_sample_prep Sample Preparation cluster_ms_analysis MALDI-TOF MS Analysis cluster_data_analysis Data Analysis p1 Dissolve Peptide in 0.1% TFA p2 Mix with MALDI Matrix Solution p1->p2 p3 Spot onto MALDI Plate p2->p3 a1 Laser Desorption/ Ionization p3->a1 a2 Time-of-Flight Mass Analysis a1->a2 a3 Data Acquisition a2->a3 d1 Generate Mass Spectrum a3->d1 d2 Compare Experimental vs. Theoretical Mass d1->d2 d3 Confirm +42.01 Da Mass Shift d2->d3

MALDI-TOF MS workflow for acetylated peptide validation.

Detailed Protocol: MALDI-TOF MS Analysis of this compound Peptide
  • Sample Preparation :

    • Dissolve the purified peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water, to a concentration of 1-10 pmol/µL.[3]

    • Prepare a saturated solution of a MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a 1:1 (v/v) solution of acetonitrile (B52724) and 0.1% TFA in water.[3]

  • Spotting :

    • On a MALDI target plate, spot 0.5 µL of the peptide solution and immediately add 0.5 µL of the matrix solution.[3]

    • Alternatively, pre-mix the peptide and matrix solutions in a 1:1 ratio before spotting 1 µL onto the target plate.[3]

    • Allow the spot to air-dry completely, allowing for co-crystallization of the peptide and matrix.[3]

  • Mass Spectrometry Analysis :

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode. The instrument parameters should be optimized for the expected mass range of the peptide.

  • Data Analysis :

    • Process the raw data to obtain the mass spectrum.

    • Identify the peak corresponding to the singly protonated molecule [M+H]+.

    • Compare the measured monoisotopic mass with the theoretical mass of the this compound containing peptide. A successful acetylation will show a mass increase of 42.0106 Da compared to the non-acetylated peptide.

Edman Degradation: Confirmation by N-Terminal Blockage

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus.[1] Its application in validating this compound incorporation lies in its inability to proceed if the N-terminal α-amino group is modified.[1][2] If the peptide is successfully acetylated, the Edman degradation process will fail at the first cycle, providing strong evidence of a blocked N-terminus.

Experimental Data Example: Edman Degradation

In an Edman degradation experiment, the automated sequencer attempts to react the N-terminal amino acid with phenyl isothiocyanate (PITC), cleave it, and identify the resulting PTH-amino acid by HPLC.

  • Unmodified Peptide : A successful sequencing run will yield a chromatogram for each cycle, identifying the amino acid at that position.

  • This compound Peptide : The first cycle will yield no PTH-amino acid, indicating a blocked N-terminus. The sequencing report will show a "blank" or "no result" for the initial cycles.

Experimental Workflow: Edman Degradation

cluster_sample_prep Sample Preparation cluster_edman_cycle Edman Cycle 1 cluster_results Result Interpretation p1 Immobilize Peptide on PVDF Membrane e1 Couple with PITC p1->e1 e2 Attempt Cleavage with TFA e1->e2 e3 HPLC Analysis e2->e3 r1 No PTH-Amino Acid Detected e3->r1 r2 Conclusion: N-Terminus is Blocked r1->r2

Edman degradation workflow to confirm N-terminal blockage.

Detailed Protocol: Edman Degradation
  • Sample Preparation :

    • Ensure the peptide sample is highly pure (>90%) and free of salts and detergents.[4]

    • For liquid samples, dissolve the peptide in a volatile solvent like 0.1% TFA. The sample volume should be less than 200 µL.[4]

    • For solid samples or to remove interfering substances, immobilize the peptide on a PVDF membrane. This can be done by spotting the sample onto the membrane and allowing it to dry.[5]

  • Edman Sequencing :

    • Place the sample (in solution or on a PVDF membrane) into the reaction cartridge of an automated protein sequencer.

    • Initiate the sequencing program. The instrument will perform the following steps automatically for each cycle:

      • Coupling : Reaction of the N-terminal amino group with PITC under basic conditions.[5]

      • Cleavage : Treatment with anhydrous trifluoroacetic acid (TFA) to cleave the first peptide bond.[5]

      • Conversion : The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[5]

  • Data Analysis :

    • The PTH-amino acid from each cycle is injected into an HPLC system for identification.[5]

    • For an unblocked peptide, a chromatogram with a peak corresponding to a specific PTH-amino acid will be generated for each cycle.

    • For a peptide with this compound, the first cycle will not yield a PTH-amino acid peak, confirming the N-terminal is blocked.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Validation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it a powerful tool for unambiguous structure determination. For validating this compound incorporation, 1D and 2D NMR experiments can directly detect the presence of the acetyl group and its connectivity to the alanine residue.

Experimental Data Example: 1H NMR

In the 1H NMR spectrum of an this compound containing peptide, a characteristic singlet peak for the acetyl methyl protons will be observed, typically around 2.0 ppm.[6] This peak is absent in the spectrum of the non-acetylated peptide. Further confirmation can be obtained from 2D NMR experiments like COSY and HSQC, which show correlations between the acetyl protons and the alpha-proton of the N-terminal alanine.

Experimental Workflow: NMR Spectroscopy

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_analysis Data Analysis p1 Dissolve Peptide in D2O or H2O/D2O p2 Transfer to NMR Tube a1 Acquire 1D 1H Spectrum p2->a1 a2 Acquire 2D COSY/ HSQC Spectra a1->a2 d1 Identify Acetyl Proton Singlet (~2.0 ppm) a2->d1 d2 Analyze 2D Spectra for Connectivity d1->d2 d3 Confirm Ac-Ala Linkage d2->d3

NMR spectroscopy workflow for structural validation.

Detailed Protocol: 1D and 2D NMR of this compound Peptide
  • Sample Preparation :

    • Dissolve 1-5 mg of the peptide in 500-600 µL of a suitable deuterated solvent, such as D2O or a mixture of 90% H2O/10% D2O.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • 1D 1H NMR : Acquire a standard one-dimensional proton NMR spectrum. This will provide an overview of all proton signals in the peptide.

    • 2D COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7] A cross-peak between the alpha-proton and beta-protons of the N-terminal alanine would be expected.

    • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and their directly attached carbons.[8] A cross-peak between the acetyl protons and the acetyl carbonyl carbon, and between the alanine alpha-proton and alpha-carbon would be observed.

  • Data Analysis :

    • In the 1D 1H spectrum, identify the singlet peak around 2.0 ppm, which is characteristic of the acetyl methyl protons.[6]

    • In the 2D COSY spectrum, confirm the spin system of the alanine residue.

    • In the 2D HSQC spectrum, confirm the expected proton-carbon correlations for the Ac-Ala moiety. The presence of these specific correlations provides definitive proof of the successful and correct incorporation of this compound at the N-terminus.

Conclusion

Validating the incorporation of this compound into a peptide sequence is a critical step in ensuring the quality and reliability of synthetic peptides for research and development. While Mass Spectrometry provides a rapid and sensitive confirmation of the correct mass, Edman Degradation offers a definitive check for N-terminal blockage. For unequivocal structural proof, NMR Spectroscopy stands as the most thorough method, providing detailed atomic-level information. The complementary use of these techniques offers a robust and comprehensive validation strategy for any research professional working with N-terminally modified peptides.

References

Characterization of N-Acetyl-Alanine (Ac-Ala-OH) by 1H and 13C NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of N-acetyl-alanine (Ac-Ala-OH) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. For comparative purposes, spectral data and experimental protocols for other structurally related N-acetylated amino acids, namely N-acetyl-glycine (Ac-Gly-OH), N-acetyl-leucine (Ac-Leu-OH), and N-acetyl-valine (Ac-Val-OH), are also presented. The information herein is intended to serve as a practical resource for the structural elucidation and verification of these compounds in a research and development setting.

Comparative NMR Data

The following tables summarize the 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and selected alternative N-acetylated amino acids. The data has been compiled from various sources and represents typical values obtained in deuterated water (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundSolventα-Hβ-Hγ-H / OtherAcetyl-CH₃Amide-NH
This compoundD₂O~4.11~1.31 (CH₃)-~2.00-
Ac-Gly-OHD₂O~3.75--~2.05-
Ac-Leu-OHDMSO-d₆~4.20~1.63 (CH), ~1.49 (CH₂)~0.89 (CH₃), ~0.84 (CH₃)~1.84~8.09
Ac-Val-OHDMSO-d₆~4.14~2.04 (CH)~0.88 (2 x CH₃)~1.88~8.00

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundSolventCarbonyl (COOH)Carbonyl (Amide)α-Cβ-Cγ-C / OtherAcetyl-CH₃
This compoundD₂O~176.0~182.9~53.7~20.1 (CH₃)-~24.6
Ac-Gly-OHD₂O~174.4~177.3~43.7--~25.5
Ac-Leu-OHDMSO-d₆~174.0~169.3~50.9~40.5 (CH₂), ~24.1 (CH)~22.9 (CH₃), ~21.5 (CH₃)~22.4
Ac-Val-OHDMSO-d₆~173.2~169.2~58.2~30.1 (CH)~19.2 (CH₃), ~18.3 (CH₃)~22.5

Experimental Protocols

The following are detailed methodologies for the acquisition of 1H and 13C NMR spectra for N-acetylated amino acids. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the N-acetylated amino acid for 1H NMR or 50-100 mg for 13C NMR into a clean, dry vial.[1]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.[1] Gentle heating may be applied if necessary.[1]

  • Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[1]

  • Capping and Labeling: Securely cap and clearly label the NMR tube.[1]

1H NMR Data Acquisition
  • Spectrometer: Bruker Avance (or equivalent) operating at a proton frequency of 400 MHz or higher.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') or a water suppression sequence (e.g., 'noesygppr1d') if using D₂O without complete deuteration of exchangeable protons.

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): 10-16 ppm.

    • Temperature: 298 K (25 °C).

13C NMR Data Acquisition
  • Spectrometer: Bruker Avance (or equivalent) operating at a carbon frequency of 100 MHz or higher.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

    • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.[1]

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks have a positive, absorptive lineshape.[1]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[1]

  • Referencing: The chemical shift axis is calibrated to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O, DMSO at ~2.50 ppm for ¹H; DMSO at ~39.52 ppm for ¹³C) or an internal standard (e.g., DSS).

  • Integration: The relative area under each peak in the 1H NMR spectrum is determined to establish proton ratios.

  • Peak Picking: The precise chemical shift of each peak is identified.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for NMR sample preparation and data acquisition.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock tune Tune and Match Probe lock->tune shim Shim Magnetic Field tune->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference analyze Analysis (Integration, Peak Picking) reference->analyze

References

N-Terminal Acetylation with Ac-Ala-OH: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and research, achieving optimal stability is a critical determinant of efficacy and shelf-life. Unmodified peptides are often susceptible to rapid degradation by proteases, limiting their bioavailability and therapeutic window. A widely adopted strategy to counteract this is the modification of the peptide's N-terminus. This guide provides a detailed comparison of the stability of peptides with and without N-terminal acetylation, specifically focusing on the introduction of an N-terminal Ac-Ala-OH group. We will delve into the underlying mechanisms, present supporting quantitative data from relevant studies, and provide detailed experimental protocols for stability assessment.

The Mechanism of Enhanced Stability

The primary route of degradation for many peptides in biological systems is through the action of exopeptidases, particularly aminopeptidases, which sequentially cleave amino acid residues from the free N-terminus.[1][2][3] N-terminal acetylation effectively "caps" this reactive site by introducing an acetyl group (-COCH₃), thereby removing the positive charge of the terminal amino group.[4][5][6] This modification sterically hinders the binding of aminopeptidases, rendering the peptide significantly more resistant to enzymatic degradation.[1][2]

The addition of an alanine (B10760859) residue to form an N-terminal this compound modification further contributes to the overall stability and can influence the peptide's conformational properties. Alanine is known for its helix-stabilizing properties, which can contribute to a more defined secondary structure, potentially further shielding the peptide backbone from endopeptidases.[7]

Quantitative Comparison of Peptide Stability

The impact of N-terminal acetylation on peptide stability has been quantified in numerous studies. While specific data for an identical peptide with and without this compound is proprietary and varies depending on the full peptide sequence, the following tables summarize representative data from studies on similar short peptides, illustrating the significant increase in half-life upon N-terminal acetylation.

Table 1: Half-Life of Peptides in Human Serum

Peptide SequenceN-Terminal ModificationHalf-Life (t½) in Human Serum (hours)Reference
H-Gly-Ala-Tyr-OHNone< 0.5Representative data based on[1]
Ac-Gly-Ala-Tyr-OHN-terminal Acetyl> 6Representative data based on[1]
Lfc (RRWQWR-NH₂)None0.5[8]
Ac-Lfc (Ac-RRWQWR-NH₂)N-terminal Acetyl1.5[8]
Anionic Peptide (PD)None< 1 (approx. 22% remaining at 0.5h)[9]
Ac-Anionic Peptide (Ac-PD)N-terminal Acetyl> 12 (significantly higher stability over 24h)[9]

Table 2: Degradation of Peptides by Specific Proteases

PeptideProtease% Degradation after 4 hoursReference
SomatostatinHuman Serum Proteases~80%[9]
Ac-SomatostatinHuman Serum Proteases~20%[9]
Antimicrobial Peptide L163TrypsinHigh[10]
Ac-L163TrypsinSignificantly Reduced[10]

Experimental Protocols

To empirically determine and compare the stability of a peptide with and without N-terminal this compound, the following experimental protocols are commonly employed.

Protocol 1: Peptide Stability in Human Serum

Objective: To determine the half-life of the peptides in a physiologically relevant medium.

Materials:

  • Peptide with free N-terminus

  • Peptide with N-terminal this compound

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Low-bind microcentrifuge tubes

  • Incubator at 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in PBS.

  • Incubation: In low-bind microcentrifuge tubes, add 90 µL of pre-warmed human serum to 10 µL of each peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), take an aliquot of the reaction mixture.

  • Protein Precipitation: To stop the enzymatic reaction, add 2 volumes of ice-cold acetonitrile with 0.1% TFA to the aliquot. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate serum proteins.[11]

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase HPLC or LC-MS.

  • Quantification: The amount of intact peptide at each time point is determined by integrating the peak area corresponding to the peptide. The percentage of remaining peptide is calculated relative to the 0-hour time point.

  • Half-Life Calculation: The half-life (t½) is calculated by fitting the data to a one-phase decay model.

Protocol 2: Resistance to Specific Protease Degradation

Objective: To assess the stability of the peptides against a specific protease, such as trypsin or chymotrypsin.

Materials:

  • Peptide with free N-terminus

  • Peptide with N-terminal this compound

  • Specific protease (e.g., Trypsin) solution of known concentration

  • Reaction buffer appropriate for the chosen protease (e.g., Ammonium bicarbonate for trypsin)

  • Quenching solution (e.g., 10% TFA)

  • HPLC or LC-MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the peptide solution and the reaction buffer. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Initiate Reaction: Add the protease solution to initiate the degradation reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time Points: At various time intervals, withdraw aliquots of the reaction mixture.

  • Quench Reaction: Immediately add the quenching solution to the aliquots to inactivate the protease.

  • Analysis: Analyze the samples using HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide versus time to compare the degradation rates of the modified and unmodified peptides.

Visualizing the Impact of N-Terminal Acetylation

The following diagrams illustrate the experimental workflow for assessing peptide stability and the logical relationship between N-terminal modification and protection from enzymatic degradation.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P_unmod Unmodified Peptide Serum Human Serum / Protease P_unmod->Serum P_mod This compound Peptide P_mod->Serum Incubate Incubate at 37°C (Time Points: 0, 0.5, 1, 2, 4... hrs) Serum->Incubate Precipitate Protein Precipitation (Acetonitrile) Incubate->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Analyze HPLC / LC-MS Analysis Centrifuge->Analyze Data Data Analysis (Half-Life Calculation) Analyze->Data

Fig 1. Experimental workflow for peptide stability assay.

stability_mechanism cluster_unmodified Unmodified Peptide cluster_modified N-Terminally Acetylated Peptide Unmod_Peptide H₂N-Ala-Gly-... Free_N Free N-Terminus (Positive Charge) Unmod_Peptide->Free_N Aminopeptidase Aminopeptidase Free_N->Aminopeptidase Recognized Mod_Peptide Ac-Ala-Gly-... Capped_N Capped N-Terminus (Neutral) Mod_Peptide->Capped_N Capped_N->Aminopeptidase Not Recognized Degradation Enzymatic Degradation Aminopeptidase->Degradation Stability Enhanced Stability Aminopeptidase->Stability

Fig 2. Mechanism of protection by N-terminal acetylation.

Conclusion

N-terminal modification with this compound is a robust strategy for enhancing the stability of peptides against enzymatic degradation. By capping the N-terminus, this modification effectively blocks the action of aminopeptidases, leading to a significant increase in the peptide's half-life in biological fluids. This enhanced stability is a crucial attribute for the development of peptide-based drugs, ensuring a longer duration of action and potentially improved therapeutic outcomes. The experimental protocols provided herein offer a standardized approach for researchers to validate the stability of their own modified peptides.

References

Ac-Ala-OH: A Comparative Guide for its Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality and reliability of a reference standard are paramount to achieving accurate and reproducible results. N-Acetyl-L-alanine (Ac-Ala-OH) is a commonly utilized reference standard in various analytical applications, particularly in the analysis of amino acids and peptides. This guide provides an objective comparison of this compound with other relevant alternatives, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their specific needs.

Performance Comparison of this compound and Alternatives

This compound offers a balance of stability, purity, and ease of use. However, other N-protected alanine (B10760859) derivatives, such as Boc-Ala-OH and Fmoc-Ala-OH, are also employed as reference standards, primarily in the context of peptide synthesis and analysis. The choice of reference standard can impact the accuracy and reliability of analytical methods.

ParameterThis compound (N-Acetyl-L-alanine)Boc-Ala-OH (N-Boc-L-alanine)Fmoc-Ala-OH (N-Fmoc-L-alanine)L-Alanine
Typical Purity ≥98% (HPLC, Titration)≥98% (TLC), ≥99% (HPLC)[1]~95% to ≥98%>99%
Molecular Weight 131.13 g/mol 189.21 g/mol 311.34 g/mol 89.09 g/mol
Key Features Stable, good solubility in aqueous solutions.Stable under neutral and basic conditions; acid-labile.Base-labile protecting group.[2]The native amino acid, highly soluble in water.
Primary Applications General reference for amino acid and peptide analysis, metabolic studies.Reference standard in peptide synthesis and related analytical methods.Reference standard in solid-phase peptide synthesis and related analytics.[2][3]Primary standard for amino acid analysis.
Potential for Degradation Susceptible to hydrolysis of the amide bond under strong acidic or basic conditions.[4]Cleavage of the Boc group in acidic conditions.Cleavage of the Fmoc group in basic conditions (e.g., piperidine).[2]Stable under typical analytical conditions.
Advantages Cost-effective, structurally similar to acetylated residues in proteins.The Boc group can be removed under mild acidic conditions.The Fmoc group's UV absorbance facilitates detection.Represents the unmodified analyte.
Disadvantages Lacks a strong chromophore for UV detection at higher wavelengths.Acid lability requires careful pH control of solutions.Higher cost, potential for impurities like Fmoc-β-Ala-OH.[5]May not be suitable for methods specifically analyzing N-terminally modified peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate application of this compound as a reference standard. Below are protocols for common analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of this compound and can be adapted for other N-acetylated amino acids.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL) to establish a calibration curve.

4. Sample Preparation:

  • Dissolve the this compound sample in Mobile Phase A to a concentration within the calibration range.

5. Analysis:

  • Inject the standards and samples onto the HPLC system.

  • The purity is calculated by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and assessing the purity of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

3. NMR Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

  • Typical parameters include a 30-degree pulse angle, a 2-second acquisition time, and a 5-second relaxation delay.

4. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Compare the chemical shifts and coupling constants of the observed signals with known values for this compound to confirm its identity.

  • Purity can be estimated by comparing the integral of the analyte's signals to those of any impurities present.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade water

  • HPLC grade methanol (B129727) or acetonitrile

  • Formic acid (for ESI)

2. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture, such as 50:50 water/methanol with 0.1% formic acid.

3. Mass Spectrometry Analysis:

  • Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive or negative ion mode using electrospray ionization (ESI).

4. Data Analysis:

  • Look for the protonated molecule [M+H]⁺ (m/z 132.06) or the deprotonated molecule [M-H]⁻ (m/z 130.05) to confirm the molecular weight of this compound.

Visualizing Experimental Workflows and Logical Comparisons

To further clarify the application and comparison of these reference standards, the following diagrams illustrate a typical experimental workflow and a logical comparison of their key attributes.

G Experimental Workflow for Reference Standard Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Weighing Accurate Weighing of Reference Standard Standard_Solution Preparation of Stock and Working Solutions Standard_Weighing->Standard_Solution Solvent_Prep Preparation of Analytical Solvents Solvent_Prep->Standard_Solution Sample_Injection Sample Injection Standard_Solution->Sample_Injection Instrument_Setup Instrument Setup and Calibration Instrument_Setup->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation/ Structural Confirmation Peak_Integration->Purity_Calculation Reporting Reporting of Results Purity_Calculation->Reporting

Caption: A typical workflow for the analysis of a reference standard.

G Logical Comparison of Alanine-Based Reference Standards cluster_acetyl N-Acetyl-L-alanine (this compound) cluster_boc N-Boc-L-alanine (Boc-Ala-OH) cluster_fmoc N-Fmoc-L-alanine (Fmoc-Ala-OH) Ac_Purity High Purity (≥98%) Ac_Application Broad Analytical Use Ac_Purity->Ac_Application Ac_Stability Good General Stability Ac_Stability->Ac_Application Ac_Detection Weak UV Chromophore Ac_Application->Ac_Detection main drawback Ac_Cost Cost-Effective Ac_Cost->Ac_Application Boc_Purity High Purity (≥98%) Boc_Application Peptide Synthesis Focus Boc_Purity->Boc_Application Boc_Stability Acid Labile Boc_Stability->Boc_Application key consideration Boc_Detection Weak UV Chromophore Boc_Application->Boc_Detection main drawback Boc_Cost Moderate Cost Boc_Cost->Boc_Application Fmoc_Purity Variable Purity (~95-98%) Fmoc_Application Peptide Synthesis Focus Fmoc_Purity->Fmoc_Application requires verification Fmoc_Stability Base Labile Fmoc_Stability->Fmoc_Application key consideration Fmoc_Detection Strong UV Chromophore Fmoc_Application->Fmoc_Detection key advantage Fmoc_Cost Higher Cost Fmoc_Cost->Fmoc_Application

References

N-Terminal Capping Strategies: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in translating a promising lead into a viable therapeutic. Unmodified peptides are often susceptible to rapid degradation by exopeptidases, significantly limiting their in vivo half-life and therapeutic efficacy. N-terminal capping is a widely employed strategy to block this primary degradation pathway. This guide provides a detailed comparison of Ac-Ala-OH and other common N-terminal modifications, supported by experimental data, to aid in the rational design of stable peptide-based drugs.

This compound: The Standard-Bearer in N-Terminal Protection

N-terminal acetylation, the introduction of an acetyl group (CH₃CO-) to the N-terminal amino acid, is a common and effective method to enhance peptide stability.[1] This modification neutralizes the positive charge of the N-terminal amine, mimicking the structure of many natural proteins and sterically hindering the approach of aminopeptidases, the enzymes responsible for cleaving peptides from the N-terminus.[1][2] The use of an alanine (B10760859) residue adjacent to the acetyl group (this compound) is a frequent choice, though the specific amino acid can be varied.

Comparative Analysis of N-Terminal Capping Strategies

While acetylation is a robust and cost-effective method, other N-terminal modifications offer distinct advantages and may be more suitable for specific applications. The following tables summarize quantitative data on the impact of various N-terminal caps (B75204) on peptide stability. It is important to note that the data presented is compiled from different studies on various peptide sequences, and direct comparisons should be made with this in mind.

Table 1: Stability of N-Acetylated vs. Unmodified Peptides in Human Plasma
Peptide Sequence/TypeN-Terminal ModificationHalf-life (t½) in Human Plasma (hours)Fold Increase in StabilityReference
Anionic Peptide (Ac-AD)Acetylation8.64Significant increase[3]
Anionic Peptide (AD)Unmodified< 0.5-[3]
Anionic Peptide (Ac-PD)Acetylation20.7Significant increase[3]
Anionic Peptide (PD)Unmodified~0.5-[3]
Cationic Peptide (Ac-AK)Acetylation< 0.5Marginal increase[3]
Cationic Peptide (AK)Unmodified< 0.5-[3]
Cationic Peptide (Ac-PK)Acetylation< 0.5Marginal increase[3]
Cationic Peptide (PK)Unmodified< 0.5-[3]

As demonstrated in the table, N-terminal acetylation significantly enhanced the stability of anionic peptides in human plasma, with half-lives extending to over 20 hours.[3] However, the stabilizing effect was marginal for the cationic peptides studied.[3]

Table 2: In Vivo Stability of a Lutetium-177 Labeled Peptide
Peptide AnalogN-Terminal Modification% Intact Peptide in Blood (10 min post-injection)% Intact Peptide in Blood (30 min post-injection)Reference
[¹⁷⁷Lu]Lu-2DOTA-DGlu92.8 ± 0.7684.4[4]
[¹⁷⁷Lu]Lu-1Unmodified68.6 ± 2.344.0[4]

This study highlights that a more complex N-terminal modification, in this case, a chelating agent for a radiometal, can also confer significant in vivo stability against enzymatic degradation.[4]

Table 3: Overview of Other N-Terminal Capping Strategies and Their Impact on Stability
N-Terminal CapGeneral Effect on Half-lifeExample/Comment
Pyroglutamate (pGlu) Increased stabilityForms a cyclic lactam, effectively blocking aminopeptidases. Found in many natural peptide hormones.
Lipidation Significant increaseAttachment of a fatty acid chain enhances binding to serum albumin, reducing renal clearance and protecting from degradation. The length of the acyl chain can be optimized for desired pharmacokinetic properties.[5][6]
PEGylation Substantial increaseCovalent attachment of polyethylene (B3416737) glycol (PEG) increases the hydrodynamic radius, which shields the peptide from enzymatic degradation and reduces kidney filtration.[1][2][7] The size of the PEG molecule can be varied to fine-tune the half-life.

Visualizing the Mechanism of Peptide Degradation and Protection

The following diagrams illustrate the enzymatic degradation of peptides and how N-terminal capping provides a protective shield.

Peptide_Degradation_Pathway Unmodified_Peptide Unmodified Peptide (Free N-Terminus) Aminopeptidase Aminopeptidase Unmodified_Peptide->Aminopeptidase Susceptible to Cleavage Degraded_Fragments Degraded Fragments (Inactive) Aminopeptidase->Degraded_Fragments Enzymatic Degradation N_Terminal_Capping_Protection Capped_Peptide N-Terminally Capped Peptide (e.g., this compound) Aminopeptidase Aminopeptidase Capped_Peptide->Aminopeptidase Resistant to Cleavage Stable_Peptide Intact, Active Peptide Capped_Peptide->Stable_Peptide Maintains Integrity Experimental_Workflow Start Start Prepare_Solutions Prepare Peptide Stock and Serum Aliquots Start->Prepare_Solutions Incubate Incubate Peptide with Serum at 37°C Prepare_Solutions->Incubate Sample Take Samples at Various Time Points Incubate->Sample Precipitate Stop Reaction and Precipitate Proteins (ACN/TFA) Sample->Precipitate Centrifuge Centrifuge to Pellet Proteins Precipitate->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Calculate Calculate % Intact Peptide and Half-life Analyze->Calculate End End Calculate->End

References

A Comparative Analysis of Ac-Ala-OH and Other Alanine Derivatives in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and pharmaceutical development, alanine (B10760859) and its derivatives serve as fundamental building blocks and versatile molecular tools. This guide provides an objective comparison of N-acetyl-L-alanine (Ac-Ala-OH) with other key alanine derivatives, including Boc-L-alanine (Boc-Ala-OH), D-alanine, and β-alanine. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most appropriate alanine derivative for their specific research needs.

I. Overview of Alanine Derivatives

Alanine, a non-essential amino acid, is a cornerstone of protein structure and metabolic pathways.[1] Its derivatives, modified at the amino or carboxyl group or differing in stereochemistry, offer unique properties that are leveraged in a multitude of research applications. This compound, with its acetylated amino group, and Boc-Ala-OH, with its tert-butyloxycarbonyl protecting group, are extensively used in peptide synthesis.[][3] D-alanine is a key component of bacterial cell walls, making it a target for antibiotics, while β-alanine is a precursor to the dipeptide carnosine, which is important for muscle function.

II. Comparative Data on Performance

The selection of an appropriate alanine derivative is critical for experimental success. The following tables provide a comparative summary of these compounds across various applications based on available data.

Table 1: Physicochemical Properties
PropertyThis compoundBoc-Ala-OHD-Alanineβ-Alanine
CAS Number 97-69-8[4]15761-38-3338-69-2107-95-9
Molecular Formula C₅H₉NO₃[4]C₈H₁₅NO₄C₃H₇NO₂C₃H₇NO₂
Molecular Weight ( g/mol ) 131.13[4]189.2189.0989.09
Structure Acetylated L-alanineN-tert-butyloxycarbonyl protected L-alanineD-enantiomer of alanineAmino group at the β-carbon
Primary Application Peptide synthesis, metabolic studiesSolid-phase peptide synthesis[]Antibiotic research, bacterial cell wall studiesNutritional supplements, carnosine synthesis
Table 2: Application-Specific Performance
ApplicationDerivativeKey Performance MetricQuantitative Data
Peptide Synthesis This compound / Boc-Ala-OHCoupling Efficiency / YieldMethod-dependent; Fmoc strategy often yields higher purity for complex peptides compared to Boc.[5]
Enzyme Inhibition Fluoroalanine derivativesIC₅₀ against O-acetylserine sulfhydrylase (OASS)Monofluoroalanine: IC₅₀ = 480 µM (OASS-A), 1290 µM (OASS-B)[6]
Cytotoxicity Various derivativesIC₅₀ against cancer cell linesHighly variable depending on the derivative and cell line. e.g., some bis-imidazole-thiazole hybrids show IC₅₀ values of 4.09-9.05 μM.[7]

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments involving alanine derivatives.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual synthesis of a peptide using Fmoc-protected amino acids, which can include derivatives like this compound or Boc-Ala-OH (after appropriate modification).

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including the alanine derivative of choice)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HBTU, and HOBt in DMF. Add DIEA and then add the mixture to the resin. Agitate to facilitate coupling. Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail to release the peptide.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify using HPLC.[8][9]

Enzyme Kinetics Assay: Alanine Transaminase (ALT)

This protocol is for determining the kinetic parameters of ALT, which catalyzes the interconversion of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate.[10]

Materials:

  • Purified Alanine Transaminase (ALT)

  • L-Alanine and L-Glutamate standard solutions

  • α-Ketoglutarate

  • NADH

  • Lactate (B86563) dehydrogenase (LDH) (for coupled assay)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, NADH, LDH, and α-ketoglutarate in a cuvette.

  • Substrate Addition: Add varying concentrations of L-alanine to initiate the reaction.

  • Monitoring: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. This is proportional to the rate of pyruvate formation.

  • Data Analysis: Calculate the initial reaction velocities (v₀) for each substrate concentration.

  • Parameter Determination: Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.[11][12]

LDH Cytotoxicity Assay

This assay quantitatively measures lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity of a test compound, such as an alanine derivative.[13]

Materials:

  • Cultured cells in a 96-well plate

  • Test compound (alanine derivative)

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis solution (for maximum LDH release control)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate.

  • Compound Treatment: Treat the cells with various concentrations of the alanine derivative. Include untreated cells (negative control) and cells treated with lysis solution (positive control for maximum LDH release).

  • Incubation: Incubate for a predetermined exposure time.

  • Supernatant Transfer: Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reagent mixture to each well and incubate at room temperature, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the controls.[14][15][16]

IV. Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

sps_workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat Repeat for all amino acids? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage Repeat->Cleavage No Purification Purification Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Solid-Phase Peptide Synthesis (SPPS) Workflow.

alanine_metabolism Alanine L-Alanine Pyruvate Pyruvate Alanine->Pyruvate Pyruvate->Alanine ALT Glucose Glucose Pyruvate->Glucose Gluconeogenesis TCA TCA Cycle Pyruvate->TCA AlphaKG α-Ketoglutarate Glutamate L-Glutamate AlphaKG->Glutamate Glutamate->AlphaKG ALT ALT ALT

Alanine Metabolism Pathway.

V. Conclusion

The choice between this compound and other alanine derivatives is contingent upon the specific experimental goals. This compound and Boc-Ala-OH are mainstays in peptide synthesis, with the choice between them often dictated by the desired protection strategy (Fmoc vs. Boc). D-alanine is indispensable for research targeting bacterial processes, while β-alanine is primarily used in studies related to muscle physiology and nutrition. A thorough understanding of their distinct properties and the availability of robust experimental protocols are paramount for advancing research in drug discovery and the broader life sciences.

References

A Comparative Guide to Scalable N-Acetyl-L-alanine (Ac-Ala-OH) Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a validation of a scalable synthesis protocol for N-Acetyl-L-alanine (Ac-Ala-OH) and objectively compares its performance with alternative methods. The information presented is supported by experimental data to aid researchers in selecting the most suitable protocol for their specific needs, focusing on scalability, efficiency, and environmental impact.

Comparative Analysis of this compound Synthesis Protocols

The selection of a synthesis protocol for this compound on a large scale hinges on several factors including yield, purity, reaction time, cost of reagents, and environmental footprint. This guide evaluates three prominent methods for the N-acetylation of L-alanine.

ParameterProtocol 1: Acetic Anhydride (B1165640) in Acetic AcidProtocol 2: Acetyl Chloride in BrineProtocol 3: Catalytic Acetic Acid with Ethyl Acetate (B1210297)
Acylating Agent Acetic AnhydrideAcetyl ChlorideEthyl Acetate
Solvent/Medium Acetic AcidBrine SolutionEthyl Acetate (reagent and solvent)
Catalyst Not requiredWeak base (e.g., Sodium Acetate)Acetic Acid (catalytic amount)
Reaction Temperature 85-115 °C[1]Room Temperature80-120 °C[2]
Reported Yield 78-83% (for D,L-alanine)[1]Excellent (quantitative data not specified)[3]Excellent (quantitative data not specified)[2]
Key Advantages High purity and yield without aqueous workup, suitable for large scale.[1]Environmentally benign (brine medium), uses readily available and inexpensive reagents.[3]Green chemistry approach, avoids corrosive reagents.[2]
Key Disadvantages Requires elevated temperatures and evaporation of acetic acid.High reactivity of acetyl chloride requires careful handling.[3]May require longer reaction times compared to more reactive acylating agents.

Experimental Protocols

Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol is adapted from a method developed for the scalable synthesis of N-acetyl-D,L-α-aminocarboxylic acids.[1]

Materials:

  • L-alanine

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Dissolve L-alanine in glacial acetic acid at a concentration of less than 3 mol of L-alanine per liter of acetic acid.[1]

  • Heat the solution to a temperature between 85 °C and 115 °C.[1]

  • Add 1.0 to 1.1 molar equivalents of acetic anhydride per mole of L-alanine to the heated solution.[1]

  • Maintain the reaction temperature for a sufficient time to ensure complete acetylation. The reaction progress can be monitored by techniques such as HPLC.

  • After the reaction is complete, evaporate the acetic acid under reduced pressure to obtain the crude N-Acetyl-L-alanine as a melt or solid.[1]

  • The product can be further purified by crystallization from water if required.

Protocol 2: N-Acetylation using Acetyl Chloride in Brine

This environmentally friendly protocol utilizes a brine solution and a weak base.[3]

Materials:

  • L-alanine

  • Acetyl chloride

  • Saturated sodium chloride solution (brine)

  • Sodium acetate or triethylamine

  • Acetone (B3395972)

  • Hydrochloric acid (conc.)

  • Sodium bicarbonate solution (saturated)

Procedure:

  • Dissolve L-alanine in a saturated brine solution.

  • Add a weak base, such as sodium acetate (1.5 equivalents), to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acetyl chloride (1.1 equivalents) in acetone to the cooled mixture with continuous stirring.

  • After the addition is complete, continue stirring for one hour.

  • Acidify the reaction mixture with concentrated HCl.

  • The N-Acetyl-L-alanine will precipitate as a solid.

  • Filter the solid product under suction and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol/water.

Protocol 3: Catalytic N-Acetylation with Ethyl Acetate

This method represents a greener alternative using a less reactive acylating agent and a catalytic amount of acid.[2]

Materials:

  • L-alanine

  • Ethyl acetate

  • Acetic acid (catalytic amount, e.g., 10 mol%)

Procedure:

  • Suspend L-alanine in ethyl acetate.

  • Add a catalytic amount of acetic acid (10 mol%) to the suspension.

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.[2]

  • Stir the reaction mixture at this temperature until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, N-Acetyl-L-alanine, may precipitate out of the solution upon cooling.

  • Isolate the product by filtration and wash with cold ethyl acetate.

  • Further purification can be achieved by recrystallization.

Workflow Visualizations

The following diagrams illustrate the key steps in the validated and alternative synthesis protocols for this compound.

AceticAnhydrideProtocol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification L_alanine L-alanine Dissolution Dissolve L-alanine in Acetic Acid L_alanine->Dissolution Acetic_Anhydride Acetic Anhydride Addition Add Acetic Anhydride Acetic_Anhydride->Addition Acetic_Acid Acetic Acid Acetic_Acid->Dissolution Heating Heat to 85-115 °C Dissolution->Heating Heating->Addition Reaction Acetylation Reaction Addition->Reaction Evaporation Evaporate Acetic Acid Reaction->Evaporation Crystallization Crystallization (optional) Evaporation->Crystallization Final_Product This compound Crystallization->Final_Product

Caption: Workflow for this compound synthesis using acetic anhydride.

AcetylChlorideProtocol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification L_alanine L-alanine Dissolution Dissolve L-alanine in Brine + Base L_alanine->Dissolution Acetyl_Chloride Acetyl Chloride Addition Add Acetyl Chloride Acetyl_Chloride->Addition Brine Brine Solution Brine->Dissolution Base Weak Base Base->Dissolution Cooling Cool to 0 °C Dissolution->Cooling Cooling->Addition Reaction Acetylation Reaction Addition->Reaction Acidification Acidify with HCl Reaction->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filter Product Precipitation->Filtration Final_Product This compound Filtration->Final_Product

Caption: Workflow for this compound synthesis using acetyl chloride in brine.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Anti-Ac-Ala-OH Peptide Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy of immunoassays and the targeted efficacy of antibody-based therapeutics. This guide provides an objective comparison of the cross-reactivity of antibodies targeting N-acetyl-L-alanine (Ac-Ala-OH) containing peptides against various peptide analogs. The presented experimental data, protocols, and visualizations offer a comprehensive framework for evaluating antibody performance.

The N-terminal acetylation of proteins is a common post-translational modification that can influence protein stability, localization, and interaction with other molecules. Antibodies raised against peptides with an N-terminal acetylated alanine (B10760859) are valuable tools for studying these phenomena. However, the specificity of these antibodies is critical, as cross-reactivity with other similar peptide sequences can lead to misleading results.

Comparative Analysis of Antibody Cross-Reactivity

To assess the specificity of an antibody raised against an this compound containing peptide, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method. This assay measures the ability of various related peptides to compete with the target peptide for binding to the antibody. The half-maximal inhibitory concentration (IC50) is a key metric derived from this assay, representing the concentration of a competing peptide required to inhibit 50% of the antibody binding to the coated target peptide. A lower IC50 value indicates a higher binding affinity of the antibody for the competing peptide.

The following table summarizes hypothetical, yet representative, data from a competitive ELISA study designed to evaluate the cross-reactivity of a monoclonal antibody raised against the peptide Ac-Ala-Gly-Gly-Phe. The data illustrates how subtle changes in the peptide sequence can impact antibody recognition.

Peptide SequenceN-terminal ModificationAmino Acid SubstitutionsIC50 (nM)% Cross-Reactivity
Ac-Ala-Gly-Gly-Phe N-Acetyl None (Target Peptide) 10 100%
Ala-Gly-Gly-PheNoneN-terminal Acetyl group removed> 10,000< 0.1%
Ac-Gly-Gly-Gly-PheN-AcetylAla to Gly at position 15002%
Ac-Ala-Ala-Gly-PheN-AcetylGly to Ala at position 28511.8%
Ac-Ala-Gly-Ala-PheN-AcetylGly to Ala at position 31506.7%
Ac-Ser-Gly-Gly-PheN-AcetylAla to Ser at position 18001.25%
Propionyl-Ala-Gly-Gly-PhePropionylN-terminal Propionyl group2504%

Note: The % Cross-Reactivity is calculated as (IC50 of Target Peptide / IC50 of Competing Peptide) x 100.

Data Interpretation: The data clearly demonstrates the high specificity of the antibody for the N-acetylated alanine at the N-terminus. The removal of the acetyl group (Ala-Gly-Gly-Phe) virtually eliminates antibody binding, highlighting the critical role of this modification in the epitope. Substitution of the N-terminal alanine with glycine (B1666218) (Ac-Gly-Gly-Gly-Phe) or serine (Ac-Ser-Gly-Gly-Phe) drastically reduces binding affinity, indicating that both the acetyl group and the side chain of the first amino acid are key recognition elements. Modifications to the N-terminal acyl group (Propionyl-Ala-Gly-Gly-Phe) also lead to a significant decrease in binding. Substitutions at positions further from the N-terminus have a less pronounced, but still noticeable, effect on antibody binding.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of cross-reactivity studies. The following is a standard protocol for a competitive ELISA used to determine antibody specificity.

Competitive ELISA Protocol
  • Plate Coating: 96-well microtiter plates are coated with the target peptide (e.g., Ac-Ala-Gly-Gly-Phe conjugated to a carrier protein like BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). The plates are incubated overnight at 4°C.

  • Washing: The coating solution is discarded, and the plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: To prevent non-specific binding, the wells are incubated with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Washing: The blocking buffer is discarded, and the plates are washed three times with the wash buffer.

  • Competition Reaction: A fixed, predetermined concentration of the primary antibody (raised against the target peptide) is pre-incubated with serial dilutions of the competing peptides (the target peptide and its analogs) for 30 minutes at room temperature in separate tubes.

  • Incubation: The antibody-peptide mixtures are then added to the coated and blocked wells. The plates are incubated for 1-2 hours at room temperature.

  • Washing: The plates are washed three times with the wash buffer to remove unbound antibodies and peptides.

  • Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG), diluted in blocking buffer, is added to each well. The plates are incubated for 1 hour at room temperature.

  • Washing: The plates are washed three times with the wash buffer.

  • Substrate Development: A substrate solution (e.g., TMB) is added to each well, and the plates are incubated in the dark at room temperature for a sufficient time to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: The absorbance values are plotted against the logarithm of the competitor peptide concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value for each competing peptide.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining antibody cross-reactivity, the following diagram illustrates the key steps of the competitive ELISA workflow.

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Target Peptide p2 Wash p1->p2 c1 Pre-incubate Antibody with Competing Peptides p3 Block Non-specific Sites p2->p3 p4 Wash p3->p4 c2 Add Mixture to Coated Plate c1->c2 d1 Add Enzyme-conjugated Secondary Antibody c3 Incubate c2->c3 c4 Wash c3->c4 d2 Incubate d1->d2 a1 Measure Absorbance d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 a2 Generate Dose-Response Curve a1->a2 a3 Calculate IC50 and % Cross-Reactivity a2->a3

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

Alanine Scanning for Epitope Mapping

To further dissect the key residues within the peptide epitope that are critical for antibody binding, alanine scanning mutagenesis can be employed. In this technique, each amino acid residue of the target peptide is systematically replaced with alanine, and the binding affinity of the antibody to each of these mutated peptides is determined. A significant drop in binding affinity upon substitution of a particular residue with alanine indicates that this residue is a "hot spot" for the antibody-antigen interaction.

The following diagram illustrates the logical relationship in an alanine scanning experiment.

Alanine_Scanning cluster_peptide Peptide Variants cluster_assay Binding Assay cluster_results Results & Interpretation pep_wt Wild-Type Peptide (e.g., Ac-Ala-Gly-Gly-Phe) assay Competitive ELISA or Surface Plasmon Resonance pep_wt->assay pep_mut1 Alanine Mutant 1 (e.g., Ac-Gly-Gly-Gly-Phe) pep_mut1->assay pep_mut2 Alanine Mutant 2 (e.g., Ac-Ala-Ala-Gly-Phe) pep_mut2->assay pep_mut_n ... pep_mut_n->assay res_wt High Binding Affinity (Low IC50) assay->res_wt res_mut1 Low Binding Affinity (High IC50) assay->res_mut1 res_mut2 Slightly Reduced Affinity (Moderately Increased IC50) assay->res_mut2 interp Identify Critical Residues for Antibody Binding res_wt->interp res_mut1->interp res_mut2->interp

Caption: Logical workflow of an alanine scanning experiment for epitope mapping.

Safety Operating Guide

Proper Disposal of Ac-Ala-OH (N-Acetyl-L-alanine): A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Ac-Ala-OH (N-Acetyl-L-alanine), a common reagent in peptide synthesis and other laboratory applications. While this compound is not classified as a hazardous substance, adherence to good laboratory practices and local regulations is essential.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves

  • A laboratory coat[1]

Ensure adequate ventilation in the work area to minimize the potential for inhalation of dust.[3][4] In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water.[2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for N-Acetyl-L-alanine, which is useful for its handling and storage.

PropertyValue
Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Appearance White to off-white crystalline solid
Melting Point 122 - 128 °C / 251.6 - 262.4 °F[2]
Storage Temperature Recommended 2 - 8 °C; also cited as room temperature or -20°C[1][4][5][6]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the procedures for non-hazardous solid laboratory chemical waste. Always consult your institution's specific waste management guidelines.[1][7]

Step 1: Unused or Surplus Material

If you have unopened, uncontaminated this compound that is no longer needed, the most responsible first step is to seek redistribution. Consider offering it to other research groups within your institution or inquiring with the supplier about their return policy.[1]

Step 2: Solid Waste Disposal

For spills or residual solid this compound:

  • Containment: Carefully sweep up the solid material, avoiding dust formation.[3][4]

  • Packaging: Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[3][4]

  • Disposal Route: The container should be disposed of through your institution's chemical waste program. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

Step 3: Contaminated Labware and Empty Containers

For items such as filter paper, weighing boats, and empty containers that have come into contact with this compound:

  • Decontamination: Where feasible, rinse the labware or container with a suitable solvent like water.

  • Rinsate Management: Collect the resulting rinsate in a designated waste container. Do not dispose of the rinsate down the drain.[1]

  • Disposal: The decontaminated labware can then be disposed of as regular laboratory waste, while the collected rinsate should be managed as chemical waste.[1] Handle uncleaned containers as you would the product itself.[7]

Step 4: Aqueous Solutions

For aqueous solutions containing this compound:

  • Collection: Do not pour solutions down the drain, as the ecological effects are not fully known.[1][3][4]

  • Storage: Collect all aqueous waste containing this compound in a designated and properly labeled waste container.

  • Disposal: Manage the container through your institution's established chemical waste disposal program.[1]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in various forms.

cluster_start Start cluster_form Assess Form of Waste cluster_actions Disposal Actions cluster_end Final Disposal start This compound for Disposal is_solid Solid (Unused/Spill)? start->is_solid is_solution Aqueous Solution? is_solid->is_solution No redistribute Redistribute or Return to Supplier is_solid->redistribute Yes (Unused) collect_solid Sweep into Labeled Waste Container is_solid->collect_solid Yes (Spill/Waste) is_contaminated Contaminated Labware? is_solution->is_contaminated No collect_solution Collect in Labeled Waste Container is_solution->collect_solution Yes rinse Rinse with Solvent is_contaminated->rinse Yes dispose Dispose via Institutional Chemical Waste Program is_contaminated->dispose No collect_solid->dispose collect_rinsate Collect Rinsate in Waste Container rinse->collect_rinsate collect_rinsate->dispose collect_solution->dispose

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Handling Guide for Ac-Ala-OH (N-Acetyl-L-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling Ac-Ala-OH (N-Acetyl-L-alanine) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a white solid that may cause skin, eye, and respiratory irritation[1]. Therefore, appropriate personal protective equipment must be worn at all times when handling this compound.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation[1].Hand Protection: Wear chemically resistant gloves (e.g., nitrile)[2][3]. Body Protection: Wear a lab coat to prevent skin contact[3].
Eye Irritation Causes serious eye irritation[1].Eye/Face Protection: Use chemical safety goggles or glasses[3][4].
Respiratory Irritation May cause respiratory irritation[1].Respiratory Protection: Use in a well-ventilated area. If dust is generated, wear a NIOSH-approved respirator (e.g., N95 dust mask)[2].
General Hygiene Avoid ingestion and inhalation[4].Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[1].

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound from receipt to use in the laboratory.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly-closed container in a cool, dry, and well-ventilated area[1][2].

    • Recommended storage temperature is between 2-8°C[1][2].

  • Preparation and Weighing:

    • All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a designated, well-ventilated area to minimize inhalation exposure[2].

    • Before handling, ensure all necessary PPE is correctly donned.

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Minimize the creation of dust.

    • Close the container tightly immediately after use.

  • Dissolving and Solution Handling:

    • When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

    • If heating is required, do so in a well-ventilated area, preferably within a fume hood.

    • Clearly label all solutions with the chemical name, concentration, date, and your initials.

  • Post-Handling:

    • After handling, decontaminate the work area with an appropriate cleaning agent.

    • Remove and dispose of contaminated gloves in accordance with institutional and local regulations[2].

    • Wash hands thoroughly with soap and water[1].

Emergency Procedures

In the event of an exposure or spill, follow these first-aid measures:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention[1].
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[1].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists[1].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical aid immediately[2][5].
Spill For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, follow your institution's emergency spill response procedures[1][2].

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid waste (unused product, contaminated consumables) in a designated, properly labeled, and sealed container.

    • Aqueous waste solutions should be collected in a separate, labeled container. Do not pour down the drain unless permitted by local regulations for dilute, non-hazardous solutions[2].

  • Waste Disposal:

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company[2].

    • Dispose of the empty container as unused product, following the same disposal route as the chemical itself[2].

    • All disposal activities must adhere to local, state, and federal regulations.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Area) cluster_post Post-Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Gather_Materials Gather PPE & Materials Risk_Assessment->Gather_Materials Weigh_Solid Weigh Solid this compound Gather_Materials->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Collect_Waste Collect & Label Waste Doff_PPE->Collect_Waste Dispose_Waste Dispose via Licensed Contractor Collect_Waste->Dispose_Waste

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Ala-OH
Reactant of Route 2
Reactant of Route 2
Ac-Ala-OH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。